molecular formula C20H40O2 B1232225 Emulphor CAS No. 5353-25-3

Emulphor

Cat. No.: B1232225
CAS No.: 5353-25-3
M. Wt: 312.5 g/mol
InChI Key: KWVPFECTOKLOBL-KTKRTIGZSA-N
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Description

mulphor is a nonionic emulsifier, specifically a polyethoxylated vegetable oil, widely used in scientific research[]. It is employed to incorporate volatile organic compounds (VOCs) and other lipophilic compounds into aqueous solutions for biochemical, pharmacokinetic, and toxicological studies. Emulphor facilitates the formation of stable water-in-oil (W/O) and oil-in-water (O/W) emulsions, making it valuable in various industries, including pesticide, leather processing, and coatings[].

Properties

IUPAC Name

2-[(Z)-octadec-9-enoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21/h9-10,21H,2-8,11-20H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVPFECTOKLOBL-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858839
Record name 2-[(9Z)-9-Octadecen-1-yloxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5353-25-3
Record name 2-(9-Octadecenyloxy)ethanol (Z)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005353253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(9Z)-9-Octadecen-1-yloxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is Emulphor and its chemical properties?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emulphor is a trade name for a series of surfactants with a history of broad application across various industries, from pharmaceuticals and cosmetics to industrial processes like emulsion polymerization. The term "this compound" encompasses at least two distinct classes of chemical compounds: the nonionic polyoxyethylated castor oils and the anionic high-molecular-weight ether sulfates. This guide provides a detailed technical overview of both types of this compound, their chemical properties, applications, and relevant experimental methodologies.

Section 1: Nonionic this compound (Polyoxyethylated Castor Oil)

The nonionic form of this compound is a polyethoxylated vegetable oil, specifically a polyoxyethylated castor oil. It is widely known under various trade names, including Cremophor® EL and Kolliphor® EL. This surfactant is prepared by reacting castor oil with ethylene oxide.[1] Its primary utility lies in its ability to emulsify and solubilize water-insoluble substances, making it a crucial excipient in pharmaceutical formulations.[2]

Chemical Properties

Polyoxyethylated castor oil is a complex mixture of several compounds, with the major component being glycerol polyethylene glycol ricinoleate.[3] The degree of ethoxylation determines the specific properties of the surfactant. For instance, Polyoxyl 35 castor oil is synthesized by reacting one mole of castor oil with approximately 35 to 40 moles of ethylene oxide.[3]

PropertyValueReferences
Synonyms Polyoxyl 35 castor oil, Cremophor EL, Kolliphor EL, PEG-35 Castor Oil[2]
CAS Number 61791-12-6[4]
Appearance Pale yellow, oily liquid[4]
HLB Value 12-14[4][5]
Critical Micelle Concentration (CMC) Approximately 0.02% (w/v)[4][6]
Density 1.05-1.06 g/cm³ at 25 °C[3]
Viscosity 600-850 mPa·s at 25 °C[3]
pH (10% aqueous solution) 6.0-8.0[5]
Saponification Value 65-70[3]
Solubility Forms clear solutions in water; soluble in many organic solvents like ethanol, propanol, and chloroform.[5]
Applications in Drug Development

The primary application of nonionic this compound in the pharmaceutical industry is as a solubilizing agent and emulsifier for poorly water-soluble drugs.[7] A prominent example is its use in the formulation of the anticancer drug paclitaxel.[7]

Experimental Protocol: Preparation of a Paclitaxel Formulation

This protocol is based on methods described for preparing paclitaxel injections.

Materials:

  • Paclitaxel powder

  • Cremophor® EL (or equivalent polyoxyethylated castor oil)

  • Dehydrated ethanol

  • Water for Injection

  • Sterile vials

  • Magnetic stirrer and stir bar

  • Sterile filtration unit (0.22 µm filter)

Procedure:

  • In a sterile beaker, dissolve the required amount of paclitaxel powder in a 1:1 (v/v) mixture of Cremophor® EL and dehydrated ethanol. For example, to prepare a solution with a paclitaxel concentration of 6 mg/mL, dissolve 6 mg of paclitaxel in 0.5 mL of Cremophor® EL and 0.5 mL of dehydrated ethanol.[8]

  • Mix the solution thoroughly using a magnetic stirrer until the paclitaxel is completely dissolved.[8]

  • Slowly add Water for Injection to the desired final volume while continuously stirring.

  • Aseptically filter the final solution through a 0.22 µm sterile filter into a sterile vial.

  • Seal the vial under sterile conditions.

Biological Effects and Signaling Pathways

Despite its utility, nonionic this compound is not an inert vehicle and can exert significant biological effects.

Histamine Release and Hypersensitivity:

One of the most notable adverse effects is the induction of hypersensitivity reactions, which are believed to be mediated by the release of histamine from mast cells.[9][10] This is a non-allergic (anaphylactoid) reaction, meaning it does not necessarily involve prior sensitization.[9]

Histamine_Release Cremophor_EL Cremophor EL Mast_Cell Mast Cell Cremophor_EL->Mast_Cell Direct interaction Histamine_Granules Histamine Granules Mast_Cell->Histamine_Granules Degranulation Histamine_Release Histamine Release Histamine_Granules->Histamine_Release Hypersensitivity_Reaction Hypersensitivity Reaction (e.g., flushing, dyspnea) Histamine_Release->Hypersensitivity_Reaction

Caption: Cremophor EL-induced histamine release from mast cells.

Interaction with P-glycoprotein (P-gp):

Nonionic this compound has been shown to inhibit the function of P-glycoprotein (P-gp), an efflux pump that is a major contributor to multidrug resistance in cancer cells and that also influences the absorption and distribution of many drugs.[11][12] By inhibiting P-gp, it can increase the intracellular concentration and oral bioavailability of P-gp substrate drugs.[11] It has also been shown to interact with other transporters like MRP2 and BCRP.[13]

Pgp_Inhibition cluster_cell Cell Membrane Pgp P-glycoprotein (P-gp) Increased_Bioavailability Increased Drug Bioavailability/ Intracellular Concentration Pgp->Increased_Bioavailability Drug_Extracellular Drug (P-gp Substrate) [Extracellular] Drug_Intracellular Drug [Intracellular] Drug_Extracellular->Drug_Intracellular Passive Diffusion Drug_Intracellular->Drug_Extracellular Efflux via P-gp Cremophor_EL Cremophor EL Cremophor_EL->Pgp Inhibition

Caption: Inhibition of P-glycoprotein (P-gp) by Cremophor EL.

Section 2: Anionic this compound (High-Molecular-Weight Ether Sulfates)

The anionic forms of this compound, such as this compound® OPS 25 and this compound® FAS 30, are high-molecular-weight ether sulfates.[14][15] These are primarily utilized as anionic emulsifiers in industrial applications, most notably in emulsion polymerization.[16]

Chemical Properties

These surfactants are typically supplied as aqueous solutions. Their chemical structure consists of a hydrophobic alkyl or alkyl-aryl group, a polyether chain, and a terminal sulfate group, which provides the anionic charge.

PropertyThis compound® OPS 25This compound® FAS 30References
Chemical Type Alkyl aryl polyglycol ether sulfate, sodium saltFatty alcohol polyglycol ether sulfate, sodium salt[17]
Ionic Character AnionicAnionic[15]
Appearance Colorless to yellow, clear liquidWaxy[17]
Active Content 28-31%~30%[17]
pH (5% solution) 7.0-8.0-
Solubility Soluble in water and some solvents-[14]
Industrial Applications

The primary application for anionic this compound is as an emulsifier in the emulsion polymerization of various monomers, including acrylates, methacrylates, styrene, and vinyl acetate, to produce homopolymers and copolymers. They are valued for their ability to produce stable emulsions with controlled particle sizes.

Experimental Protocol: Emulsion Polymerization (General Procedure)

This protocol outlines a general procedure for emulsion polymerization where an anionic surfactant like this compound OPS 25 or FAS 30 would be used.

Materials:

  • Monomer (e.g., styrene, methyl methacrylate)

  • Deionized water

  • This compound® OPS 25 or FAS 30

  • Initiator (e.g., potassium persulfate)

  • Buffer (optional, e.g., sodium bicarbonate)

  • Reaction vessel with mechanical stirrer, condenser, nitrogen inlet, and temperature control

Procedure:

  • Charge the reaction vessel with deionized water and the this compound® surfactant (typically 0.5-5.0% based on the monomer weight).

  • Purge the system with nitrogen for at least 30 minutes to remove oxygen.

  • Heat the mixture to the desired reaction temperature (e.g., 70-80 °C) under gentle stirring.

  • In a separate vessel, prepare the initiator solution by dissolving it in deionized water.

  • Add a portion of the initiator solution to the reaction vessel.

  • Begin the continuous or shot-wise addition of the monomer to the reaction vessel.

  • After the monomer addition is complete, continue stirring at the reaction temperature for a specified period (e.g., 1-2 hours) to ensure high monomer conversion.

  • Cool the reactor to room temperature.

  • The resulting product is a polymer latex.

Emulsion_Polymerization cluster_reactor Reaction Vessel (Aqueous Phase) Monomer_Droplets Monomer Droplets Micelles Monomer-Swollen Micelles Monomer_Droplets->Micelles Diffusion Polymer_Particles Growing Polymer Particles Micelles->Polymer_Particles Nucleation & Growth Latex Polymer Latex Polymer_Particles->Latex This compound Anionic this compound (e.g., OPS 25) This compound->Micelles Monomer Monomer Monomer->Monomer_Droplets Initiator Initiator (e.g., K₂S₂O₈) Initiator->Micelles Initiates Polymerization

Caption: Workflow for emulsion polymerization using anionic this compound.

Conclusion

The term "this compound" refers to two distinct classes of surfactants with different chemical properties and primary areas of application. The nonionic polyoxyethylated castor oils are indispensable tools in pharmaceutical development for solubilizing and delivering poorly water-soluble drugs, though their biological effects require careful consideration. The anionic ether sulfates are key components in industrial emulsion polymerization processes, enabling the production of stable polymer latexes. A thorough understanding of the specific type of this compound and its properties is crucial for its effective and safe use in both research and industrial settings.

References

An In-depth Technical Guide on the Core Mechanism of Action of Emulphor as an Emulsifier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, physicochemical properties, and key applications of Emulphor as an emulsifier. It is designed to serve as a critical resource for professionals engaged in formulation science, drug delivery, and materials research.

Introduction to this compound

This compound is a trade name for a series of nonionic and anionic surfactants widely utilized for their emulsifying, solubilizing, and stabilizing properties. Chemically, this compound variants are typically high-molecular-weight ether sulfates or polyethoxylated compounds, such as fatty acid esters, fatty alcohol ethers, or vegetable oils.[1][2][3] For instance, this compound ON-870 is a polyoxyethylene fatty alcohol derivative, while others are polyoxyethylene fatty acid esters.[1][4] Their versatility and efficacy make them indispensable in various industrial and scientific applications, from the emulsion polymerization of acrylates and vinyls to the formulation of poorly soluble active pharmaceutical ingredients (APIs) in drug delivery systems.[1][2][5]

Core Mechanism of Action: Emulsification

The primary function of this compound is to enable the formation of a stable mixture of two otherwise immiscible liquids, such as oil and water. This process, known as emulsification, is governed by the amphiphilic nature of the this compound molecules.

Amphiphilic Molecular Structure

This compound molecules possess a distinct dual-character structure, comprising two main parts:

  • A Hydrophilic (Water-Loving) Head: This portion is typically a polyoxyethylene (POE) chain, which is polar and readily interacts with water molecules.[6][7]

  • A Hydrophobic (Oil-Loving) Tail: This is a non-polar, long-chain hydrocarbon, often derived from a fatty acid or fatty alcohol (e.g., an oleyl chain).[6]

This amphiphilic nature is the cornerstone of its emulsifying action.[8][9]

Reduction of Interfacial Tension

When introduced into an oil-and-water system, this compound molecules spontaneously migrate to the interface between the two liquids. They orient themselves with their hydrophilic heads in the aqueous phase and their hydrophobic tails in the oil phase. This adsorption at the interface reduces the interfacial tension (IFT)—the energetic barrier that prevents the liquids from mixing.[1][9][10] A typical oil-water IFT of 50-72 mN/m can be significantly lowered by the presence of this compound.[1]

Droplet Stabilization

By lowering the IFT, this compound facilitates the breakup of one liquid phase into small droplets within the other (the continuous phase) with the application of minimal energy (e.g., mixing).[11] Subsequently, the adsorbed this compound molecules form a protective film around each newly formed droplet. This film acts as a barrier that prevents the droplets from coalescing and separating, thus stabilizing the emulsion.[9] This stabilization is primarily achieved through:

  • Steric Hindrance: The bulky polyoxyethylene chains extend into the continuous phase, creating a physical barrier that keeps droplets apart.

  • Electrostatic Repulsion: In the case of anionic this compound variants (ether sulfates), the charged head groups impart a surface charge to the droplets, causing them to repel each other.

Micelle Formation

Above a specific concentration, known as the Critical Micelle Concentration (CMC) , the bulk phase becomes saturated with this compound monomers, and the excess molecules begin to self-assemble into spherical structures called micelles.[1][8] In an aqueous solution, micelles form with the hydrophobic tails oriented inward, creating an oily core, and the hydrophilic heads facing outward.[8] This phenomenon is crucial for solubilizing lipophilic substances, such as certain drugs, within an aqueous medium.[8][12]

Figure 1: Core Emulsification Mechanism of this compound cluster_0 Below CMC: Interfacial Action cluster_1 Above CMC: Micelle Formation Oil Oil Phase Interface Oil-Water Interface Oil->Interface Water Water Phase Interface->Water StabilizedDroplet Stabilized Oil Droplet in Water Interface->StabilizedDroplet Lowers IFT, Forms Protective Film EmulphorMol This compound Molecule (Amphiphilic) EmulphorMol->Interface Adsorbs at Interface Excessthis compound Excess this compound Monomers Micelle Micelle (Hydrophobic Core) Solubilization Solubilization of Lipophilic Drug Micelle->Solubilization Excessthis compound->Micelle Self-Assembles

Caption: Core Emulsification Mechanism of this compound.

Physicochemical Properties: Quantitative Data

The efficacy of an this compound variant for a specific application is determined by its physicochemical properties. The Hydrophile-Lipophile Balance (HLB) and Critical Micelle Concentration (CMC) are two of the most critical parameters.

Hydrophile-Lipophile Balance (HLB)

The HLB value is an empirical scale from 0 to 20 that indicates the balance of a surfactant's hydrophilic and lipophilic properties.[4] The HLB value dictates the type of emulsion a surfactant will tend to form:

  • Low HLB (3-7): More lipophilic, suitable for water-in-oil (W/O) emulsions.

  • High HLB (7-19): More hydrophilic, ideal for oil-in-water (O/W) emulsions.[4]

Critical Micelle Concentration (CMC)

The CMC is a measure of surfactant efficiency; a lower CMC indicates that less surfactant is needed to saturate the interfaces and form micelles.[1] Below the CMC, this compound primarily acts to reduce surface tension.[8] Above the CMC, it forms micelles capable of solubilizing compounds.[8]

The table below summarizes quantitative data for several this compound types and related polyethoxylated surfactants.

SurfactantChemical TypeHLB ValueCMC (% w/v)Interfacial Tension (IFT) Reduction
This compound ON-870 Polyoxyethylene fatty alcohol15.4[1]-Substantial reduction for O/W systems[1]
This compound VN-430 Polyoxyethylene fatty acid8.6[4]-Suitable for W/O or O/W emulsions
BRIJ 97 Polyoxyl 10 oleyl ether12.4[1]0.029[1]Reduces oil-water IFT to ~25-35 mN/m at CMC[1]
BRIJ 98 Polyoxyl 20 oleyl ether16.9[1]-Strong solubilizer for aqueous systems[1]
Cremophor EL Polyethoxylated castor oil12-14[6]~0.009 - 0.02[13]Widely used for drug solubilization

Applications in Drug Development

This compound is a critical excipient in the pharmaceutical industry, primarily for formulating poorly water-soluble drugs (BCS Class II). Its ability to act as both an emulsifier and a solubilizer is key to enhancing the oral bioavailability of these challenging compounds.[12][14]

By incorporating a lipophilic drug into an this compound-based system, the formulation can form a fine emulsion or micellar solution upon contact with aqueous gastrointestinal fluids. This process increases the drug's dissolution rate and surface area available for absorption, overcoming a major hurdle to its efficacy.[14] this compound is a key component in self-emulsifying drug delivery systems (SEDDS), which are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions spontaneously.[14][15]

Figure 2: Drug Formulation Workflow Using this compound cluster_workflow Formulation Development Pathway drug Poorly Soluble Drug (e.g., BCS Class II) problem Challenge: Low Oral Bioavailability drug->problem solution Solution: Emulsion-Based Delivery (e.g., SEDDS) problem->solution select Select this compound Variant (Based on Required HLB & Drug Solubility) solution->select formulate Formulate Isotropic Mixture (Drug + Oil + this compound) select->formulate disperse Dispersion in Aqueous Media (In Vitro / In Vivo) formulate->disperse emulsion Spontaneous Formation of Fine Emulsion / Micelles disperse->emulsion outcome Enhanced Drug Solubilization & Absorption emulsion->outcome result Result: Improved Bioavailability outcome->result Figure 3: Experimental Workflow for CMC Determination start Start prep Prepare Stock & Serial Dilutions of this compound Solution start->prep measure Measure Surface Tension of Each Dilution (Du Noüy Ring Method) prep->measure plot Plot: Surface Tension vs. Log(Concentration) measure->plot identify Identify Breakpoint (Intersection of two linear regions) plot->identify end Determine CMC identify->end

References

Emulphor: A Physicochemical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Emulphor, a nonionic surfactant, is a polyethoxylated vegetable oil widely utilized as an emulsifier and solubilizing agent in a multitude of research and pharmaceutical applications.[1][2] Its ability to facilitate the dispersion of lipophilic compounds in aqueous media makes it an invaluable tool in drug delivery, toxicology studies, and various biochemical assays.[1][3] This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and insights into its applications in research.

Core Physicochemical Characteristics

The functional properties of this compound are dictated by its molecular structure, which typically consists of a hydrophobic fatty acid core and a hydrophilic polyoxyethylene chain. The balance between these two components, along with the degree of ethoxylation, determines its emulsifying power, solubility, and interaction with other molecules. The following tables summarize the key physicochemical properties of various this compound and related polyoxyethylene ether surfactants.

PropertyDescription
HLB Value The Hydrophile-Lipophile Balance (HLB) is a measure of the degree to which a surfactant is hydrophilic or lipophilic. It is an indicator of the surfactant's solubility and is used to determine the type of emulsion it is likely to form.[4][5] A higher HLB value indicates a more hydrophilic surfactant, suitable for oil-in-water (O/W) emulsions, while a lower HLB value suggests a more lipophilic surfactant, suitable for water-in-oil (W/O) emulsions.[4]
Critical Micelle Concentration (CMC) The CMC is the concentration of a surfactant above which micelles form spontaneously.[6][7] Below the CMC, surfactant molecules exist individually in solution or at interfaces. Above the CMC, they aggregate to form micelles, which can encapsulate hydrophobic substances, thereby increasing their solubility in aqueous solutions.[8][9] The CMC is a critical parameter for determining the efficiency of a surfactant as a solubilizing agent.[6]
Molecular Weight The molecular weight of this compound varies depending on the length of the fatty acid chain and the number of ethylene oxide units in the hydrophilic chain.[10] This variation influences its viscosity, solubility, and emulsifying properties.
Chemical Structure This compound is a complex mixture of polyoxyethylene fatty acid esters.[11] The general structure consists of a fatty acid linked via an ester bond to a polyethylene glycol chain. The specific fatty acid and the length of the polyethylene glycol chain can vary, leading to different grades of this compound with distinct properties.[11]
Solubility The solubility of this compound is dependent on its HLB value and the nature of the solvent.[4] Generally, Emulphors with higher HLB values are more soluble in water, while those with lower HLB values are more soluble in oils and organic solvents.[4]
Quantitative Physicochemical Data

The following tables provide specific quantitative data for various this compound and related surfactants.

Table 1: General Physicochemical Properties of this compound Variants

This compound Variant/Related SurfactantCAS NumberMolecular Formula (representative)Molecular Weight ( g/mol , representative)Chemical Class
This compound (general)5353-25-3C20H40O2312.5Polyethoxylated vegetable oil / Ether sulfate
This compound ON-8705353-25-3Not specifiedNot specifiedPolyoxyethylene fatty alcohol derivative
This compound OPS 2555348-40-8Not specifiedHigh molecular weightHigh molecular weight ether sulfate
This compound FAS 30Not specifiedNot specifiedNot specifiedFatty alcohol polyglycol ether sulphate sodium salt
Brij 97Not specifiedNot specified~710Polyoxyethylene (10) oleyl ether
Brij 98Not specifiedNot specified~1094Polyoxyethylene (20) oleyl ether
Cremophor ELNot specifiedNot specifiedNot specifiedPolyoxyethylene castor oil derivative

Note: The molecular formula and weight for the general "this compound" (CAS 5353-25-3) corresponds to 2-[(Z)-octadec-9-enoxy]ethanol, a basic structural unit.[10][11] this compound products are often complex mixtures.

Table 2: HLB and CMC Values

This compound Variant/Related SurfactantHLB ValueCritical Micelle Concentration (CMC)
This compound ON-87015.4Not specified
This compound VN-4308.6Not specified
Brij 9712.40.029% w/v (~0.41 mM)
Brij 9816.9Not specified
Cremophor ELNot specified0.009% - 0.02% (wt/vol)

Experimental Protocols

Accurate determination of the physicochemical characteristics of this compound is crucial for its effective application in research. The following sections detail the methodologies for measuring key parameters.

Determination of Hydrophile-Lipophile Balance (HLB)

The HLB value of a surfactant can be determined experimentally by preparing a series of emulsions with an oil of a known "Required HLB".[12] The emulsifier or blend of emulsifiers that produces the most stable emulsion is considered to have an HLB value that matches the required HLB of the oil.[12]

Experimental Workflow for HLB Determination

HLB_Determination cluster_prep Preparation cluster_emulsification Emulsification & Observation cluster_analysis Analysis start Select Oil Phase (Known Required HLB) emulsifiers Select Two Emulsifiers (Known HLB values, one high, one low) start->emulsifiers blends Prepare a Series of Emulsifier Blends (Varying Ratios/HLB values) emulsifiers->blends emulsion_prep Prepare Emulsions (Oil Phase + Water Phase + Emulsifier Blends) blends->emulsion_prep observation Observe Emulsion Stability (e.g., phase separation, creaming) emulsion_prep->observation best_emulsion Identify Most Stable Emulsion observation->best_emulsion hlb_match HLB of Blend = Required HLB of Oil best_emulsion->hlb_match

Caption: Workflow for the experimental determination of the HLB value of a surfactant.

Detailed Protocol:

  • Materials: A range of surfactants with known HLB values, an oil phase with a known required HLB, and a standardized aqueous phase.

  • Procedure:

    • Prepare a series of emulsifier blends by mixing two surfactants with known high and low HLB values in varying proportions to create a range of intermediate HLB values.[12]

    • For each emulsifier blend, prepare an oil-in-water emulsion using the selected oil phase and aqueous phase.

    • Subject the emulsions to stability testing, which may include visual observation over time, centrifugation, or particle size analysis to assess creaming, coalescence, and phase separation.[13]

    • The emulsifier blend that results in the most stable emulsion corresponds to the required HLB of the oil phase.[12]

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by measuring a physical property of the surfactant solution that changes abruptly at the point of micelle formation.[14][15] Common methods include surface tensiometry, conductivity measurements, and fluorescence spectroscopy.[15][16]

Experimental Workflow for CMC Determination by Surface Tensiometry

CMC_Determination cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solutions Prepare a Series of Surfactant Solutions with Increasing Concentrations measure_st Measure Surface Tension of Each Solution prep_solutions->measure_st plot_data Plot Surface Tension vs. Log of Concentration measure_st->plot_data inflection_point Identify the Inflection Point (Break in the Curve) plot_data->inflection_point cmc_value Concentration at Inflection Point = CMC inflection_point->cmc_value

Caption: Workflow for determining the CMC of a surfactant using surface tensiometry.

Detailed Protocol (Surface Tensiometry):

  • Materials: A high-precision tensiometer, the surfactant to be tested, and a suitable solvent (typically purified water).

  • Procedure:

    • Prepare a series of surfactant solutions of varying concentrations.[16]

    • Measure the surface tension of each solution using a tensiometer.[6]

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.[16]

    • The resulting graph will show a region where the surface tension decreases linearly with the log of the concentration, followed by a plateau where the surface tension remains relatively constant.[6][7]

    • The concentration at which the break in the curve occurs is the Critical Micelle Concentration (CMC).[6][16]

Applications in Research and Drug Development

This compound's unique properties make it a versatile tool in various research fields, particularly in drug delivery and formulation.

Drug Delivery Systems

This compound is extensively used to formulate poorly water-soluble drugs for oral, topical, and parenteral administration.[2][3] By forming stable emulsions and micelles, it can enhance the solubility and bioavailability of lipophilic active pharmaceutical ingredients (APIs).[11][17]

Logical Relationship in this compound-based Drug Delivery

Drug_Delivery cluster_formulation Formulation cluster_outcome Outcome lipophilic_drug Poorly Soluble Lipophilic Drug emulsion Stable Oil-in-Water Emulsion/Micellar Solution lipophilic_drug->emulsion This compound This compound (Surfactant) This compound->emulsion aqueous_phase Aqueous Phase aqueous_phase->emulsion increased_solubility Increased Drug Solubility emulsion->increased_solubility enhanced_bioavailability Enhanced Bioavailability increased_solubility->enhanced_bioavailability

Caption: Logical flow of how this compound enhances the delivery of lipophilic drugs.

Toxicological and Pharmacokinetic Studies

In toxicological and pharmacokinetic research, this compound is used to create stable aqueous emulsions of volatile organic compounds (VOCs) and other lipophilic test substances for administration to test animals.[1] Studies have shown that this compound, even at concentrations as high as 10%, does not significantly alter the absorption, disposition, or acute toxicity of certain compounds like carbon tetrachloride in rats.[1]

Stability and Compatibility

The stability of this compound-containing formulations is critical for their efficacy and shelf-life. Stability testing involves evaluating the physical and chemical integrity of the formulation under various storage conditions, including different temperatures and humidity levels.[13][18] Key parameters to monitor include droplet size, viscosity, and potential for phase separation.[19]

This compound's compatibility with other excipients and active ingredients should be carefully evaluated during formulation development. As a nonionic surfactant, it is generally compatible with a wide range of ionic and nonionic compounds.[2] However, specific interactions can occur, and compatibility testing is essential to ensure the stability and performance of the final product. Chemical compatibility databases can serve as a preliminary guide for material selection.[20][21]

Conclusion

This compound is a versatile and valuable excipient for researchers and formulation scientists. A thorough understanding of its physicochemical characteristics, such as HLB and CMC, is essential for its effective utilization. The experimental protocols provided in this guide offer a framework for the characterization of this compound and other surfactants. Its primary application lies in enhancing the solubility and bioavailability of poorly soluble compounds, thereby playing a crucial role in drug development and various research disciplines. Careful consideration of its stability and compatibility is necessary to develop robust and effective formulations.

References

Emulphor's Solubility Profile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the solubility of Emulphor®, a widely used nonionic surfactant in the pharmaceutical industry, across a spectrum of organic solvents. This document is intended for researchers, scientists, and professionals in drug development, offering critical data and standardized methodologies for formulation and experimental design.

Executive Summary

This compound®, also known by its synonyms Kolliphor® EL and Polyoxyl 35 Castor Oil, is a crucial excipient for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in various organic solvents is paramount for developing stable and effective drug delivery systems. This guide consolidates available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and provides a visual workflow to ensure standardized and reproducible results.

Data Presentation: this compound Solubility in Organic Solvents

The following table summarizes the known solubility of this compound in a range of common organic solvents. It is important to note that while this compound exhibits broad solubility, precise quantitative data is not uniformly available in the public domain. The information presented is a collation of publicly accessible data and qualitative descriptors from various technical sources.

SolventChemical ClassQuantitative SolubilityQualitative Solubility
Alcohols
EthanolAlcohol≥ 100 mg/mL[1]; 40 mg/mL[2]Soluble[3][4][5][6][7]
MethanolAlcohol-Slightly Soluble[8]
n-PropanolAlcohol-Soluble[3][4][5][9]
IsopropanolAlcohol-Soluble[3][4][5][9]
Chlorinated Solvents
ChloroformHalogenated Hydrocarbon-Soluble[3][4][5][9][10]; Slightly Soluble[8]
DichloromethaneHalogenated Hydrocarbon-Soluble
Carbon TetrachlorideHalogenated Hydrocarbon-Soluble[3][4][5][9]
TrichloroethyleneHalogenated Hydrocarbon-Soluble[3][4][5][9]
Esters
Ethyl AcetateEster-Soluble[3][4][5][6][9]; Slightly Soluble[8]
Aromatic Hydrocarbons
TolueneAromatic Hydrocarbon-Soluble[3][4][5][9]
XyleneAromatic Hydrocarbon-Soluble[3][9]
Alkanes
HexaneAlkane-Insoluble
Mineral OilAlkane-Insoluble[6]
Ketones
AcetoneKetone-Soluble
Glycols
Propylene GlycolGlycol-Soluble[10]

Note: The terms "Soluble," "Slightly Soluble," and "Insoluble" are based on descriptive information from technical data sheets and scientific literature. Quantitative values should be determined experimentally for specific applications.

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible solubility data, the following detailed methodologies are recommended. These protocols are based on established principles for determining the solubility of nonionic surfactants.

Protocol 1: Visual Equilibrium Solubility Method (Shake-Flask)

This is a widely used method for determining the thermodynamic solubility of a substance in a given solvent.

1. Materials:

  • This compound®
  • Selected organic solvent (analytical grade)
  • Glass vials with screw caps (e.g., 10 mL)
  • Analytical balance
  • Vortex mixer
  • Shaking incubator or water bath with temperature control
  • Centrifuge
  • Syringe filters (e.g., 0.45 µm PTFE)
  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification.

2. Procedure:

  • Add an excess amount of this compound® to a pre-weighed glass vial. The excess is crucial to ensure saturation.
  • Record the initial weight of this compound®.
  • Add a known volume of the selected organic solvent to the vial.
  • Tightly cap the vial and vortex for 1-2 minutes to ensure initial dispersion.
  • Place the vial in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The shaking speed should be sufficient to keep the solid material suspended.
  • After the equilibration period, visually inspect the vial to confirm the presence of undissolved this compound®.
  • Centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes) to sediment the excess solid.
  • Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining undissolved particles.
  • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
  • Analyze the concentration of this compound® in the diluted solution using a validated analytical method (e.g., HPLC with a suitable detector).
  • Calculate the solubility in units such as mg/mL or g/100mL.

Protocol 2: Turbidimetric Titration Method

This method is useful for determining the point of insolubility and can be adapted to assess relative solubility.

1. Materials:

  • This compound®
  • Solvent in which this compound® is soluble (e.g., ethanol)
  • Anti-solvent in which this compound® is insoluble (e.g., water or hexane)
  • Burette
  • Magnetic stirrer and stir bar
  • Beaker or flask
  • Turbidimeter or a spectrophotometer capable of measuring absorbance at a fixed wavelength (e.g., 600 nm).

2. Procedure:

  • Prepare a stock solution of this compound® of known concentration in the soluble solvent.
  • Place a known volume of the stock solution into a beaker with a magnetic stir bar.
  • Position the beaker on the magnetic stirrer within the turbidimeter or spectrophotometer.
  • Begin stirring at a constant rate.
  • Slowly titrate the anti-solvent into the solution from a burette.
  • Monitor the turbidity or absorbance of the solution. The point at which a sharp and sustained increase in turbidity/absorbance is observed indicates the onset of precipitation and thus the solubility limit under those conditions.
  • Record the volume of anti-solvent added.
  • The solubility can be expressed in terms of the solvent/anti-solvent ratio at the cloud point.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound® in an organic solvent using the equilibrium solubility method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis cluster_result Result prep1 Weigh excess this compound prep2 Add known volume of solvent prep1->prep2 prep3 Vortex to disperse prep2->prep3 equil1 Incubate with shaking (24-72h at constant T) prep3->equil1 sep1 Centrifuge to pellet excess solid equil1->sep1 sep2 Filter supernatant sep1->sep2 analysis1 Dilute filtered sample sep2->analysis1 analysis2 Quantify concentration (e.g., HPLC) analysis1->analysis2 result1 Calculate Solubility analysis2->result1

References

Safety and toxicity profile of Emulphor in laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Toxicity Profile of Emulphor® in Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound®, also widely known by trade names such as Cremophor® EL and Kolliphor® EL, is the registered trademark for polyoxyl 35 castor oil. It is a nonionic surfactant produced by the reaction of castor oil with ethylene oxide. Due to its potent solubilizing properties, this compound® is extensively used in pharmaceutical research and development as a vehicle to dissolve poorly water-soluble active pharmaceutical ingredients (APIs) for oral, topical, and parenteral administration in preclinical and clinical studies.[1][2] Despite its utility, this compound® is not a biologically inert excipient. It exhibits a complex range of biological and toxicological effects that necessitate a thorough understanding for its appropriate use in a laboratory setting.[3]

This technical guide provides a comprehensive overview of the safety and toxicity profile of this compound®, summarizing key data on its acute toxicity, irritation potential, systemic effects, and genotoxicity. It also includes detailed experimental protocols for common toxicological assessments and visual diagrams to elucidate key pathways and workflows.

Physicochemical and Toxicological Data Summary

Quantitative data regarding the toxicological profile of this compound® and related compounds are summarized below. It is important to note that specific values can vary based on the exact formulation, purity, and experimental conditions.

Table 1: Physicochemical Properties of this compound® (Polyoxyl 35 Castor Oil)

Property Value / Description
Synonyms Cremophor® EL, Kolliphor® EL, Polyoxyethylenglycerol triricinoleate 35[1]
CAS Number 61791-12-6[1]
Appearance Pale yellow, viscous liquid; clear above 26°C[1]
Odor Faint, characteristic[1]
Primary Use Emulsifying and solubilizing agent[1]

| HLB Value | 12-14[4] |

Table 2: Acute Toxicity Data

Test Species Route Value Reference
LD50 (Kolliphor® HS 15) * Rat, Mouse Oral >20 g/kg [5]
LD50 (Kolliphor® HS 15) * Rat, Rabbit Intravenous >1 g/kg [5]
LD50 (Kolliphor® HS 15) * Mouse Intraperitoneal >8 g/kg [5]
NOAEL (Kolliphor® HS 15) * Dog Oral (13 weeks) >1 g/kg [5]
NOAEL (Kolliphor® HS 15) * Rat Intravenous (4 weeks) >200 mg/kg [5]

*Note: Data is for Kolliphor® HS 15 (Polyoxyl 15 Hydroxystearate), a related solubilizer. Specific LD50 values for this compound® (Polyoxyl 35 Castor Oil) were not available in the reviewed literature. These values are provided for context on a similar class of excipient.

Table 3: Ocular Irritation Observations in Rabbits

Concentration / Formulation Observation Classification Reference
Undiluted this compound® EL Slight reddening of the conjunctiva, disappeared within hours Slightly Irritant [4]
50% Aqueous Solution Slight irritation with lacrimation, disappeared rapidly Slightly Irritant [4]

| 30% Aqueous Solution | No irritant effect | Non-Irritant |[4] |

Irritation Profile

Dermal Irritation

The dermal irritation potential of this compound® appears to be low. In rabbit studies, it is generally classified as non-irritating.[6] However, it is noted that individuals with pre-existing dermatoses may exhibit a positive reaction to ricinoleic acid, the primary fatty acid component of castor oil.[3]

Ocular Irritation

This compound® is considered a slight eye irritant. Studies in rabbits have shown that while dilute aqueous solutions (e.g., 30%) may have no effect, more concentrated solutions or the undiluted product can cause transient, mild conjunctival redness and irritation that resolves quickly.[4]

Systemic Toxicity and Biological Effects

This compound® is known to induce a range of systemic effects, primarily when administered intravenously.

Hypersensitivity Reactions

One of the most significant clinical toxicities of this compound® is its capacity to induce severe anaphylactoid hypersensitivity reactions, characterized by hypotension, dyspnea, and vasodilation.[2] These reactions are believed to be caused by the direct, non-immune-mediated release of histamine from mast cells.[2]

Pharmacokinetic Interactions

This compound® is not an inert vehicle and can significantly alter the pharmacokinetics of co-administered drugs.[7] Its surfactant properties lead to the formation of micelles in aqueous environments, which can entrap drug molecules.[3] This micellar encapsulation can decrease the concentration of free, unbound drug available for distribution and clearance, leading to a reduced volume of distribution (Vss) and clearance (CL).[7] Furthermore, this compound® has been shown to be an inhibitor of P-glycoprotein (P-gp), an efflux pump in the intestines, which can enhance the oral bioavailability of P-gp substrate drugs.[8]

Other Systemic Effects

Intravenous administration of this compound® has been associated with hyperlipidemia, abnormal lipoprotein patterns, aggregation of erythrocytes, and peripheral neuropathy.[3] It has also been reported to inhibit the function of Protein Kinase C (PKC), a key enzyme in cellular signal transduction, by interacting with its diacylglycerol activator site.[7]

Figure 1: Logical relationships of this compound's® primary biological effects.

PKC_Inhibition PLC Phospholipase C (PLC) PIP2 PIP2 DAG Diacylglycerol (DAG) PIP2->DAG cleaves IP3 IP3 PIP2->IP3 cleaves PKC Protein Kinase C (PKC) (Inactive) DAG->PKC activates PKC_active PKC (Active) PKC->PKC_active Substrate Substrate PKC_active->Substrate phosphorylates pSubstrate Phosphorylated Substrate (Cellular Response) Substrate->pSubstrate This compound This compound® This compound->DAG inhibits interaction

Figure 2: Simplified pathway showing this compound's® inhibition of PKC activation.

Genotoxicity and Reproductive Toxicity

Genotoxicity

Data specific to the genotoxicity of this compound® are limited. Ricinoleic acid, its main component, was reported as non-genotoxic in bacterial (Ames) and mammalian test systems.[3] Paclitaxel formulated in this compound® was clastogenic (causing chromosomal damage) in an in vitro assay with human lymphocytes but was not mutagenic in the Ames test.[9] These findings are generally attributed to the API (paclitaxel) rather than the vehicle. No dedicated studies evaluating this compound® alone in a standard genotoxicity battery were found in the reviewed literature.

Reproductive and Developmental Toxicity

Experimental Protocols

The following sections describe generalized protocols for key toxicological assays based on international guidelines and standard laboratory practices.

Protocol: Acute Dermal Irritation/Corrosion (Based on OECD 404)
  • Objective: To assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

  • Test System: Healthy, young adult albino rabbits (e.g., New Zealand White), one animal for the initial test.[11][12]

  • Procedure:

    • Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of the animal.

    • Apply 0.5 mL (for liquids) or 0.5 g (for solids, moistened with a suitable vehicle) of the test substance to a small area (~6 cm²) of the clipped skin.[12]

    • Cover the application site with a gauze patch and semi-occlusive dressing.[12]

    • The exposure duration is typically 4 hours. For substances with corrosive potential, a sequential approach may be used (e.g., removal after 3 minutes, 1 hour, and 4 hours on different sites).[11]

    • After exposure, remove the dressing and wash the treated area to remove any residual test substance.

  • Observation & Scoring:

    • Examine and score the skin for erythema (redness) and edema (swelling) at 60 minutes, 24, 48, and 72 hours after patch removal.[11]

    • Use a standardized scoring system (e.g., Draize scale: 0=none, 4=severe).

    • The observation period can be extended up to 14 days to assess the reversibility of the effects.[11]

  • Confirmation: If no corrosive effect is seen in the first animal, the test is confirmed on up to two additional animals.[12]

Protocol: Acute Eye Irritation/Corrosion (Based on OECD 405)
  • Objective: To assess the potential of a substance to cause damage to the eye.

  • Test System: Healthy, young adult albino rabbits with no pre-existing eye defects.[13][14]

  • Procedure:

    • The use of topical anesthetics and systemic analgesics is recommended to minimize animal pain and distress.[13]

    • Gently pull the lower eyelid away from the eyeball and instill 0.1 mL of the liquid test substance (or 0.1 g of a solid) into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[15]

    • Gently hold the eyelids together for about one second to prevent loss of the substance.[15]

    • Do not wash the eye for at least 24 hours after instillation unless an immediate corrosive effect is observed.

  • Observation & Scoring:

    • Examine the eyes at 1, 24, 48, and 72 hours after application.[14]

    • Score lesions of the cornea (opacity), iris, and conjunctiva (redness, chemosis) according to a standardized scale.[14]

    • If effects persist, observations may continue for up to 21 days to determine reversibility.[14]

Protocol: In Vitro Cytotoxicity (MTT Assay)
  • Objective: To measure the metabolic activity of cells as an indicator of viability after exposure to a test substance.

  • Principle: Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells (e.g., Caco-2 epithelial cells, hCMEC/D3 endothelial cells) into a 96-well plate and culture until they reach the desired confluence.[8]

    • Remove the culture medium and replace it with a medium containing various concentrations of this compound®. Include appropriate vehicle and untreated controls.

    • Incubate the plate for a defined period (e.g., 4 to 24 hours) in a humidified incubator (e.g., 37°C, 5% CO₂).

    • After incubation, add MTT labeling reagent (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for an additional 4 hours.

    • Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Quantification:

    • Shake the plate on an orbital shaker to ensure complete solubilization.

    • Measure the absorbance of each well using a microplate spectrophotometer at a wavelength between 550 and 600 nm.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Experimental_Workflow start Start: In Vivo Toxicity Study acclimatize Animal Acclimatization (e.g., Male Sprague-Dawley Rats) start->acclimatize grouping Randomization into Treatment Groups (Vehicle Control, Test Groups) acclimatize->grouping dosing Oral Gavage Dosing (Single Dose of this compound® -containing formulation) grouping->dosing sampling Serial Blood Sampling (e.g., via cannula at multiple time points: 2min to 12hr) dosing->sampling observation 24hr Post-Dose Observation (Clinical Signs) dosing->observation analysis_pk Pharmacokinetic Analysis (e.g., GC for plasma concentration) sampling->analysis_pk end End: Data Evaluation analysis_pk->end euthanasia Euthanasia & Necropsy observation->euthanasia analysis_tox Toxicology Endpoint Analysis (e.g., Serum enzymes for hepatotoxicity, histopathology) euthanasia->analysis_tox analysis_tox->end

Figure 3: General experimental workflow for an in vivo toxicity assessment.

Safe Handling in the Laboratory

When handling this compound® in a laboratory setting, standard chemical safety practices should be followed.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Ventilation: Use in a well-ventilated area. If heating or creating aerosols, work within a chemical fume hood.

  • Spills: In case of a spill, absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal. Avoid letting spills enter sewers or bodies of water.[11]

  • Storage: Store in a tightly closed original container in a cool, dry, well-ventilated area away from heat sources.[11]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[11]

    • Skin: Wash the affected area with soap and water.[11]

    • Inhalation: If vapors from heated material are inhaled, move to fresh air.[11]

    • Ingestion: Give one or two glasses of water to drink. Seek medical attention if gastrointestinal symptoms develop.[11]

Conclusion and Alternatives

This compound® (Polyoxyl 35 castor oil) is a highly effective solubilizing agent but possesses a significant and complex biological activity profile. Its use, particularly in parenteral formulations, is associated with risks of hypersensitivity reactions, altered drug pharmacokinetics, and other systemic toxicities.[3][5] While its potential for acute oral toxicity and dermal/ocular irritation is relatively low, its intravenous effects are of primary concern. The available data on its genotoxicity and reproductive toxicity are limited, representing a notable knowledge gap.

For researchers and drug developers, a thorough risk-benefit assessment is crucial when considering this compound® as a vehicle. The concentration used should be minimized, and its potential to interfere with the intrinsic pharmacokinetic and pharmacodynamic properties of the test compound must be carefully evaluated.[7]

Given the known toxicities, the pharmaceutical industry has pursued the development of alternative, safer solubilizing excipients. These include other non-ionic surfactants like Kolliphor® HS 15 (polyoxyl 15 hydroxystearate) and Kolliphor® P188 Bio (poloxamer 188), which have been shown to have improved safety profiles, including reduced histamine release.[2][5] Lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS), liposomes, and nanoparticles also represent viable strategies to enhance the solubility of APIs without the liabilities associated with this compound®. The selection of an appropriate vehicle should always be guided by the specific API, the intended route of administration, and a comprehensive evaluation of the excipient's safety profile.

References

Emulphor: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Emulphor, a trade name for a series of nonionic surfactants, plays a critical role in various scientific and industrial applications, particularly in the realm of drug development as solubilizing agents and emulsifiers. This guide provides an in-depth look at the core technical aspects of the most common substances referred to as this compound, focusing on their chemical identities, physicochemical properties, and practical applications in experimental settings. Due to the historical use of the trade name, "this compound" can refer to different chemical entities, primarily polyethoxylated castor oil and polyoxyethylene oleyl ethers. This guide will focus on two prominent examples: this compound EL, now more commonly known as Kolliphor EL, and this compound ON-870.

Chemical Identity and Physicochemical Properties

The ambiguity of the trade name "this compound" necessitates a clear distinction between its common variants. The following tables summarize the key identifiers and physicochemical properties of this compound EL (PEG-35 Castor Oil) and this compound ON-870 (PEG-10 Oleyl Ether).

Table 1: Chemical Identification of Common this compound Variants

Trade Name Synonym(s)Chemical NameCAS Number
This compound EL, Kolliphor EL, Cremophor ELPEG-35 Castor Oil61791-12-6
This compound ON-870PEG-10 Oleyl Ether9004-98-2

Table 2: Physicochemical Properties of this compound EL (Kolliphor EL)

PropertyValue
Average Molecular Weight~2500 g/mol
Saponification Value65-70 mg KOH/g
Hydroxyl Value65-78 mg KOH/g
Critical Micelle Concentration (CMC)0.02% w/w
FormYellowish-white to white paste or liquid
SolubilitySoluble in water, ethanol, and propan-2-ol

Table 3: Physicochemical Properties of this compound ON-870

PropertyValue
Molecular WeightVariable (Polymer)
CompositionPolyoxyethylene (10) oleyl ether
FormLiquid or semi-solid
UseEmulsifier

Experimental Protocol: Solubilization of Paclitaxel using Kolliphor EL

Kolliphor EL is widely utilized for the solubilization of poorly water-soluble drugs, a critical step in the formulation of parenteral dosage forms. One of the most notable examples is the formulation of the anticancer drug paclitaxel.

Objective: To prepare a clear, aqueous formulation of paclitaxel using Kolliphor EL as a solubilizing agent.

Materials:

  • Paclitaxel powder

  • Kolliphor EL (PEG-35 Castor Oil)

  • Dehydrated ethanol

  • Sterile water for injection

  • Sterile vials

  • Magnetic stirrer and stir bar

  • Sterile filters (0.22 µm)

Methodology:

  • Preparation of the Vehicle: A 1:1 (v/v) mixture of Kolliphor EL and dehydrated ethanol is prepared. For example, to prepare 10 mL of the vehicle, mix 5 mL of Kolliphor EL with 5 mL of dehydrated ethanol.

  • Dissolution of Paclitaxel: The desired amount of paclitaxel powder is slowly added to the Kolliphor EL/ethanol mixture while stirring continuously with a magnetic stirrer. Continue stirring until the paclitaxel is completely dissolved. The concentration of paclitaxel in this mixture is typically around 6 mg/mL.

  • Aqueous Dilution: The resulting clear, viscous solution of paclitaxel in the Kolliphor EL/ethanol mixture is then slowly diluted with sterile water for injection to the final desired concentration. This dilution should be done under gentle agitation to avoid precipitation of the drug.

  • Sterile Filtration: The final formulation is passed through a 0.22 µm sterile filter to ensure sterility.

  • Storage: The sterile-filtered solution is then aseptically filled into sterile vials and stored under appropriate conditions, protected from light.

Visualizing Relationships and Workflows

To further clarify the relationships between the different this compound variants and to illustrate a typical experimental workflow, the following diagrams are provided.

Emulphor_Relationship cluster_0 Trade Name cluster_1 Common Variants cluster_2 Synonyms & Chemical Identity This compound This compound This compound EL This compound EL This compound->this compound EL This compound ON-870 This compound ON-870 This compound->this compound ON-870 Kolliphor EL Kolliphor EL This compound EL->Kolliphor EL also known as PEG-10 Oleyl Ether\n(CAS: 9004-98-2) PEG-10 Oleyl Ether (CAS: 9004-98-2) This compound ON-870->PEG-10 Oleyl Ether\n(CAS: 9004-98-2) is PEG-35 Castor Oil\n(CAS: 61791-12-6) PEG-35 Castor Oil (CAS: 61791-12-6) Kolliphor EL->PEG-35 Castor Oil\n(CAS: 61791-12-6) is

Caption: Logical relationship of this compound and its common variants.

Paclitaxel_Formulation_Workflow cluster_workflow Paclitaxel Formulation Workflow A 1. Prepare Vehicle (Kolliphor EL + Ethanol) B 2. Dissolve Paclitaxel in Vehicle A->B C 3. Dilute with Sterile Water B->C D 4. Sterile Filtration (0.22 µm) C->D E 5. Aseptic Filling into Vials D->E

Caption: Experimental workflow for paclitaxel formulation.

The Hydrophilic-Lipophilic Balance of Emulphor: A Technical Guide for Formulation Scientists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Emulphor® series of surfactants, encompassing a range of non-ionic and anionic emulsifiers, are pivotal in the formulation of a wide array of pharmaceutical products. Their efficacy, particularly in the development of stable emulsions and as solubilizing agents for poorly water-soluble active pharmaceutical ingredients (APIs), is largely dictated by their hydrophilic-lipophilic balance (HLB). This technical guide provides an in-depth exploration of the HLB of various this compound grades, detailed experimental protocols for HLB determination, and a logical workflow for surfactant selection in drug delivery systems.

Understanding the Hydrophilic-Lipophilic Balance (HLB)

The HLB system, a concept introduced by William C. Griffin in 1949, is a numerical scale used to characterize the degree of hydrophilicity or lipophilicity of a surfactant.[1] This value is crucial for predicting a surfactant's behavior and function within a formulation.[2][3] Surfactants with a low HLB value are more lipophilic (oil-soluble) and are generally used as water-in-oil (W/O) emulsifiers, while those with a high HLB value are more hydrophilic (water-soluble) and are suitable for oil-in-water (O/W) emulsions.[4][5] The HLB scale typically ranges from 1 to 20 for non-ionic surfactants.[6]

The selection of an appropriate surfactant is critical for the stability and effectiveness of pharmaceutical formulations.[2] In drug delivery, the HLB value of a surfactant can influence the bioavailability of hydrophobic drugs by improving their solubility and permeability.[7][8]

HLB Values of this compound Grades

The "this compound" trade name encompasses a variety of chemical structures, including polyoxyethylene fatty alcohols and high-molecular-weight ether sulfates. Consequently, their HLB values vary. Below is a summary of available HLB data for specific this compound grades.

This compound GradeChemical Class/DescriptionTypeHLB ValueReference(s)
This compound® EL-719Polyoxyethylene Vegetable OilNon-ionic13.3[6]
This compound® ON-870Polyoxyethylene Fatty AlcoholNon-ionic15.4[4][6]
ALKAMULS® EL-620Castor Oil Ethoxylate (30)Non-ionic12[9][10]
This compound® FAS 30Fatty alcohol polyglycol ether sulphate sodium saltAnionicN/A[11][12]
This compound® NPS 25Nonyl phenol ether sulfateAnionicN/A[13][14]
This compound® OPS 25Alkyl aryl polyglycol ether sulphate, sodium saltAnionicN/A

Note: The HLB system was primarily developed for non-ionic surfactants. For anionic surfactants like this compound FAS, NPS, and OPS grades, a specific HLB value is often not assigned. Their emulsifying properties are significant, but not typically quantified on the Griffin HLB scale.

Experimental Protocols for HLB Determination

The HLB value of a surfactant can be determined experimentally using several methods. The two most common methods are Griffin's method for non-ionic surfactants and the saponification method for esters.

Griffin's Method (for Non-ionic Surfactants)

This method is based on the chemical structure of the surfactant, specifically the weight percentage of the hydrophilic portion (ethylene oxide) of the molecule.[15]

Principle: The HLB value is calculated based on the molecular weight of the hydrophilic portion (Mh) and the total molecular weight of the molecule (M).[16]

Formula: HLB = 20 * (Mh / M)

For polyoxyethylene non-ionic surfactants, a simplified formula can be used: HLB = E / 5 Where E is the weight percentage of ethylene oxide.[17]

Experimental Protocol:

  • Determine the Molecular Structure: The exact chemical structure and molecular weight of the non-ionic surfactant must be known.

  • Identify the Hydrophilic Portion: For many non-ionic surfactants, the hydrophilic portion consists of ethylene oxide chains.

  • Calculate the Molecular Weight of the Hydrophilic Portion (Mh): Sum the atomic weights of all atoms in the hydrophilic part of the molecule.

  • Calculate the Total Molecular Weight (M): Sum the atomic weights of all atoms in the entire surfactant molecule.

  • Calculate the HLB Value: Apply the formula HLB = 20 * (Mh / M).

Saponification Method (for Esters of Polyhydric Alcohols and Fatty Acids)

This method is suitable for surfactants that are esters, such as fatty acid esters of polyhydric alcohols.[16][18]

Principle: The HLB value is calculated from the saponification number of the ester and the acid number of the fatty acid. The saponification number is the milligrams of potassium hydroxide (KOH) required to saponify one gram of the ester, and the acid number is the milligrams of KOH required to neutralize one gram of the fatty acid.[18]

Formula: HLB = 20 * (1 - S / A) Where:

  • S = Saponification number of the surfactant

  • A = Acid number of the fatty acid portion of the surfactant

Experimental Protocol:

1. Determination of Saponification Number (S):

  • Materials: Surfactant sample, 0.5N alcoholic potassium hydroxide (KOH), 0.5N hydrochloric acid (HCl), phenolphthalein indicator, round bottom flask, reflux condenser, burette, pipette, water bath.[19]
  • Procedure:
  • Accurately weigh approximately 2 g of the surfactant into a 250 ml round bottom flask.[18]
  • Add 25 ml of 0.5N alcoholic KOH solution.[16]
  • Connect the flask to a reflux condenser and heat on a water bath for about one hour to ensure complete saponification.[16]
  • Prepare a blank by refluxing 25 ml of the 0.5N alcoholic KOH solution under the same conditions without the surfactant sample.[16]
  • After cooling, titrate the excess KOH in both the sample and blank flasks with standardized 0.5N HCl using phenolphthalein as an indicator. The endpoint is the disappearance of the pink color.[16]
  • Calculation: S = [(B - T) * N * 56.1] / W Where:
  • B = Volume (ml) of HCl used for the blank
  • T = Volume (ml) of HCl used for the sample
  • N = Normality of the HCl solution
  • 56.1 = Molecular weight of KOH
  • W = Weight (g) of the surfactant sample

2. Determination of Acid Number (A):

  • Materials: Fatty acid sample, 0.1N sodium hydroxide (NaOH), ether, alcohol, phenolphthalein indicator, conical flask, burette.[20]
  • Procedure:
  • Accurately weigh approximately 0.5 g of the fatty acid portion of the surfactant.[20]
  • Dissolve the fatty acid in a mixture of 10 ml of alcohol and 10 ml of ether in a conical flask.[20]
  • Add a few drops of phenolphthalein indicator.[20]
  • Titrate the solution with standardized 0.1N NaOH until a faint pink color persists.[20]
  • Calculation: A = (V * N * 56.1) / W Where:
  • V = Volume (ml) of NaOH used for the titration
  • N = Normality of the NaOH solution
  • 56.1 = Molecular weight of KOH
  • W = Weight (g) of the fatty acid sample

3. Calculation of HLB Value:

  • Use the determined S and A values in the formula: HLB = 20 * (1 - S / A).[19]

Logical Workflow for Surfactant Selection in Pharmaceutical Emulsions

The selection of an appropriate this compound grade or other surfactant for a pharmaceutical emulsion is a critical step in formulation development. The following workflow, based on the HLB system, provides a systematic approach.

G cluster_0 Phase 1: Pre-formulation Assessment cluster_1 Phase 2: Surfactant Screening cluster_2 Phase 3: Optimization and Characterization A Define Target Emulsion Type (O/W or W/O) B Identify and Quantify Oil Phase Components A->B C Determine Required HLB of the Oil Phase B->C D Select Candidate Surfactants (e.g., this compound grades) with HLB values close to the required HLB C->D E Prepare a series of trial emulsions with varying surfactant concentrations and/or blends D->E F Evaluate Emulsion Stability (e.g., creaming, coalescence, phase separation) E->F G Optimize Surfactant Concentration F->G H Characterize Final Formulation (particle size, viscosity, drug release) G->H I Perform Long-term Stability Studies H->I

Caption: A logical workflow for selecting a surfactant based on the HLB system for pharmaceutical emulsion development.

Application of HLB in Drug Delivery Systems

The HLB of a surfactant is a critical parameter in the design of effective drug delivery systems. For instance, in the formulation of self-emulsifying drug delivery systems (SEDDS), the HLB value of the surfactant influences the spontaneity of emulsification and the resulting droplet size, which in turn affects drug release and absorption.[7][8] Studies have shown that the HLB of additives can significantly impact the phase behavior, mechanical properties, and drug release from glyceryl monooleate matrices.[21]

Furthermore, the choice of surfactant and its HLB can affect the stability of biopharmaceuticals by preventing protein aggregation and adsorption to surfaces.[22][23]

Conclusion

The hydrophilic-lipophilic balance is a fundamental concept for any researcher or scientist involved in the formulation of pharmaceutical products containing surfactants like the this compound series. A thorough understanding of the HLB values of different this compound grades and the experimental methods to determine them is essential for the rational design of stable and effective drug delivery systems. The systematic workflow presented provides a practical guide for the selection and optimization of surfactants, ultimately contributing to the development of high-quality pharmaceutical formulations.

References

Navigating the Emulphor Maze: A Researcher's Guide to Grades, Applications, and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of pharmaceutical research and drug development, the selection of appropriate excipients is a critical determinant of a formulation's success. Among the myriad of available options, the Emulphor series of nonionic and anionic surfactants, now largely known under the BASF trade name Kolliphor, stands out for its versatility in enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the different grades of this compound and Kolliphor, their physicochemical properties, and their applications in research, complete with detailed experimental protocols and visual guides to underlying mechanisms.

Demystifying the Nomenclature: this compound vs. Kolliphor

The term "this compound" has been used to describe a range of emulsifying agents. Historically, "this compound EL" was the designated name for polyethoxylated castor oil. However, with BASF's acquisition and rebranding, this product is now known as Kolliphor EL . It is crucial for researchers referencing older literature to be aware of this name change.

Beyond the Kolliphor EL series, the this compound brand also encompasses a line of anionic surfactants, which are high-molecular-weight ether sulphates. These include grades such as This compound FAS, NPS, and OPS . These are primarily employed as emulsifiers in emulsion polymerization processes for materials like acrylic and vinyl polymers.[1][2] While less common in direct pharmaceutical formulations for drug delivery compared to the Kolliphor series, their properties as emulsifying agents are noteworthy.

This guide will focus primarily on the Kolliphor grades (formerly this compound EL and similar products) and the anionic this compound grades, which are most relevant to pharmaceutical and related research applications.

Comparative Physicochemical Properties of this compound and Kolliphor Grades

The selection of an appropriate emulsifier is dictated by its physicochemical properties. The following tables summarize key quantitative data for various this compound and Kolliphor grades to facilitate easy comparison.

Table 1: Physicochemical Properties of Kolliphor Grades

GradeFormer NameChemical CompositionHLB ValueCritical Micelle Concentration (CMC)Physical FormKey Distinctions
Kolliphor EL This compound ELPolyoxyl 35 Castor Oil12-14~0.02%Pale yellow oily liquidStandard grade for solubilization and emulsification.[3]
Kolliphor ELP -Purified Polyoxyl 35 Castor Oil12-14~0.02%White to yellowish paste or cloudy liquidA purified grade of Kolliphor EL with lower water content and fewer free fatty acids, making it suitable for sensitive APIs and parenteral applications.[4]
Kolliphor RH 40 Cremophor RH 40Polyoxyl 40 Hydrogenated Castor Oil14-160.03% w/w @ 37°CWhite to yellowish pasteHydrogenated version, leading to greater stability and less odor and taste.[5]
Kolliphor HS 15 Solutol HS 15Macrogol 15 Hydroxystearate14-16-Yellowish-white pasteComposed of polyglycol mono- and di-esters of 12-hydroxystearic acid.

Table 2: Physicochemical Properties of Anionic this compound Grades

GradeChemical CompositionIonic CharacterSolid ContentPhysical FormPrimary Application
This compound FAS 30 Fatty alcohol polyglycol ether sulphate sodium saltAnionic~30%WaxyEmulsion polymerization.[6]
This compound NPS 25 Nonylphenol ether sulfateAnionic--Emulsion polymerization.[7][8]
This compound OPS 25 Alkyl aryl polyglycol ether sulphate, sodium saltAnionicMin 25%Colorless to yellow, clear liquidEmulsion polymerization, wetting and dispersing agent.

Experimental Protocols for Key Research Applications

The following section details methodologies for common experimental procedures involving Kolliphor grades in pharmaceutical research.

Preparation of Self-Emulsifying Drug Delivery Systems (SEDDS)

Objective: To prepare a stable self-emulsifying formulation for enhancing the oral bioavailability of a poorly water-soluble drug.

Materials:

  • Poorly water-soluble API

  • Oil phase (e.g., Capryol 90)

  • Surfactant (e.g., Kolliphor ELP)

  • Co-surfactant (e.g., Transcutol HP)

  • Deionized water

Protocol:

  • Solubility Studies: Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable components.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Prepare various mixtures of the oil, surfactant, and co-surfactant at different weight ratios (e.g., 1:9 to 9:1).

    • For each mixture, titrate with deionized water and observe the formation of emulsions.

    • Plot the results on a ternary phase diagram to identify the self-emulsifying region.

  • Formulation Preparation:

    • Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant.

    • Dissolve the accurately weighed API in the selected oil.

    • Add the surfactant and co-surfactant to the oil-drug mixture and vortex until a homogenous mixture is obtained.

  • Characterization:

    • Droplet Size and Zeta Potential: Dilute the SEDDS formulation with a suitable aqueous medium and measure the droplet size and zeta potential using a dynamic light scattering (DLS) instrument. A smaller droplet size (typically <200 nm) is desirable for better absorption.

    • Self-Emulsification Time: Add a small amount of the SEDDS formulation to a beaker of water with gentle agitation and record the time it takes to form a clear or bluish-white emulsion.

In Vitro Drug Release Study

Objective: To evaluate the release profile of an API from a Kolliphor-based formulation.

Materials:

  • API-loaded formulation (e.g., SEDDS, solid dispersion)

  • Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid)

  • USP Dissolution Apparatus (e.g., Apparatus II - Paddle)

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Analytical instrument for drug quantification (e.g., HPLC)

Protocol:

  • Accurately weigh the formulation containing a known amount of the API.

  • Place the formulation in a dialysis bag containing a small volume of dissolution medium.

  • Suspend the sealed dialysis bag in the dissolution vessel containing a larger volume of pre-warmed (37°C) dissolution medium.

  • Start the paddle apparatus at a specified rotation speed (e.g., 50 rpm).

  • At predetermined time intervals, withdraw aliquots of the dissolution medium from the vessel and replace with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Analyze the withdrawn samples for drug content using a validated analytical method.

  • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

In Vivo Oral Bioavailability Study

Objective: To compare the oral bioavailability of an API in a Kolliphor-based formulation to a control (e.g., pure drug suspension).

Materials:

  • Test formulation (API in Kolliphor-based vehicle)

  • Control formulation (e.g., API suspension in water or methylcellulose)

  • Animal model (e.g., Sprague-Dawley rats)

  • Blood collection supplies

  • Analytical instrument for drug quantification in plasma (e.g., LC-MS/MS)

Protocol:

  • Fast the animals overnight with free access to water.

  • Divide the animals into two groups: a test group receiving the Kolliphor-based formulation and a control group receiving the control formulation.

  • Administer the formulations orally via gavage at a predetermined dose.

  • At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) after administration, collect blood samples from the animals.

  • Process the blood samples to obtain plasma.

  • Extract the drug from the plasma samples and analyze the drug concentration using a validated bioanalytical method.

  • Plot the mean plasma drug concentration versus time for both groups.

  • Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve) to assess the relative bioavailability. A significant increase in AUC for the test group compared to the control group indicates enhanced oral bioavailability.[9]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key mechanisms and workflows associated with the use of Kolliphor in research.

Inhibition of P-glycoprotein Efflux Pump

Kolliphor EL (Cremophor EL) and other non-ionic surfactants have been shown to inhibit the P-glycoprotein (P-gp) efflux pump, which is a major contributor to multidrug resistance in cancer cells and a barrier to drug absorption in the intestine.[10][11] This inhibition can lead to increased intracellular drug concentration and enhanced therapeutic efficacy.

P_glycoprotein_Inhibition cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Pgp P-glycoprotein (Efflux Pump) Drug_out Drug Pgp->Drug_out Efflux Drug_out->Pgp Binds to P-gp Drug_in Drug Drug_out->Drug_in Increased Influx Kolliphor Kolliphor Kolliphor->Pgp Inhibits

Mechanism of P-gp inhibition by Kolliphor.
Modulation of Tight Junctions

Certain emulsifiers can modulate the integrity of tight junctions between epithelial cells, potentially increasing paracellular drug transport.[12] This can be a significant mechanism for enhancing the absorption of drugs that are poorly permeable through the transcellular route.

Tight_Junction_Modulation Cell1 Epithelial Cell 1 TJ Tight Junction (Occludin, Claudins) Cell1->TJ Cell2 Epithelial Cell 2 TJ->Cell2 Emulsifier Emulsifier (e.g., Polysorbate-80) Emulsifier->TJ Modulates/Opens Drug_Lumen Drug in Lumen Paracellular_Space Paracellular Space Drug_Lumen->Paracellular_Space Paracellular Transport Drug_Blood Drug in Bloodstream Paracellular_Space->Drug_Blood

Modulation of tight junctions by emulsifiers.
Apoptosis Pathway and Drug Delivery

While Kolliphor itself is not known to directly induce apoptosis, it is a crucial component in formulations of many anticancer drugs that do trigger this programmed cell death pathway. Kolliphor enhances the solubility and delivery of these drugs to cancer cells, thereby facilitating their therapeutic effect.

Apoptosis_Pathway cluster_delivery Drug Delivery cluster_cell Cancer Cell Kolliphor_Drug Kolliphor-based Formulation (e.g., Micelles) Anticancer_Drug Anticancer Drug Kolliphor_Drug->Anticancer_Drug Releases Mitochondria Mitochondria Anticancer_Drug->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Role of Kolliphor in delivering apoptosis-inducing drugs.
Experimental Workflow for SEDDS Formulation and Evaluation

The following diagram outlines the logical steps involved in the development and testing of a Self-Emulsifying Drug Delivery System.

SEDDS_Workflow start Start: Poorly Soluble API solubility 1. Component Solubility Screening (Oil, Surfactant, Co-surfactant) start->solubility phase_diagram 2. Construct Pseudo-Ternary Phase Diagram solubility->phase_diagram formulation 3. Prepare SEDDS Formulation phase_diagram->formulation characterization 4. Physicochemical Characterization (Droplet Size, Zeta Potential, Emulsification Time) formulation->characterization invitro 5. In Vitro Drug Release Study characterization->invitro invivo 6. In Vivo Oral Bioavailability Study (Animal Model) invitro->invivo end End: Bioavailability Data invivo->end

Workflow for SEDDS formulation and evaluation.

Conclusion

The this compound and Kolliphor families of surfactants offer a versatile toolkit for researchers tackling the challenges of poor drug solubility and bioavailability. A thorough understanding of the different grades and their specific physicochemical properties is paramount for rational formulation design. The provided experimental protocols and mechanistic diagrams serve as a foundational resource for scientists and drug development professionals, enabling them to effectively harness the potential of these valuable excipients in their research endeavors. As with any excipient, careful consideration of its potential interactions with the API and biological systems is essential for the development of safe and effective drug delivery systems.

References

Emulphor's Role in Solubilizing Lipophilic Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective delivery of lipophilic active pharmaceutical ingredients (APIs) remains a significant hurdle in drug development. Poor aqueous solubility often leads to low bioavailability, hindering the therapeutic potential of promising compounds. Emulphor®, a brand of non-ionic surfactants, has long been a cornerstone in overcoming these challenges. This technical guide provides an in-depth exploration of this compound's role in solubilizing lipophilic compounds, offering researchers and formulation scientists a comprehensive resource on its mechanism of action, practical applications, and experimental considerations.

The Chemistry and Mechanism of this compound

This compound is a trade name for a series of polyoxyethylated fatty acid esters. A prominent member of this family is this compound EL, also known as Kolliphor® EL, which is produced by the reaction of castor oil with ethylene oxide. The resulting molecule is an amphiphile, possessing both a hydrophilic (water-loving) polyoxyethylene chain and a lipophilic (fat-loving) ricinoleic acid fatty acid portion.

This dual nature is the key to its solubilizing power. In aqueous solutions, above a certain concentration known as the Critical Micelle Concentration (CMC) , this compound molecules self-assemble into spherical structures called micelles . The lipophilic tails of the this compound molecules form the core of the micelle, creating a microenvironment that can encapsulate poorly water-soluble (lipophilic) drug molecules. The hydrophilic heads form the outer shell, or corona, of the micelle, which interacts favorably with the surrounding aqueous medium, effectively dispersing the entrapped drug throughout the solution. This process, known as micellar solubilization, dramatically increases the apparent solubility of lipophilic compounds in water.

Quantitative Analysis of Solubility Enhancement

The effectiveness of this compound in enhancing the solubility of lipophilic drugs is concentration-dependent. The following tables summarize the quantitative increase in solubility for several lipophilic drugs in the presence of this compound EL (Kolliphor EL).

Lipophilic DrugThis compound EL (Kolliphor EL) ConcentrationSolubility (mg/mL)Fold Increase in Solubility
Itraconazole0% (in water)< 0.001-
Not Specified9.53 ± 0.038> 9530

Table 1: Solubility Enhancement of Itraconazole with Kolliphor EL.[1]

Lipophilic DrugVehicleSolubility (µg/mL)
(S)-ZaltoprofenAqueous Solution0.21 ± 0.01
10% w/v Cremophor EL101.62 ± 3.48

Table 2: Solubility of (S)-Zaltoprofen in an Aqueous Solution Containing Cremophor EL.

Lipophilic DrugVehicleSolubility (mg/mL)
ProgesteroneWater0.007
Various solvents, surfactants, and co-surfactantsSee reference for detailed breakdown
Lipophilic DrugVehicleSolubility Enhancement
GriseofulvinFormulations with Cremophor® ELSignificant dissolution enhancement observed

Experimental Protocols

General Protocol for Determining Solubility Enhancement

This protocol outlines the steps to determine the increase in solubility of a lipophilic drug in the presence of this compound.

  • Preparation of this compound Solutions: Prepare a series of aqueous solutions with varying concentrations of this compound (e.g., 0.1%, 0.5%, 1%, 2%, 5%, and 10% w/v).

  • Equilibrium Solubility Determination (Shake-Flask Method):

    • Add an excess amount of the lipophilic drug to a known volume of each this compound solution and a control (water).

    • Seal the containers and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to separate the undissolved drug.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent.

  • Quantification: Analyze the concentration of the dissolved drug in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Data Analysis: Plot the solubility of the drug as a function of the this compound concentration to generate a phase solubility diagram.

Protocol for Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol describes the formulation of a liquid SEDDS using Kolliphor EL, which can be adapted for various lipophilic drugs.[8]

  • Excipient Screening:

    • Determine the solubility of the lipophilic drug in various oils, surfactants (including Kolliphor EL), and co-surfactants.

    • Select the excipients that demonstrate the highest solubilizing capacity for the drug.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Prepare mixtures of the selected surfactant and co-surfactant (S/CoS mix) in different weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each S/CoS mix ratio, prepare a series of formulations with varying ratios of oil and S/CoS mix (e.g., from 9:1 to 1:9).

    • To each of these mixtures, add a small, controlled amount of water dropwise while vortexing.

    • Visually observe the mixture for transparency and the formation of a stable emulsion.

    • Plot the results on a ternary phase diagram to identify the self-emulsifying region.

  • Preparation of the SEDDS Formulation:

    • Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant within the self-emulsifying region.

    • Dissolve the lipophilic drug in the selected oil.

    • Add the surfactant (Kolliphor EL) and co-surfactant to the oil-drug mixture and mix until a clear and homogenous solution is formed.

Visualizing Mechanisms and Workflows

Mechanism of Micellar Solubilization

The following diagram illustrates the fundamental principle of how this compound micelles encapsulate a lipophilic drug, thereby increasing its solubility in an aqueous environment.

Micellar_Solubilization cluster_aqueous Aqueous Environment cluster_micelle This compound Micelle Lipophilic_Drug Lipophilic Drug Micelle_Core Lipophilic Core Lipophilic_Drug->Micelle_Core Encapsulation Emulphor_Monomers Emulphor_Monomers->Micelle_Core Self-Assembly Micelle_Shell Hydrophilic Shell

Caption: Micellar encapsulation of a lipophilic drug by this compound.

Experimental Workflow for SEDDS Formulation

This diagram outlines the key steps involved in the development of a Self-Emulsifying Drug Delivery System (SEDDS) using this compound.

SEDDS_Workflow Start Start: Poorly Soluble Drug Excipient_Screening 1. Excipient Screening (Solubility Studies) Start->Excipient_Screening Select_Excipients Select Oil, Surfactant (this compound EL), & Co-surfactant Excipient_Screening->Select_Excipients Phase_Diagram 2. Construct Pseudo-Ternary Phase Diagram Select_Excipients->Phase_Diagram Identify_Region Identify Self-Emulsifying Region Phase_Diagram->Identify_Region Formulation_Prep 3. Prepare SEDDS Formulation Identify_Region->Formulation_Prep Characterization 4. Characterization (Droplet Size, Zeta Potential, etc.) Formulation_Prep->Characterization Optimization 5. Optimization Characterization->Optimization Optimization->Formulation_Prep Iterate Final_Formulation Final Liquid SEDDS Formulation Optimization->Final_Formulation

Caption: Workflow for developing a Self-Emulsifying Drug Delivery System.

Micelle-Mediated Drug Delivery to a Cell

This diagram illustrates the conceptual pathway of a lipophilic drug, encapsulated within an this compound micelle, from the extracellular environment to the interior of a cell.

Drug_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Micelle Drug-Loaded This compound Micelle Cell_Membrane Cell Membrane Micelle->Cell_Membrane Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (e.g., pH-triggered) Endosome->Drug_Release Cytoplasm Cytoplasm Drug_Release->Cytoplasm Drug Free Drug Cytoplasm->Drug Target Intracellular Target Drug->Target

Caption: Conceptual pathway of micelle-mediated drug delivery.

Conclusion

This compound continues to be an invaluable tool for pharmaceutical scientists grappling with the formulation of lipophilic drugs. Its ability to form micelles and create self-emulsifying systems provides a robust platform for enhancing solubility, and consequently, improving the bioavailability of a wide range of APIs. This guide has provided a technical overview of its mechanism, quantitative data on its effectiveness, and detailed experimental protocols to aid researchers in their formulation development efforts. The provided visualizations offer a conceptual framework for understanding the processes involved in utilizing this compound for effective drug delivery. As the pipeline of poorly soluble drug candidates continues to grow, the principles and techniques outlined herein will remain essential for translating these promising molecules into effective medicines.

References

Methodological & Application

Application Notes and Protocols for Preparing Oil-in-Water Emulsions with Emulphor (Kolliphor EL) for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Emulphor, commercially known as Kolliphor® EL, for the preparation of oil-in-water (O/W) emulsions intended for in vivo research. This document outlines the properties of Kolliphor EL, detailed protocols for emulsion preparation and characterization, and relevant in vivo considerations including toxicity and potential biological interactions.

Introduction to Kolliphor EL (this compound)

Kolliphor® EL is a purified, non-ionic solubilizer and emulsifier produced by reacting castor oil with ethylene oxide.[1] It is widely used in pharmaceutical formulations to dissolve and deliver poorly water-soluble active pharmaceutical ingredients (APIs).[2] Its ability to form stable oil-in-water emulsions makes it a valuable tool for preclinical and clinical studies involving intravenous, oral, and topical drug administration. A highly purified grade, Kolliphor® ELP, is also available and is particularly suited for parenteral applications due to its controlled endotoxin levels.[1]

Physicochemical Properties and Formulation Considerations

Kolliphor EL is a pale yellow, oily liquid with a hydrophilic-lipophilic balance (HLB) value between 12 and 14, making it suitable for creating O/W emulsions.[3] The formation of stable nanoemulsions is a key objective for intravenous administration to avoid embolism and ensure uniform drug distribution. The droplet size, polydispersity index (PDI), and zeta potential are critical quality attributes of these emulsions.

Table 1: Typical Physicochemical Properties of Kolliphor EL-based Emulsions

ParameterTypical RangeSignificance
Droplet Size 20 - 200 nmInfluences stability, biodistribution, and cellular uptake. Smaller sizes are preferred for intravenous routes.[4]
Polydispersity Index (PDI) < 0.3Indicates the uniformity of droplet size. A lower PDI signifies a more monodisperse and stable emulsion.[4]
Zeta Potential -10 to -30 mVMeasures the surface charge of the droplets. A sufficiently negative or positive zeta potential prevents droplet aggregation through electrostatic repulsion, enhancing stability.

Experimental Protocols

Preparation of a Kolliphor EL-based Oil-in-Water Emulsion

This protocol describes a general method for preparing a simple O/W emulsion. The ratios of oil, Kolliphor EL, and the aqueous phase should be optimized for the specific drug and intended application.

Materials:

  • Drug substance (lipophilic)

  • Oil phase (e.g., Medium-chain triglycerides like Miglyol® 812, Capryol® 90)[5]

  • Kolliphor® EL (or Kolliphor® ELP for parenteral use)

  • Aqueous phase (e.g., Water for Injection, phosphate-buffered saline)

  • Co-surfactant (optional, e.g., Span 85, Transcutol® HP)[2]

  • High-pressure homogenizer or microfluidizer[6][7]

Procedure:

  • Preparation of the Oil Phase: Dissolve the drug substance in the selected oil. Gentle heating and stirring may be required to ensure complete dissolution.

  • Addition of Surfactant: Add Kolliphor EL and any co-surfactant to the oil phase. Mix thoroughly until a homogenous solution is obtained.

  • Formation of the Coarse Emulsion: Gradually add the aqueous phase to the oil/surfactant mixture while stirring at a moderate speed. This will form a coarse pre-emulsion.

  • Homogenization: Process the coarse emulsion through a high-pressure homogenizer or a microfluidizer to reduce the droplet size and create a nanoemulsion. The homogenization pressure and number of cycles will need to be optimized to achieve the desired droplet size and PDI. For example, homogenization at 148 MPa for 7 cycles has been shown to produce nanoemulsions.[7]

  • Sterilization (for parenteral formulations): Filter the final emulsion through a 0.22 µm sterile filter.

G cluster_prep Emulsion Preparation Workflow drug Dissolve Drug in Oil Phase surfactant Add Kolliphor EL +/- Co-surfactant drug->surfactant pre_emulsion Form Coarse Emulsion (Add Aqueous Phase) surfactant->pre_emulsion homogenize High-Pressure Homogenization / Microfluidization pre_emulsion->homogenize sterilize Sterile Filtration (0.22 µm) homogenize->sterilize

Figure 1: Workflow for preparing a Kolliphor EL-based oil-in-water emulsion.

Characterization of the Emulsion

Droplet Size and Polydispersity Index (PDI) Analysis:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute a small sample of the emulsion with the aqueous phase to an appropriate concentration. Analyze using a DLS instrument to determine the z-average diameter and PDI.

Zeta Potential Measurement:

  • Method: Laser Doppler Velocimetry.

  • Procedure: Dilute the emulsion sample in the appropriate dispersant (typically the aqueous phase) and measure the electrophoretic mobility to calculate the zeta potential.

In Vivo Studies: Considerations and Protocols

Toxicity Profile of Kolliphor EL

Kolliphor EL is generally considered safe for use in preclinical studies, however, it is not without biological effects. It has been associated with hypersensitivity reactions, which are thought to be mediated by the activation of the complement system.[8]

Table 2: In Vivo Toxicity Data for Kolliphor ELP

ParameterValueSpeciesRoute of AdministrationReference
No-Observed-Adverse-Effect-Level (NOAEL) 375 mg/kgRatIntravenous[8]
Observed Adverse Effects at Higher Doses Dyspnea, decreased activity, flat body posture, rough hair coatRatIntravenous[8]
Mortality Observed at doses of 1250 and 1500 mg/kgRatIntravenous[8]
Acute Toxicity Study Protocol (General Guideline)

This protocol provides a general framework for assessing the acute toxicity of a newly formulated Kolliphor EL-based emulsion in a rodent model, adapted from OECD guidelines.[9]

Animals:

  • Species: Mice or Rats

  • Sex: Both males and females

  • Age: Young adults

Procedure:

  • Dose Groups: Establish several dose groups, including a vehicle control group (emulsion without the drug) and at least three groups receiving graded doses of the test emulsion.

  • Administration: Administer a single dose of the emulsion via the intended clinical route (e.g., intravenous tail vein injection).

  • Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for at least 24 hours and then daily for 14 days.[10]

  • Data Collection: Record body weights, food and water consumption, and any observed clinical signs.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals.

Pharmacokinetic Studies

Kolliphor EL can influence the pharmacokinetics of a co-administered drug by entrapping it within micelles, which can alter its distribution and metabolism.[11] Therefore, it is crucial to conduct pharmacokinetic studies of the drug formulated in the Kolliphor EL emulsion.

Procedure:

  • Animal Model: Use a relevant animal species (e.g., rats with jugular vein cannulation for serial blood sampling).

  • Administration: Administer the drug-loaded emulsion intravenously.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-administration.

  • Plasma Analysis: Process the blood to obtain plasma and analyze the drug concentration using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and area under the curve (AUC).

Signaling Pathway Interactions

Kolliphor EL has been shown to activate the complement system, a key component of the innate immune system.[12][13] This activation can lead to the generation of inflammatory mediators and may be responsible for the hypersensitivity reactions observed with some Kolliphor EL-containing formulations. The complement system can be activated through three main pathways: the classical, alternative, and lectin pathways, all of which converge to cleave C3 and initiate the terminal pathway leading to the formation of the membrane attack complex.[12][13]

G cluster_complement Complement Activation by Kolliphor EL Kolliphor_EL Kolliphor EL Classical Classical Pathway Kolliphor_EL->Classical Alternative Alternative Pathway Kolliphor_EL->Alternative Lectin Lectin Pathway Kolliphor_EL->Lectin C3_Convertase C3 Convertase Formation Classical->C3_Convertase Alternative->C3_Convertase Lectin->C3_Convertase C3_Cleavage C3 Cleavage (C3a, C3b) C3_Convertase->C3_Cleavage Terminal_Pathway Terminal Pathway (MAC Formation) C3_Cleavage->Terminal_Pathway Inflammation Inflammation & Hypersensitivity C3_Cleavage->Inflammation

Figure 2: Kolliphor EL can activate all three pathways of the complement system.

While direct evidence linking Kolliphor EL to the MAPK signaling pathway is not well-established, it is important to consider that many cellular stressors and inflammatory signals, such as those that can be initiated by complement activation, can modulate MAPK pathways (e.g., ERK, JNK, p38).[14][15] Therefore, downstream effects of Kolliphor EL administration could potentially involve alterations in MAPK signaling, which plays a crucial role in cell proliferation, differentiation, and apoptosis.[15] Further investigation into this potential interaction is warranted.

Conclusion

Kolliphor EL is a valuable excipient for the formulation of oil-in-water emulsions for in vivo studies. Careful consideration of the formulation parameters, thorough physicochemical characterization, and a comprehensive evaluation of the in vivo toxicity and pharmacokinetics are essential for the successful and safe application of these delivery systems in research. Researchers should be particularly mindful of the potential for Kolliphor EL to induce hypersensitivity reactions through complement activation and to alter the pharmacokinetic profile of the delivered drug. The provided protocols and data serve as a starting point for the development of robust and reliable Kolliphor EL-based emulsions for in vivo applications.

References

Application Notes and Protocols for Dissolving Hydrophobic Drugs with Emulphor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Emulphor, a nonionic solubilizer and emulsifying agent, for the dissolution of hydrophobic drugs. This document outlines the principles of this compound-based drug solubilization, provides detailed experimental protocols for formulation and characterization, and presents quantitative data to guide formulation development.

Introduction to this compound (Kolliphor)

This compound, now commonly known under the trade name Kolliphor® (e.g., Kolliphor® RH 40), is a polyethoxylated vegetable oil derivative used extensively in pharmaceutical formulations.[1][2] It is valued for its ability to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[3][4] Kolliphor® RH 40 is produced by reacting hydrogenated castor oil with ethylene oxide.[2][3] Its amphiphilic nature, possessing both hydrophobic and hydrophilic moieties, allows it to form micelles in aqueous solutions that can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility.[4]

Data Presentation

The following tables summarize quantitative data on the effect of Kolliphor® RH 40 on drug solubility, formulation particle size, and stability.

Table 1: Effect of Kolliphor® RH 40 Concentration on Hydrophobic Drug Solubility

Hydrophobic DrugKolliphor® RH 40 Concentration (% w/v)Solvent SystemResulting Drug Solubility (µg/mL)Fold Increase in Solubility
Sparfloxacin0.5Water~1500~1.5
Sparfloxacin1.0Water~2500~2.5
Sparfloxacin2.0Water~4000~4.0
Fenofibrate2Aqueous Micellar Solution> Intrinsic Solubility-
Fenofibrate15Aqueous Micellar SolutionOptimized Absorption-
Fenofibrate25Aqueous Micellar SolutionPotential for Micellar Trapping-
Atorvastatin- (in solid dispersion)FaSSIF pH 6.5415 ± 14>1.15 vs. buffer

Data compiled and adapted from multiple sources.[1][5][6] The exact fold increase is dependent on the intrinsic solubility of the drug.

Table 2: Influence of Kolliphor® RH 40 on Particle Size of Nanoemulsions

Formulation TypeKolliphor® RH 40 Concentration (% w/w)Oil PhaseResulting Droplet Size (nm)
SNEDDS5 - 55Long-chain glycerides20 - 200
SNEDDS15 - 55Medium-chain glycerides20 - 200
NLC Film1 - 2Castor Oil / GMS54.67 - 99.13

SNEDDS: Self-Nanoemulsifying Drug Delivery System; NLC: Nanostructured Lipid Carrier; GMS: Glyceryl Monostearate. Data adapted from multiple sources.[7][8][9]

Table 3: Stability Indicating Parameters of Kolliphor® RH 40

ParameterSpecificationResult of Stress Test (20 cycles of 60°C for 24h)
Congealing Temperature16 to 26 °C25 °C
Acid Value≤ 0.8 mg KOH/g0.3 mg KOH/g
Hydroxyl Value60 to 75 mg KOH/g72 mg KOH/g
Iodine Value≤ 1.0 g I₂/100 g0.3 g I₂/100 g
Saponification Value50 to 60 mg KOH/g54 mg KOH/g

This table demonstrates the chemical stability of pure Kolliphor® RH 40 under heat cycling.[2]

Experimental Protocols

Protocol for Preparation of an this compound-Based Drug Solution

This protocol describes a general method for dissolving a hydrophobic drug using Kolliphor® RH 40.

Materials:

  • Hydrophobic drug

  • Kolliphor® RH 40

  • Aqueous vehicle (e.g., deionized water, phosphate-buffered saline)

  • Heat-stir plate

  • Sterile magnetic stir bar

  • Glass beaker or flask

  • Analytical balance

Procedure:

  • Preparation of Kolliphor® RH 40: Kolliphor® RH 40 is a paste at room temperature.[2][3] It is recommended to heat it to 50-60°C to become a liquid for easier handling and mixing.[2]

  • Weighing: Accurately weigh the desired amount of the hydrophobic drug and the pre-heated Kolliphor® RH 40.

  • Mixing:

    • Method A (Melt and Disperse): In a glass beaker, add the weighed Kolliphor® RH 40 and the hydrophobic drug. Heat the mixture to 60-65°C while stirring with a magnetic stir bar until a homogenous mixture is formed.[10] While maintaining the temperature, slowly add the pre-heated aqueous vehicle to the drug-surfactant mixture with continuous stirring.[10] Continue stirring until a clear solution or a stable emulsion is formed.

    • Method B (Direct Dissolution): In a glass beaker containing the pre-heated aqueous vehicle, add the pre-heated Kolliphor® RH 40 and stir until it is completely dissolved. Subsequently, add the hydrophobic drug to the aqueous surfactant solution and continue to stir, with gentle heating if necessary, until the drug is fully dissolved.

  • Cooling and Storage: Allow the formulation to cool to room temperature. Store in a well-closed container, protected from light.

Protocol for Particle Size Analysis

This protocol outlines the measurement of the particle or droplet size of the formulated drug solution, which is crucial for predicting its in vivo behavior.

Instrumentation:

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Sample Preparation: Dilute a small aliquot of the this compound-based drug formulation with the same aqueous vehicle used for its preparation to an appropriate concentration for DLS analysis. The dilution factor will depend on the initial concentration of the formulation and the sensitivity of the instrument.

  • Instrument Setup: Set the parameters of the DLS instrument, including the temperature (typically 25°C or 37°C), viscosity of the dispersant, and refractive index of the material.

  • Measurement: Transfer the diluted sample to a clean cuvette and place it in the DLS instrument. Perform the measurement according to the instrument's operating instructions. Typically, three to five measurements are taken and averaged.

  • Data Analysis: The instrument's software will generate a particle size distribution report, providing the mean particle size (Z-average) and the polydispersity index (PDI), which indicates the broadness of the size distribution.

Protocol for In Vitro Drug Release Study

This protocol describes a dialysis-based method to evaluate the in vitro release of the hydrophobic drug from the this compound formulation.

Materials:

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., phosphate buffer pH 7.4, simulated gastric fluid)

  • Stirring plate with a magnetic stir bar

  • Constant temperature water bath or incubator

  • Syringes and needles for sampling

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Dialysis Bag: Cut a piece of dialysis tubing of a suitable length and hydrate it in the release medium as per the manufacturer's instructions.

  • Sample Loading: Accurately pipette a known volume of the this compound-based drug formulation into the dialysis bag and securely seal both ends.

  • Release Study Setup: Place the sealed dialysis bag into a beaker containing a known volume of the release medium. The beaker should be placed in a water bath or incubator set to a physiological temperature (e.g., 37°C). The release medium should be continuously stirred at a constant speed.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the release medium and replace it with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Sample Analysis: Analyze the withdrawn samples for drug concentration using a validated analytical method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.

Protocol for Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of the this compound-based drug formulation on a cell line of interest.

Materials:

  • Mammalian cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound-based drug formulation and drug-free (vehicle) control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound-based drug formulation and the vehicle control in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test formulations.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in dissolving hydrophobic drugs.

G cluster_materials Starting Materials cluster_process Dissolution Process cluster_output Final Product Hydrophobic Drug Hydrophobic Drug Heating & Mixing Heating & Mixing Hydrophobic Drug->Heating & Mixing This compound (Kolliphor RH 40) This compound (Kolliphor RH 40) This compound (Kolliphor RH 40)->Heating & Mixing Aqueous Vehicle Aqueous Vehicle Micelle Formation Micelle Formation Aqueous Vehicle->Micelle Formation Heating & Mixing->Micelle Formation Drug Encapsulation Drug Encapsulation Micelle Formation->Drug Encapsulation Solubilized Drug Formulation Solubilized Drug Formulation Drug Encapsulation->Solubilized Drug Formulation

Caption: Workflow for dissolving a hydrophobic drug using this compound.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Formulation This compound-Drug Micelle Drug Released Drug Formulation->Drug Drug Release Receptor Receptor Drug->Receptor Kinase_1 Kinase 1 Receptor->Kinase_1 activates Kinase_2 Kinase 2 Kinase_1->Kinase_2 phosphorylates Transcription_Factor Transcription Factor Kinase_2->Transcription_Factor activates Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Transcription_Factor->Cellular_Response regulates gene expression Cell_Membrane Cell Membrane

Caption: Generalized signaling pathway of a solubilized drug.

Caption: Logical relationship of components in the formulation.

Conclusion

This compound (Kolliphor®) is a valuable excipient for overcoming the challenges associated with the formulation of hydrophobic drugs. By forming micellar solutions, it can significantly enhance the aqueous solubility of these compounds, which is a critical factor for improving their bioavailability. The provided protocols offer a starting point for the development and characterization of this compound-based formulations. It is essential to optimize the concentration of this compound and other formulation components for each specific drug to achieve the desired solubility, stability, and safety profile.

References

Application Notes and Protocols for Emulphor in Stable Nanoemulsion Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanoemulsions are advanced drug delivery systems characterized by submicron droplet sizes, typically in the range of 20-200 nm.[1] Their small droplet size and large surface area offer significant advantages, including enhanced solubility and bioavailability of poorly water-soluble drugs, improved stability, and suitability for various routes of administration.[1][2] The formation and stabilization of these systems are critically dependent on the choice of surfactant.

Emulphor®, a trade name for a series of non-ionic and anionic emulsifiers, is utilized in various pharmaceutical and industrial applications for its ability to stabilize emulsions.[3][4] Chemically, non-ionic variants like this compound ON-870 are identified as polyoxyethylene fatty alcohol or oleyl ethers.[3] These surfactants function by reducing the interfacial tension between the oil and water phases, facilitating the formation of fine droplets and preventing their coalescence.[1]

This document provides detailed application notes and standardized protocols for utilizing this compound in the formulation and characterization of stable oil-in-water (O/W) nanoemulsions.

Application Notes: Principles of Formulation

The Role of Hydrophile-Lipophile Balance (HLB)

The HLB system is a critical tool for selecting the appropriate surfactant. The HLB value, typically on a scale of 1 to 20, indicates the surfactant's balance between its hydrophilic (water-loving) and lipophilic (oil-loving) properties.[3] For creating stable oil-in-water (O/W) nanoemulsions, surfactants with higher HLB values (generally 8-18) are required.[1]

  • This compound ON-870 , a polyoxyethylene fatty alcohol derivative, has an HLB value of 15.4 , making it a suitable candidate for O/W nanoemulsion formulations.[3]

Key Formulation Components

A stable nanoemulsion is typically composed of three primary components:

  • Oil Phase: This phase consists of oils or lipids that act as a carrier for lipophilic drugs. The choice of oil is crucial as it must effectively solubilize the active pharmaceutical ingredient (API). Common examples include medium-chain triglycerides (MCT), soybean oil, and oleic acid.[5] The oil phase concentration in nanoemulsions typically ranges from 5% to 20%.[1]

  • Aqueous Phase: This is the continuous phase, usually consisting of purified water or a buffer solution.

  • Surfactant (this compound): As the emulsifying agent, this compound adsorbs at the oil-water interface, reducing interfacial tension and providing a protective barrier around the oil droplets to prevent aggregation. Nanoemulsions can often be produced with a lower surfactant concentration (3-10%) compared to microemulsions.[1]

  • Co-surfactant/Co-solvent (Optional): Short- to medium-chain alcohols (e.g., ethanol, propylene glycol) are sometimes used as co-surfactants.[6] They can further reduce interfacial tension and increase the fluidity of the interface, aiding in the spontaneous formation of nanoemulsions.[6]

Data Presentation: Optimizing this compound Concentration

The optimal concentration of this compound is determined experimentally by preparing a series of formulations and evaluating their physicochemical properties. The goal is to identify the lowest surfactant concentration that produces a nanoemulsion with the desired droplet size, uniformity, and stability.

Table 1: Template for Screening this compound Concentration and its Effect on Nanoemulsion Properties. This table serves as a guide for documenting results from screening experiments. Researchers should populate it with their experimental data to identify the optimal formulation.

Formulation IDOil Phase (e.g., MCT) Conc. (% w/w)This compound ON-870 Conc. (% w/w)Aqueous Phase Conc. (% w/w)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Visual Observation
F110387Enter DataEnter DataEnter Datae.g., Translucent
F210585Enter DataEnter DataEnter Datae.g., Clear, bluish
F310882Enter DataEnter DataEnter Datae.g., Clear
F4101080Enter DataEnter DataEnter Datae.g., Clear
F515580Enter DataEnter DataEnter Datae.g., Translucent
F615877Enter DataEnter DataEnter Datae.g., Clear

A lower Polydispersity Index (PDI < 0.25) indicates a more uniform and monodisperse droplet size distribution.[7] A higher magnitude of Zeta Potential (e.g., > |20| mV) generally suggests better colloidal stability due to electrostatic repulsion between droplets.[8]

Table 2: Template for Long-Term Stability Assessment of the Optimized Nanoemulsion. This table is for documenting the stability of the lead formulation under different storage conditions over time.

Formulation IDStorage ConditionTime (Months)Mean Particle Size (nm)PDIZeta Potential (mV)Observations (e.g., Phase Separation, Creaming)
Optimized Fx4°C0Enter DataEnter DataEnter DataNo separation
1Enter DataEnter DataEnter DataNo separation
3Enter DataEnter DataEnter DataNo separation
Optimized Fx25°C / 60% RH0Enter DataEnter DataEnter DataNo separation
1Enter DataEnter DataEnter DataNo separation
3Enter DataEnter DataEnter DataNo separation

Experimental Protocols

Protocol 1: Preparation of O/W Nanoemulsion by Spontaneous Emulsification

Spontaneous (or self-) emulsification is a low-energy method that occurs when an organic phase and an aqueous phase are mixed, leading to the formation of fine droplets.[1]

Materials:

  • Oil Phase (e.g., Medium-Chain Triglycerides)

  • Surfactant (this compound ON-870)

  • Co-solvent (e.g., Ethanol)

  • Aqueous Phase (Purified Water, USP)

  • Active Pharmaceutical Ingredient (API), if applicable

Procedure:

  • Prepare the Organic Phase: Accurately weigh the selected oil, this compound, and ethanol into a glass beaker. If loading a drug, dissolve the accurately weighed API into this mixture.

  • Gently heat the mixture to 40-50°C under continuous magnetic stirring until a clear, homogenous solution is formed.

  • Prepare the Aqueous Phase: In a separate beaker, prepare the required amount of purified water.

  • Form the Nanoemulsion: While maintaining gentle magnetic stirring (e.g., 250-500 rpm), add the aqueous phase dropwise to the organic phase at a constant temperature.

  • Observe the mixture for the point of spontaneous emulsification, where a clear or translucent liquid forms.

  • Continue stirring for an additional 15-30 minutes to ensure the emulsion is homogenous.

  • Allow the nanoemulsion to cool to room temperature.

Protocol 2: Characterization of the Nanoemulsion

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the nanoemulsion sample to an appropriate concentration with purified water to avoid multiple scattering effects. A typical dilution is 1:100 or 1:200.

    • Transfer the diluted sample into a clean cuvette.

    • Measure the particle size (Z-average diameter) and PDI at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (25°C).

    • For zeta potential, use an appropriate folded capillary cell and measure the electrophoretic mobility of the droplets.

    • Perform all measurements in triplicate and report the mean ± standard deviation.

2. Thermodynamic Stability Studies: These stress tests are performed to identify and eliminate metastable formulations.[6]

  • Heating-Cooling Cycles:

    • Place the nanoemulsion samples in a refrigerator at 4°C for 48 hours.

    • Transfer the samples to an oven at 45°C for 48 hours.

    • Repeat this cycle three to six times.

    • Visually inspect the samples for any signs of instability such as phase separation, creaming, or cracking after each cycle.[9]

  • Freeze-Thaw Cycles:

    • Store the samples at -20°C for 48 hours.

    • Thaw the samples at room temperature (+25°C) for 48 hours.

    • Repeat this cycle three times.

    • Visually inspect for instability.

  • Centrifugation:

    • Centrifuge the nanoemulsion samples at 3,500-5,000 rpm for 30 minutes.

    • Visually observe the samples for any phase separation. Formulations that remain homogenous are considered physically stable.[9]

Visualizations

The following diagrams illustrate the workflow for developing a stable nanoemulsion and the interplay between its components.

Nanoemulsion_Formulation_Workflow Nanoemulsion Formulation and Characterization Workflow cluster_0 Formulation Development cluster_1 Initial Characterization cluster_2 Optimization & Stability A Component Selection (Oil, this compound, Water) B Define Concentration Ranges (e.g., Oil 5-20%, this compound 3-10%) A->B C Prepare Formulations (Spontaneous Emulsification) B->C D Visual Observation (Clarity, Translucency) C->D E Particle Size & PDI Analysis (Dynamic Light Scattering) D->E F Zeta Potential Measurement E->F G Analyze Results (Identify Lead Formulations) F->G H Thermodynamic Stress Testing (Centrifugation, Temp Cycles) G->H Stable? H->B No, Reformulate I Long-Term Stability Study H->I Yes J Stable Nanoemulsion

Caption: Workflow for formulating and optimizing a stable nanoemulsion.

Component_Relationships Key Relationships for Nanoemulsion Stability Oil Oil Phase (e.g., MCT) ParticleSize Small Droplet Size (20-200 nm) Oil->ParticleSize Affects Viscosity This compound This compound (Surfactant) This compound->ParticleSize Reduces Interfacial Tension PDI Low PDI (<0.25) This compound->PDI Ensures Uniformity Zeta High Zeta Potential (>|20| mV) This compound->Zeta Imparts Surface Charge Aqueous Aqueous Phase (Continuous) Stability Kinetic Stability (Long Shelf-Life) ParticleSize->Stability Prevents Creaming PDI->Stability Prevents Ostwald Ripening Zeta->Stability Prevents Coalescence

Caption: Relationship between formulation components and stability parameters.

References

Application of Emulphor in Pharmacokinetic and Toxicological Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emulphor, a polyethoxylated vegetable oil, is a non-ionic surfactant widely utilized as an emulsifying agent in pharmacokinetic (PK) and toxicological research.[1][2] Its primary function is to facilitate the administration of poorly water-soluble or lipophilic compounds in aqueous vehicles, which is crucial for in vivo studies. Proper formulation is essential in early animal efficacy and toxicity studies to ensure appropriate drug exposure and obtain reliable data. This document provides detailed application notes and protocols for the use of this compound as a vehicle in preclinical research, with a focus on its effects on pharmacokinetic parameters and its toxicological profile.

Application Notes

This compound is valued for its ability to create stable oil-in-water emulsions, allowing for the uniform delivery of test substances, particularly in oral gavage studies.[2] Studies have shown that this compound, at concentrations up to 10%, does not significantly alter the absorption, disposition, or acute hepatotoxicity of co-administered compounds like carbon tetrachloride in rats.[1] Furthermore, this compound-620 has been demonstrated to be behaviorally inert at concentrations up to 32% in mice, showing no effect on locomotor activity.

While this compound is generally considered a safe and effective vehicle, it is crucial to characterize the toxicological profile of any vehicle used in preclinical studies. In some in vitro models, this compound has been reported to be cytotoxic at concentrations greater than 0.125% in isolated hepatocytes.[2] Therefore, while in vivo studies suggest a good safety profile, researchers should be mindful of potential in vitro cytotoxic effects.

Experimental Protocols

Preparation of this compound-Based Vehicle for Oral Administration

This protocol is adapted from a study investigating the effect of this compound on the pharmacokinetics and hepatotoxicity of carbon tetrachloride in rats.[1][2]

Materials:

  • This compound EL-620 (or equivalent, such as Alkamuls)

  • Test compound (lipophilic)

  • Distilled or deionized water

  • Homogenizer or sonicator

  • Glass vials

  • Magnetic stirrer and stir bar

Procedure:

  • Determine the desired concentration of this compound. Concentrations ranging from 1% to 10% (v/v) have been shown to be effective and non-interfering in in vivo studies.[1]

  • Prepare the aqueous this compound solution. In a clean glass vial, add the desired volume of this compound to the appropriate volume of water. For example, to prepare 100 mL of a 5% this compound solution, add 5 mL of this compound to 95 mL of water.

  • Mix thoroughly. Use a magnetic stirrer to mix the solution until a homogenous emulsion is formed.

  • Incorporate the test compound.

    • For liquid test compounds: Add the desired amount of the test compound directly to the this compound emulsion.

    • For solid test compounds: The compound may need to be dissolved in a small amount of a suitable co-solvent before being added to the emulsion. The choice of co-solvent should be carefully considered to avoid any confounding effects.

  • Homogenize the final formulation. To ensure a stable and uniform emulsion, homogenize or sonicate the final mixture. The duration and intensity of homogenization will depend on the specific compound and desired particle size.

  • Store appropriately. Store the formulation according to the stability of the test compound. For many compounds, storage at 4°C is suitable for a limited period. It is recommended to prepare fresh formulations for each experiment.

In Vivo Pharmacokinetic and Toxicological Study Protocol (Rat Model)

This protocol outlines a general procedure for evaluating the pharmacokinetic and toxicological profile of a compound administered in an this compound-based vehicle.

Animal Model:

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Animals should be acclimated to the facility for at least one week prior to the study.

  • House animals in a temperature- and light-controlled environment with ad libitum access to food and water, unless fasting is required by the study design.

Experimental Procedure:

  • Animal Preparation: For serial blood sampling, surgical implantation of an indwelling cannula (e.g., in the carotid artery) is recommended. This allows for stress-free blood collection from unanesthetized, freely moving animals.[1]

  • Fasting: Fast animals overnight (approximately 18 hours) prior to dosing to reduce variability in absorption.[2]

  • Dosing: Administer the test compound formulated in the this compound vehicle via oral gavage at the desired dose volume.

  • Pharmacokinetic Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60 minutes, and 2, 4, 8, 12, 24 hours) post-dosing. The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases of the drug.

  • Sample Processing: Process the blood samples to obtain plasma or serum, and store them at -80°C until analysis.

  • Bioanalysis: Analyze the concentration of the test compound in the plasma or serum samples using a validated analytical method (e.g., GC, LC-MS/MS).

  • Toxicology Assessment:

    • Clinical Observations: Monitor the animals for any signs of toxicity throughout the study.

    • Serum Biomarkers: At the end of the study (e.g., 24 or 48 hours post-dosing), collect a terminal blood sample for analysis of serum biomarkers of toxicity (e.g., ALT, AST for hepatotoxicity; BUN, creatinine for nephrotoxicity).[1]

    • Histopathology: Conduct a full necropsy and collect tissues for histopathological examination to identify any treatment-related changes.

Data Presentation

Pharmacokinetic Parameters

The following table summarizes the pharmacokinetic parameters of carbon tetrachloride (CCl4) administered orally to rats in different concentrations of this compound.

CCl4 Dose (mg/kg)This compound Conc. (%)Cmax (ng/ml)Tmax (min)AUC (ng·h/ml)
101143 ± 2310 ± 2189 ± 31
102.5155 ± 199 ± 1205 ± 25
105138 ± 1711 ± 2182 ± 22
1010149 ± 2110 ± 2197 ± 28
18012870 ± 34015 ± 34250 ± 510
1802.52990 ± 36014 ± 24430 ± 530
18052780 ± 33016 ± 34120 ± 490
180102910 ± 35015 ± 34310 ± 520

Data are presented as mean ± SEM. Data are representative and compiled based on findings that this compound did not cause toxicologically significant differences in pharmacokinetic parameters.[1]

Toxicological Parameters

The following table shows the effect of this compound on serum enzyme levels as markers of hepatotoxicity in rats 24 hours after oral administration of carbon tetrachloride (CCl4).

Treatment GroupDose (mg/kg)Alanine Aminotransferase (ALT) (IU/L)Sorbitol Dehydrogenase (SDH) (IU/L)
Control (1% this compound)-45 ± 510 ± 2
Control (10% this compound)-48 ± 611 ± 2
CCl4 in 1% this compound1065 ± 815 ± 3
CCl4 in 10% this compound1068 ± 916 ± 3
CCl4 in 1% this compound1802500 ± 300450 ± 50
CCl4 in 10% this compound1802400 ± 280430 ± 48

Data are presented as mean ± SEM. Data are representative and compiled based on findings that this compound did not significantly alter the hepatotoxic potency of CCl4.[1]

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_animal_study In Vivo Study cluster_pk Pharmacokinetic Analysis cluster_tox Toxicological Analysis prep_this compound Prepare this compound Emulsion (1-10%) add_compound Incorporate Lipophilic Test Compound prep_this compound->add_compound homogenize Homogenize Final Formulation add_compound->homogenize dosing Oral Gavage Administration homogenize->dosing acclimation Animal Acclimation (Sprague-Dawley Rats) cannulation Surgical Cannulation (Optional) acclimation->cannulation fasting Overnight Fasting cannulation->fasting fasting->dosing pk_sampling Serial Blood Sampling dosing->pk_sampling tox_sampling Terminal Blood & Tissue Collection dosing->tox_sampling sample_processing Plasma/Serum Separation pk_sampling->sample_processing bioanalysis LC-MS/MS or GC Analysis sample_processing->bioanalysis pk_parameters Calculate PK Parameters (Cmax, Tmax, AUC) bioanalysis->pk_parameters serum_analysis Serum Biomarker Analysis (e.g., ALT, AST) tox_sampling->serum_analysis histopathology Histopathological Examination tox_sampling->histopathology

Caption: Experimental workflow for pharmacokinetic and toxicological studies using this compound.

logical_relationship cluster_formulation Formulation cluster_administration Oral Administration cluster_outcome In Vivo Outcome drug Poorly Water-Soluble Drug formulation Stable Emulsion drug->formulation This compound This compound Vehicle This compound->formulation gavage Oral Gavage formulation->gavage absorption Drug Absorption gavage->absorption toxicity Toxicological Profile gavage->toxicity pk_profile Pharmacokinetic Profile absorption->pk_profile

Caption: Logical relationship of this compound application in preclinical studies.

References

Emulphor as a Vehicle for Intravenous Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emulphor®, a brand of polyethoxylated castor oil, is a non-ionic surfactant widely utilized as a solubilizing agent and emulsifier in the pharmaceutical industry. Its ability to formulate poorly water-soluble drugs for intravenous administration has made it a critical component in the delivery of various therapeutic agents, most notably the anticancer drug paclitaxel. This document provides detailed application notes and protocols for the use of this compound as a vehicle for intravenous drug delivery, with a focus on its properties, formulation procedures, and biological effects. This compound is also known by other trade names such as Cremophor® EL and Kolliphor® EL.

Physicochemical Properties

This compound is synthesized by reacting castor oil with ethylene oxide. The number of ethylene oxide units determines the specific properties of the different grades of this compound, such as EL-620 and EL-719. These variations influence their emulsifying capabilities and potential biological interactions.

Table 1: Physicochemical Properties of this compound EL-620 and EL-719

PropertyThis compound® (Alkamuls®) EL-620This compound® (Alkamuls®) EL-719
Synonyms PEG-30 Castor Oil, Castor oil ethoxylate (30 EO)PEG-40 Castor Oil, Castor oil ethoxylate (40 EO)
Appearance Clear, clear to slightly hazy yellow liquidClear, colorless to light yellow liquid
Density (g/cm³ at 25°C) 1.04 - 1.05[1][2]1.06 - 1.07[3]
Viscosity (mPa.s at 25°C) 250 - 1000[1]Not Specified
pH (aqueous solution) 6.5 - 8.5[1][2]6 - 8[3]
Solubility in Water Soluble[1][2]Soluble[3]
HLB Value ~12[2]Not Specified

Application Notes

Drug Solubilization and Formulation

This compound is particularly effective in solubilizing hydrophobic drugs, enabling their administration in aqueous intravenous solutions. The formation of micelles by this compound in aqueous media encapsulates the drug, preventing its precipitation in the bloodstream. Due to its solubilizing properties, it is a key excipient in the formulation of drugs that would otherwise be challenging to administer intravenously.

Impact on Pharmacokinetics

It is crucial to recognize that this compound is not an inert vehicle and can significantly influence the pharmacokinetic profile of the administered drug.[4] The micellar encapsulation can alter the drug's distribution, metabolism, and elimination. For instance, in the case of paclitaxel, Cremophor EL has been shown to cause non-linear pharmacokinetics, where an increase in the dose leads to a disproportionately larger increase in plasma concentration and exposure.[4] This is attributed to the entrapment of paclitaxel within the Cremophor EL micelles, which limits its distribution to peripheral tissues and reduces its clearance.[4]

Table 2: Effect of Cremophor EL on the Pharmacokinetics of Intravenously Administered Drugs

DrugObservationPotential Mechanism
Paclitaxel Non-linear pharmacokinetics; increased plasma concentration with higher doses.[4]Entrapment of paclitaxel in Cremophor EL micelles, leading to reduced clearance and volume of distribution.[4]
Cyclosporine A Decreased volume of distribution and total clearance in a concentration-dependent manner.[5]Inhibition of drug uptake by red blood cells and release of drug adsorbed on blood vessels.[5]
Docetaxel Exhibits more linear pharmacokinetics compared to paclitaxel.[4]Docetaxel is formulated with Tween 80, not Cremophor EL, highlighting the vehicle's role in pharmacokinetic alterations.[4]
Biocompatibility and Toxicity

A major consideration when using this compound is its potential for inducing hypersensitivity reactions, which can range from mild skin reactions to severe, life-threatening anaphylaxis. These reactions are primarily attributed to the Cremophor EL component itself, rather than the active drug. The mechanism involves the activation of the complement system and direct degranulation of mast cells.

Table 3: In Vitro Cytotoxicity of Cremophor EL

Cell TypeConcentrationEffect
Human Brain Endothelial Cells (hCMEC/D3) ≥ 0.1 mg/mLToxic, especially with longer incubation.[6]
Human Epithelial Cells (Caco-2) ≥ 5 mg/mLToxic, especially with longer incubation.[6]
Rat Thymocytes ≥ 10 µg/mLConcentration-dependent decrease in cellular glutathione.
Rat Thymocytes (with H₂O₂) 100 µg/mLAccelerated cell death induced by hydrogen peroxide.

Experimental Protocols

General Protocol for Formulation of a Hydrophobic Drug with this compound

This protocol provides a general guideline for the formulation of a hydrophobic drug for intravenous administration using this compound. The specific ratios and conditions may need to be optimized for each drug.

Materials:

  • Hydrophobic drug

  • This compound® (e.g., EL-620 or EL-719)

  • Dehydrated ethanol

  • Water for Injection (WFI) or suitable aqueous buffer (e.g., 0.9% Sodium Chloride, 5% Dextrose)

  • Sterile vials

  • Sterile filters (0.22 µm)

Procedure:

  • Drug Dissolution: Dissolve the hydrophobic drug in dehydrated ethanol to create a concentrated stock solution. Gentle heating or sonication may be applied to facilitate dissolution, depending on the drug's stability.

  • Addition of this compound: To the ethanolic drug solution, add the required amount of this compound. Mix thoroughly until a clear, homogenous solution is obtained. The typical ratio of this compound to ethanol is 1:1 (v/v).

  • Aqueous Dilution: Slowly add the drug-Emulphor-ethanol mixture to the WFI or aqueous buffer with continuous stirring. The final concentration of the drug and excipients should be calculated to achieve the desired dosage.

  • Sterilization: Sterilize the final formulation by filtering through a 0.22 µm sterile filter into a sterile vial.

  • Quality Control: Visually inspect the final formulation for any signs of precipitation or phase separation. Characterize the formulation for particle size, drug content, and sterility.

Protocol for Preparation of Paclitaxel Injection (Adapted from Literature)

This protocol is based on commonly used methods for preparing paclitaxel for intravenous administration.

Materials:

  • Paclitaxel powder

  • Cremophor® EL (this compound equivalent)

  • Dehydrated ethanol

  • 0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP

  • Sterile, non-PVC infusion bags and administration sets

Procedure:

  • Reconstitution of Paclitaxel: Prepare a concentrated solution of paclitaxel by dissolving it in a 1:1 (v/v) mixture of Cremophor® EL and dehydrated ethanol. The final concentration of paclitaxel in this mixture is typically 6 mg/mL.

  • Dilution for Infusion: Aseptically withdraw the required volume of the concentrated paclitaxel solution and dilute it in a suitable infusion fluid (0.9% Sodium Chloride or 5% Dextrose) to a final concentration of 0.3 to 1.2 mg/mL.

  • Administration: Administer the diluted paclitaxel solution intravenously using a non-PVC infusion set containing a 0.22 µm in-line filter.

Note: Due to the potential for hypersensitivity reactions, patients should be premedicated with corticosteroids and antihistamines before receiving a Cremophor EL-based paclitaxel formulation.

Visualizations

Experimental Workflow for Intravenous Formulation

G cluster_prep Formulation Preparation cluster_dilution Aqueous Dilution & Sterilization drug Hydrophobic Drug drug_sol Drug-Ethanol Solution drug->drug_sol ethanol Dehydrated Ethanol ethanol->drug_sol This compound This compound mix Drug-Emulphor-Ethanol Mixture This compound->mix drug_sol->mix final_formulation Final IV Formulation mix->final_formulation wfi Water for Injection wfi->final_formulation filter Sterile Filtration (0.22 µm) final_formulation->filter qc Quality Control filter->qc

Caption: Workflow for preparing an this compound-based intravenous drug formulation.

Signaling Pathway of Cremophor EL-Induced Hypersensitivity

G cluster_complement Complement Activation cluster_mast_cell Mast Cell Degranulation cremophor Cremophor EL classical Classical & Lectin Pathways cremophor->classical activates alternative Alternative Pathway cremophor->alternative activates c3a C3a classical->c3a c5a C5a classical->c5a alternative->c3a alternative->c5a mast_cell Mast Cell c3a->mast_cell activates mac Membrane Attack Complex (C5b-9) c5a->mac c5a->mast_cell activates degranulation Degranulation mast_cell->degranulation mediators Release of Histamine & other mediators degranulation->mediators

References

Emulphor in Parenteral Formulations: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emulphor®, also known under the trade name Cremophor® EL, is a nonionic surfactant derived from the reaction of castor oil with ethylene oxide.[1][2] Its excellent solubilizing and emulsifying properties have led to its use in parenteral formulations for delivering poorly water-soluble drugs and fat-soluble vitamins.[1][3] Chemically, it is a polyoxyethylated castor oil.[1][2] Despite its utility, the use of this compound in parenteral applications, particularly in parenteral nutrition (PN) emulsions, is approached with significant caution due to safety concerns.[4][5][6]

This document provides detailed application notes and protocols relevant to the use of this compound in parenteral formulations. It covers formulation considerations, stability testing, biocompatibility assessment, and the signaling pathways associated with its adverse effects.

Physicochemical Properties of this compound® EL

PropertyValue/DescriptionReference(s)
Synonyms Cremophor® EL, Polyoxyl 35 Castor Oil, Polyoxyethylene castor oil[1][2]
CAS Number 61791-12-6[1]
Appearance White to yellowish paste or cloudy liquid[2]
Solubility Forms clear solutions in water; soluble in ethanol, propanols, ethyl acetate, and other organic solvents.[2]
Function Solubilizer and emulsifying agent for hydrophobic active pharmaceutical ingredients (APIs) and fat-soluble vitamins.[3]
HLB Value 12-14[7]

Formulation of Parenteral Emulsions with this compound®

While this compound® has been used to solubilize fat-soluble vitamins for parenteral administration, its use as a primary emulsifier in total parenteral nutrition (TPN) is not standard practice due to the availability of safer alternatives like purified egg yolk phospholipids.[1][8][9][10] However, for research purposes, a general protocol for preparing a simple oil-in-water emulsion using this compound® is provided below.

General Experimental Protocol for Emulsion Preparation

This protocol outlines a high-pressure homogenization method for creating a parenteral emulsion.

  • Preparation of the Aqueous and Oil Phases:

    • Aqueous Phase: Dissolve water-soluble components (e.g., glycerin to adjust tonicity) in Water for Injection (WFI). Adjust the pH if necessary.[11]

    • Oil Phase: Dissolve the lipid-soluble components (e.g., active pharmaceutical ingredient, fat-soluble vitamins) in the oil (e.g., soybean oil, medium-chain triglycerides). Gently heat if required to facilitate dissolution.[11]

  • Premixing:

    • Add the oil phase to the aqueous phase while stirring with a high-shear mixer to create a coarse pre-emulsion.[11]

  • Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer at an optimized pressure and number of cycles to reduce the droplet size to the desired nanometer range.[11] The temperature should be carefully controlled during this process.

  • Final Steps:

    • Cool the resulting nanoemulsion to room temperature.

    • Filter the emulsion through a filter of appropriate pore size to remove any large aggregates.

    • Transfer the final emulsion into sterile vials under aseptic conditions.

G cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_final Final Processing A Aqueous Phase (WFI, Glycerin) D High-Shear Mixing (Coarse Emulsion) A->D B Oil Phase (Oil, Lipophilic API) B->D C This compound® C->D E High-Pressure Homogenization D->E F Cooling E->F G Sterile Filtration F->G H Aseptic Filling G->H

Figure 1. Experimental workflow for parenteral emulsion preparation.

Stability Assessment of Parenteral Emulsions

The stability of parenteral emulsions is critical for safety and efficacy. Key parameters to evaluate include particle size distribution, zeta potential, pH, and visual appearance.[12][13]

Experimental Protocols for Stability Testing

1. Particle Size and Polydispersity Index (PDI) Measurement

  • Method: Dynamic Light Scattering (DLS) is used to determine the mean droplet diameter and PDI.[14][15][16] Laser diffraction can also be employed.[17]

  • Protocol:

    • Dilute the emulsion sample with WFI to an appropriate concentration for the DLS instrument.

    • Equilibrate the sample to the measurement temperature (e.g., 25 °C).

    • Perform the DLS measurement to obtain the z-average diameter and PDI.

    • According to USP Chapter <729>, the intensity-weighted mean droplet diameter should be less than 500 nm.[14][15]

    • To assess the large-diameter tail of the distribution, Light Obscuration (LO) is used to determine the volume-weighted percentage of fat globules larger than 5 µm (PFAT5), which should not exceed 0.05%.[18][19]

2. Zeta Potential Measurement

  • Method: Electrophoretic Light Scattering (ELS) is used to measure the zeta potential, which indicates the surface charge of the droplets and predicts the emulsion's stability against aggregation.[20]

  • Protocol:

    • Dilute the emulsion sample in an appropriate medium (e.g., 10 mM NaCl) to reduce multiple scattering effects.[14]

    • Inject the diluted sample into the measurement cell of the zetasizer.

    • Apply an electric field and measure the electrophoretic mobility of the droplets.

    • The instrument's software calculates the zeta potential from the mobility using the Smoluchowski equation.[21] A zeta potential of ±30 mV is generally considered necessary for good electrostatic stabilization.

3. pH Measurement

  • Protocol: Measure the pH of the undiluted emulsion at various time points during storage using a calibrated pH meter.[14] Significant changes in pH can indicate chemical degradation, such as the hydrolysis of triglycerides into free fatty acids.

4. Visual Inspection

  • Protocol: Visually inspect the emulsion against black and white backgrounds for any signs of instability, such as creaming, cracking, phase separation, or the presence of visible particulate matter.[3][22][23] This should be performed at regular intervals throughout the stability study.

ParameterMethodAcceptance Criteria (General Guidance)Reference(s)
Mean Droplet Diameter Dynamic Light Scattering (DLS)< 500 nm[14][15]
Large Globule Content (PFAT5) Light Obscuration (LO)< 0.05% for globules > 5 µm[18][19]
Zeta Potential Electrophoretic Light Scattering (ELS)> |±30 mV| for electrostatic stability
pH pH meterNo significant change from the initial value[14]
Visual Appearance Visual InspectionNo visible particulates, creaming, or phase separation[3][22]

Biocompatibility and Safety Assessment

The use of this compound® in parenteral formulations is associated with a risk of hypersensitivity reactions, ranging from mild skin reactions to severe anaphylaxis.[4][5][6] Therefore, a thorough biocompatibility assessment is mandatory.

Experimental Protocols for Biocompatibility Testing

1. In Vitro Hemolysis Assay

This assay assesses the potential of the formulation to damage red blood cells.

  • Protocol:

    • Prepare a suspension of washed red blood cells (RBCs) from a suitable species (e.g., human, rabbit) in phosphate-buffered saline (PBS).[7][24]

    • Incubate the RBC suspension with various concentrations of the this compound®-containing emulsion for a defined period (e.g., 1-4 hours) at 37 °C.[7][24]

    • Use PBS as a negative control (0% hemolysis) and a lytic agent like Triton X-100 or distilled water as a positive control (100% hemolysis).[7][24]

    • After incubation, centrifuge the samples to pellet the intact RBCs.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 541 nm or 577 nm).[24]

    • Calculate the percentage of hemolysis for each sample relative to the controls. A hemolysis rate of less than 5% is generally considered acceptable for parenteral formulations.

2. In Vitro Cytotoxicity Assay

This assay evaluates the effect of the formulation on cell viability.

  • Protocol (using MTT assay on endothelial cells):

    • Seed human endothelial cells (e.g., HUVECs) in a 96-well plate and allow them to adhere overnight.[19][25][26]

    • Treat the cells with various dilutions of the this compound®-containing emulsion for a specified duration (e.g., 24 hours).[19][25]

    • After the incubation period, remove the treatment medium and add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[25]

    • Incubate for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the resulting solution using a microplate reader.

    • Calculate cell viability as a percentage relative to untreated control cells.

G cluster_hemolysis Hemolysis Assay cluster_cytotoxicity Cytotoxicity Assay (MTT) H1 Prepare RBC Suspension H2 Incubate with Emulsion H1->H2 H3 Centrifuge H2->H3 H4 Measure Supernatant Absorbance H3->H4 H5 Calculate % Hemolysis H4->H5 C1 Seed Endothelial Cells C2 Treat with Emulsion C1->C2 C3 Add MTT Reagent C2->C3 C4 Solubilize Formazan C3->C4 C5 Measure Absorbance C4->C5 C6 Calculate % Viability C5->C6

Figure 2. Workflow for biocompatibility assessment.

Signaling Pathways Associated with this compound®-Induced Hypersensitivity

The hypersensitivity reactions to this compound® are believed to be multifactorial. Two prominent proposed mechanisms are complement activation and direct inhibition of protein kinase C (PKC).

1. Complement Activation

In vitro studies have shown that this compound® EL can activate the complement system, leading to the generation of anaphylatoxins C3a and C5a.[27][28] These molecules can induce mast cell and basophil degranulation, resulting in the release of histamine and other inflammatory mediators, which clinically manifest as a hypersensitivity reaction.[4][29]

G This compound This compound® EL Complement Complement System (Alternative & Classical Pathways) This compound->Complement Activation Anaphylatoxins Generation of Anaphylatoxins (C3a, C5a) Complement->Anaphylatoxins MastCell Mast Cell / Basophil Degranulation Anaphylatoxins->MastCell Binding Histamine Release of Histamine & other mediators MastCell->Histamine Reaction Hypersensitivity Reaction (Urticaria, Hypotension, Bronchospasm) Histamine->Reaction Causes

Figure 3. Complement activation pathway by this compound® EL.

2. Protein Kinase C (PKC) Inhibition

This compound® EL has been reported to be a potent inhibitor of Protein Kinase C (PKC), a family of enzymes crucial for various cellular signal transduction pathways.[5][24] The mechanism of inhibition is thought to involve interference with the interaction between PKC and its activator, diacylglycerol.[5] While the direct link between PKC inhibition and the acute hypersensitivity reactions is less clear, altered PKC signaling can have widespread physiological effects.

G Signal External Signal Receptor Cell Surface Receptor Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG Hydrolysis IP3 IP3 PIP2->IP3 Hydrolysis PKC Protein Kinase C (PKC) DAG->PKC Activates Substrate Substrate Phosphorylation PKC->Substrate This compound This compound® EL This compound->PKC Inhibits Response Cellular Response Substrate->Response

References

Application Notes and Protocols for Stabilizing Protein Solutions with Emulphor (Kolliphor® EL)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Emulphor, commercially known as Kolliphor® EL (Polyoxyl 35 Castor Oil), for the stabilization of protein solutions in various assays. This document outlines the mechanism of action, provides detailed experimental protocols, presents quantitative data on its efficacy, and addresses potential interference with common protein quantification assays.

Introduction to this compound (Kolliphor® EL) for Protein Stabilization

Proteins in solution are susceptible to various stresses, including mechanical agitation, exposure to interfaces (air-water, solid-liquid), and temperature fluctuations. These stresses can lead to denaturation and aggregation, compromising the protein's structural integrity and functional activity, thereby affecting the reliability and reproducibility of experimental assays. Non-ionic surfactants are widely used as excipients to mitigate these issues.

This compound (Kolliphor® EL) is a non-ionic solubilizer and emulsifier produced by reacting castor oil with ethylene oxide. Its amphipathic nature allows it to protect proteins from aggregation and denaturation, making it a valuable tool for stabilizing protein solutions used in a wide range of research and development applications.

Mechanism of Action

The primary mechanism by which non-ionic surfactants like Kolliphor® EL stabilize proteins is through competitive adsorption at interfaces. Proteins, being surface-active, tend to adsorb to air-water and solid-liquid interfaces, where they can unfold and aggregate. Kolliphor® EL, also being surface-active, competes with the protein for these interfaces. Due to its smaller size and higher concentration, it preferentially occupies these interfaces, forming a protective layer that prevents protein adsorption and subsequent denaturation.[1]

A secondary mechanism involves the direct interaction of the surfactant with the protein. Hydrophobic regions on the protein surface that might otherwise lead to aggregation can be shielded by the hydrophobic portion of the Kolliphor® EL molecule, enhancing the protein's solubility and stability in aqueous solutions.[2]

cluster_0 Protein Stabilization by Kolliphor® EL cluster_1 Unstable_Protein Unstable Protein in Solution Interfaces Air-Water & Solid-Liquid Interfaces Unstable_Protein->Interfaces Adsorption Aggregation Protein Aggregation & Denaturation Stabilized_Protein Stabilized Protein in Solution Interfaces->Aggregation Unfolding Kolliphor_EL Kolliphor® EL (this compound) Kolliphor_EL->Unstable_Protein Direct Interaction Kolliphor_EL->Interfaces Competitive Adsorption

Figure 1. Mechanism of protein stabilization by Kolliphor® EL.

Quantitative Data on Protein Stabilization

The efficacy of Kolliphor® EL in preventing protein aggregation has been demonstrated in studies comparing it to other commonly used non-ionic surfactants like Polysorbate 80.

Stabilization of Bovine Serum Albumin (BSA) against Mechanical Stress

A study evaluated the ability of Kolliphor® ELP (a purified grade of Kolliphor® EL) to prevent the aggregation of a 40 mg/mL solution of Bovine Serum Albumin (BSA) in 20 mM Tris-HCl buffer (pH 7.4) subjected to mechanical stirring for 7 days. The results demonstrate a significant reduction in the formation of both visible and sub-visible aggregates compared to the unstabilized control and show comparable performance to Polysorbate 80.[3]

Stabilizer (0.5% v/v)Visible Aggregates (Absorbance at 600 nm after 168h)Sub-visible Aggregates (Mean Particle Size by DLS after 168h)
None (Control)~0.8>1000 nm
Kolliphor® ELP<0.1<100 nm
Polysorbate 80<0.1<100 nm

Table 1. Comparison of Kolliphor® ELP and Polysorbate 80 in preventing BSA aggregation under mechanical stress.[3]

Preservation of Amylase Activity against Oxidative Stress

In a study comparing the ability of different surfactants to protect amylase from oxidative degradation over two months in the presence of hydrogen peroxide, Kolliphor® EL was found to be superior to Polysorbate 80 in preserving the enzyme's activity, as determined by fluorescence measurements.[4]

StabilizerRelative Amylase Activity after 2 months (vs. initial activity)
Polysorbate 80Lower
Kolliphor® ELHigher

Table 2. Qualitative comparison of Kolliphor® EL and Polysorbate 80 in preserving amylase activity.[4]

Experimental Protocols

General Protocol for Preparing a Stabilized Protein Solution

This protocol provides a general guideline for preparing a protein solution stabilized with Kolliphor® EL. The optimal concentration of Kolliphor® EL may vary depending on the protein and the specific application and should be determined empirically. A typical starting concentration range is 0.01% to 0.5% (v/v).

Materials:

  • Protein of interest

  • Kolliphor® EL (or Kolliphor® ELP for higher purity applications)

  • Appropriate buffer (e.g., PBS, Tris-HCl)

  • Sterile, low-protein-binding microcentrifuge tubes and pipette tips

Procedure:

  • Prepare the desired buffer and filter-sterilize if necessary.

  • Prepare a stock solution of Kolliphor® EL (e.g., 10% v/v) in the buffer. Kolliphor® EL is viscous; gentle warming to room temperature may aid in handling.

  • Dissolve the lyophilized protein or dilute a concentrated stock solution of the protein to the desired final concentration in the buffer.

  • To a portion of the protein solution, add the Kolliphor® EL stock solution to achieve the desired final concentration (e.g., add 10 µL of a 10% stock to 990 µL of protein solution for a final concentration of 0.1%).

  • Mix gently by inverting the tube or by slow pipetting. Avoid vigorous vortexing, which can introduce shear stress and foaming.

  • Incubate the solution for a short period (e.g., 15-30 minutes) at room temperature to allow for equilibration.

  • The stabilized protein solution is now ready for use in your assay.

Protocol for Assessing Protein Stability against Mechanical Stress

This protocol describes a method to evaluate the effectiveness of Kolliphor® EL in preventing aggregation induced by mechanical stress.

Materials:

  • Protein solution (e.g., 40 mg/mL BSA in 20 mM Tris-HCl, pH 7.4)

  • Kolliphor® EL

  • Control (no stabilizer)

  • Magnetic stir plate and small stir bars

  • Spectrophotometer or plate reader for absorbance measurements

  • Dynamic Light Scattering (DLS) instrument for sub-visible particle analysis

Procedure:

  • Prepare the protein solution as described in the general protocol, with and without the addition of Kolliphor® EL (e.g., 0.5% v/v).

  • Dispense equal volumes of the solutions into appropriate vials containing a small magnetic stir bar.

  • Place the vials on a magnetic stir plate and stir at a constant speed (e.g., 200 rpm) at a controlled temperature (e.g., 40°C) for an extended period (e.g., 7 days).[3]

  • At designated time points (e.g., 0, 24, 48, 96, 168 hours), carefully remove an aliquot from each vial.

  • Measure the absorbance of the aliquots at 600 nm to assess the formation of visible aggregates (turbidity).

  • Analyze the aliquots using DLS to determine the size distribution of sub-visible aggregates.

  • Compare the results from the stabilized and unstabilized solutions to determine the efficacy of Kolliphor® EL.

cluster_workflow Protein Stability Assay Workflow Prepare_Samples 1. Prepare Protein Solutions (with and without Kolliphor® EL) Apply_Stress 2. Apply Mechanical Stress (e.g., stirring for 7 days) Prepare_Samples->Apply_Stress Take_Aliquots 3. Collect Aliquots at Time Points Apply_Stress->Take_Aliquots Measure_Visible 4a. Measure Visible Aggregates (Absorbance at 600 nm) Take_Aliquots->Measure_Visible Measure_Subvisible 4b. Measure Sub-visible Aggregates (Dynamic Light Scattering) Take_Aliquots->Measure_Subvisible Analyze_Data 5. Analyze and Compare Data Measure_Visible->Analyze_Data Measure_Subvisible->Analyze_Data

Figure 2. Workflow for assessing protein stability against mechanical stress.

Interference in Protein Quantification Assays

Non-ionic surfactants can interfere with common colorimetric protein quantification assays, such as the Bradford and Bicinchoninic Acid (BCA) assays. This interference can lead to inaccurate protein concentration measurements.

Bradford Assay
BCA Assay

The BCA assay is based on the reduction of Cu²⁺ to Cu⁺ by protein in an alkaline medium, followed by the colorimetric detection of Cu⁺ by BCA. Some non-ionic surfactants can interfere with this assay. While the BCA assay is generally more tolerant to detergents than the Bradford assay, high concentrations of certain surfactants can still cause interference.

Mitigation Strategies for Assay Interference:

  • Use a Compatible Assay: Consider using a detergent-compatible protein assay if available.

  • Create a Matched Standard Curve: Prepare the protein standards in the same buffer, including the same concentration of Kolliphor® EL, as the unknown samples. This can help to compensate for the interference.

  • Sample Dilution: If the protein concentration is high enough, diluting the sample in a compatible buffer can reduce the concentration of Kolliphor® EL to a non-interfering level.

  • Protein Precipitation: Methods such as trichloroacetic acid (TCA) or acetone precipitation can be used to separate the protein from the interfering surfactant prior to quantification.[5]

AssayPotential for Interference by Non-ionic SurfactantsRecommended Action
Bradford HighUse a matched standard curve or a different assay.
BCA ModerateUse a matched standard curve; generally more compatible than Bradford.

Table 3. Potential for interference of non-ionic surfactants in common protein assays and recommended actions.

Conclusion

This compound (Kolliphor® EL) is an effective non-ionic surfactant for stabilizing protein solutions against mechanical and oxidative stress, thereby enhancing the reliability of various assays. Its performance is comparable to other widely used stabilizers like Polysorbate 80. Researchers should be mindful of its potential to interfere with colorimetric protein quantification assays and employ appropriate mitigation strategies to ensure accurate concentration measurements. The provided protocols offer a starting point for the successful application of Kolliphor® EL in protein stabilization.

References

Application Notes and Protocols for Emulphor in Creating Stable Aqueous Emulsions of Volatile Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective delivery and application of volatile organic compounds (VOCs) in aqueous systems present a significant challenge due to their inherent low water solubility and high vapor pressure. Emulsification offers a viable solution to disperse VOCs in water, enhancing their stability, bioavailability, and ease of handling. Emulphor®, a brand of nonionic and anionic emulsifiers, particularly the castor oil ethoxylate types, has demonstrated efficacy in creating stable oil-in-water (O/W) emulsions of various lipophilic substances. This document provides detailed application notes and protocols for utilizing this compound to create stable aqueous emulsions of VOCs for research, pharmaceutical, and industrial applications.

Principle of Emulsification with this compound

This compound, specifically the castor oil ethoxylate variants like ALKAMULS® EL-620 and EL-719, are nonionic surfactants. Their molecular structure consists of a hydrophilic polyethylene glycol chain and a lipophilic fatty acid tail derived from castor oil. This amphipathic nature allows them to adsorb at the oil-water interface, reducing the interfacial tension and facilitating the formation of small, stable droplets of the VOC (the oil phase) dispersed in water (the continuous phase). The hydrophilic-lipophilic balance (HLB) value of the this compound grade is a critical parameter in determining its emulsifying efficiency for a specific VOC.

Data Presentation: Properties of this compound-Stabilized Emulsions

While specific quantitative data for this compound-stabilized VOC emulsions is not extensively available in the public domain, the following table summarizes typical properties of castor oil emulsions stabilized with similar nonionic surfactants. This data can serve as a valuable reference point for formulation development.

PropertyFormulation F1 (Acacia Gum 4%)Formulation F3 (Methyl Cellulose 4%)Formulation F7 (Acacia Gum/Methyl Cellulose/Tween 20)
pH 6.2 - 7.06.2 - 7.06.9
Electrical Conductivity (µS/cm) 2253-4557
Spreadability (cm) 0.830.731.37
Oil Globule Size (µm) -3.743.74
Creaming Index (%) --9

Data adapted from a study on castor oil emulsions stabilized with various emulsifiers.[1]

Experimental Protocols

Materials and Equipment
  • This compound: Select a grade with an appropriate HLB value for the target VOC. For many oils, an HLB range of 8-18 is suitable for O/W emulsions.

  • Volatile Organic Compound (VOC): High-purity grade.

  • Distilled or Deionized Water: High-purity.

  • High-Shear Homogenizer: (e.g., rotor-stator homogenizer, microfluidizer)

  • Magnetic Stirrer and Stir Bar

  • Beakers and Graduated Cylinders

  • Analytical Balance

  • pH Meter

  • Particle Size Analyzer (e.g., Dynamic Light Scattering)

  • Zeta Potential Analyzer

  • Microscope with a hemocytometer or calibrated slide

Protocol 1: Preparation of a Basic VOC-in-Water Emulsion

This protocol describes a general method for preparing a stable aqueous emulsion of a VOC using this compound. The concentrations of this compound and VOC may need to be optimized for specific applications.

1. Preparation of the Aqueous Phase: a. Weigh the desired amount of this compound and add it to a beaker containing the required volume of distilled water. b. Gently heat the mixture to 40-60°C while stirring with a magnetic stirrer until the this compound is completely dissolved. The temperature should be kept below the boiling point of the VOC.

2. Preparation of the Oil Phase: a. In a separate beaker, accurately measure the required volume or weight of the VOC.

3. Emulsification: a. While continuously stirring the aqueous phase, slowly add the VOC (oil phase) to the aqueous phase. b. Once all the VOC has been added, subject the mixture to high-shear homogenization. c. Homogenize at a speed of 5,000-15,000 rpm for 5-15 minutes. The optimal speed and time will depend on the specific VOC and the desired droplet size. d. To prevent excessive heating and evaporation of the VOC, it is recommended to carry out the homogenization process in an ice bath.

4. Cooling and Storage: a. After homogenization, allow the emulsion to cool to room temperature while stirring gently. b. Store the final emulsion in a tightly sealed container to prevent the evaporation of the VOC.

Protocol 2: Stability Assessment of the VOC Emulsion

1. Macroscopic Observation: a. Visually inspect the emulsion immediately after preparation and at regular intervals (e.g., 1, 24, 48 hours, and weekly) for any signs of instability, such as creaming, sedimentation, flocculation, or phase separation.

2. Microscopic Analysis: a. Place a drop of the emulsion on a microscope slide and observe the droplet size and distribution under a microscope. b. Look for any changes in droplet morphology or aggregation over time.

3. Particle Size and Zeta Potential Measurement: a. Dilute a small aliquot of the emulsion with distilled water to a suitable concentration for analysis. b. Measure the droplet size distribution and zeta potential using a particle size analyzer. c. Repeat the measurements at different time points to monitor changes in droplet size and surface charge, which are indicators of emulsion stability. A stable emulsion will exhibit a consistent droplet size and a sufficiently high zeta potential (typically > |30| mV) to prevent droplet aggregation.

4. pH Measurement: a. Measure the pH of the emulsion at regular intervals. A significant change in pH can indicate chemical degradation of the components and may affect emulsion stability.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Characterization & Stability A Aqueous Phase (Water + this compound) C High-Shear Homogenization A->C B Oil Phase (VOC) B->C D Particle Size Analysis C->D E Zeta Potential Measurement C->E F Microscopy C->F G Stability Assessment D->G E->G F->G

Experimental workflow for emulsion preparation and analysis.

Signaling_Pathway cluster_components Emulsion Components cluster_stabilization Stabilization Mechanism Water Aqueous Phase (Continuous) Interface Oil-Water Interface Water->Interface VOC VOC Droplet (Dispersed Phase) VOC->Interface This compound This compound (Emulsifier) Adsorption Adsorption of This compound at Interface This compound->Adsorption Interface->Adsorption Repulsion Steric and/or Electrostatic Repulsion Adsorption->Repulsion StableEmulsion Stable Emulsion Repulsion->StableEmulsion

Mechanism of emulsion stabilization by this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Immediate Phase Separation Incorrect this compound type (inappropriate HLB). Insufficient this compound concentration. Inadequate homogenization.Select an this compound with a suitable HLB for the VOC. Increase the this compound concentration. Increase homogenization speed and/or time.
Creaming or Sedimentation Droplet size is too large. Density difference between phases. Insufficient viscosity of the continuous phase.Optimize homogenization to reduce droplet size. Add a viscosity-modifying agent to the aqueous phase.
Flocculation Insufficient repulsive forces between droplets.Increase this compound concentration to ensure complete surface coverage. Adjust pH to increase surface charge (if applicable).
Coalescence Incomplete coverage of droplets by this compound.Increase this compound concentration. Optimize the homogenization process.
Excessive Foaming High-speed homogenization entrapping air.Reduce homogenization speed. Use a defoaming agent if compatible with the application.

Conclusion

This compound serves as an effective emulsifying agent for the creation of stable aqueous emulsions of volatile organic compounds. By carefully selecting the appropriate this compound grade and optimizing the formulation and processing parameters, researchers can prepare stable and homogenous VOC emulsions suitable for a wide range of applications. The protocols and data presented in this document provide a solid foundation for the successful development and characterization of these emulsion systems. Further optimization for specific VOCs and applications is encouraged to achieve the desired performance and stability.

References

Application Notes and Protocols: Preparation of Emulphor-Based Microemulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the preparation and characterization of Emulphor-based microemulsions, which are valuable vehicles for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).

Introduction to this compound-Based Microemulsions

Microemulsions are clear, thermodynamically stable, isotropic mixtures of an oil phase, an aqueous phase, a surfactant, and a co-surfactant.[1][2][3] this compound, a non-ionic surfactant derived from polyethoxylated castor oil, is widely utilized in pharmaceutical formulations for its excellent emulsifying properties and biocompatibility. These systems are advantageous for drug delivery due to their ease of preparation, long-term stability, and ability to enhance drug permeation.[4][5]

The formation of a microemulsion is a spontaneous process that occurs when the components are mixed in the appropriate ratios, which are typically identified by constructing a pseudo-ternary phase diagram.[2][6] This diagram maps the different phases formed by varying the concentrations of the oil, surfactant/co-surfactant mixture (Smix), and aqueous phase.

Core Components for this compound-Based Microemulsions

ComponentRoleExamples
Oil Phase Solubilizes the lipophilic drugIsopropyl myristate (IPM), Oleic acid, Capryol 90, Clove oil
Aqueous Phase Solubilizes hydrophilic componentsPurified water, Phosphate buffer
Surfactant Reduces interfacial tensionThis compound EL (Polyoxyl 35 Castor Oil), Cremophor RH40
Co-surfactant Increases the fluidity of the interfacial filmEthanol, Propylene glycol (PG), PEG 400, Transcutol P

Protocol 1: Construction of a Pseudo-Ternary Phase Diagram

This protocol outlines the water titration method to identify the microemulsion region for a four-component system (oil, water, surfactant, co-surfactant).

Objective: To determine the concentration ranges of oil, water, and Smix that result in the formation of a stable microemulsion.

Materials:

  • Oil phase (e.g., Isopropyl myristate)

  • Surfactant (e.g., this compound EL)

  • Co-surfactant (e.g., Propylene glycol)

  • Aqueous phase (e.g., Purified water)

  • Glass vials

  • Magnetic stirrer and stir bars

  • Burette

Procedure:

  • Prepare the Surfactant/Co-surfactant Mixture (Smix):

    • Prepare different weight ratios of this compound EL and Propylene glycol (e.g., 1:1, 2:1, 3:1, 1:2).

    • Mix each ratio thoroughly until a homogenous solution is obtained.

  • Titration:

    • For each Smix ratio, prepare mixtures of the oil phase and the Smix in different weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9) in glass vials.

    • Place each vial on a magnetic stirrer and begin gentle stirring.

    • Slowly titrate each mixture with the aqueous phase (purified water) dropwise from a burette.[7][8]

    • Continuously observe the mixture for transparency. The endpoint of the titration is the point where the clear and transparent solution turns turbid or cloudy.[7]

    • Record the amount of aqueous phase added to reach the endpoint.

  • Plotting the Phase Diagram:

    • Calculate the weight percentage of the oil, aqueous phase, and Smix for each point of turbidity.

    • Plot these compositions on a ternary phase diagram with the three vertices representing 100% oil, 100% aqueous phase, and 100% Smix.

    • The area enclosed by the points of turbidity represents the microemulsion region.[6]

Visualization of the Phase Diagram Construction Workflow:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_smix Prepare S_mix Ratios (e.g., 1:1, 2:1) prep_oil_smix Prepare Oil:S_mix Ratios (e.g., 9:1 to 1:9) prep_smix->prep_oil_smix titrate Titrate with Aqueous Phase prep_oil_smix->titrate observe Observe for Turbidity titrate->observe Dropwise Addition record Record Component Weights observe->record At Turbidity Point calculate Calculate Weight % record->calculate plot Plot on Ternary Diagram calculate->plot identify Identify Microemulsion Region plot->identify G cluster_physicochemical Physicochemical Characterization cluster_stability Stability Assessment ME Prepared Microemulsion DLS Droplet Size & PDI (DLS) ME->DLS Viscosity Viscosity (Rheometer) ME->Viscosity Conductivity Conductivity (Conductivity Meter) ME->Conductivity pH pH Measurement ME->pH Thermo Thermodynamic Stability (Centrifugation, Freeze-Thaw) ME->Thermo LongTerm Long-Term Storage Thermo->LongTerm If Stable

References

Application Notes and Protocols for Emulsion Polymerization using Emulphor in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Emulphor® and its related chemical class of ethoxylated alkyl phosphate surfactants in the synthesis of polymeric nanoparticles via emulsion polymerization. This technique is of significant interest for various applications, particularly in the field of drug delivery, owing to its ability to produce stable, tailor-made nanoparticles for encapsulating therapeutic agents.

Introduction to this compound in Emulsion Polymerization

This compound® is a trade name for a class of high-molar-mass ether sulphates, which function as anionic emulsifiers. Specifically, products like this compound® OPS 25 are employed in the emulsion polymerization of various monomers, including acrylic and methacrylic acid esters, styrene, and vinyl esters. These surfactants are crucial for stabilizing the monomer droplets in the aqueous phase, leading to the formation of uniform polymeric nanoparticles. The concentration of this compound® typically ranges from 0.5% to 5.0% based on the monomer content. The anionic nature of these surfactants can influence the surface charge of the resulting nanoparticles, which in turn can affect their stability and interaction with biological systems.[1]

The general principle of emulsion polymerization involves the polymerization of a monomer within micelles formed by a surfactant in an aqueous continuous phase. The process is typically initiated by a water-soluble initiator. This method allows for the synthesis of high molecular weight polymers at a fast polymerization rate. The resulting product is a colloidal dispersion of polymer particles, often referred to as a latex. The final nanoparticle size and stability are highly dependent on the type and concentration of the surfactant, the monomer, the initiator, and the polymerization conditions.

Applications in Drug Delivery

Polymeric nanoparticles synthesized via emulsion polymerization are extensively explored as carriers for drug delivery.[2] Their small size allows them to potentially cross biological barriers and be taken up by cells.[1][3] By encapsulating drugs within the polymer matrix, it is possible to:

  • Protect the drug from degradation.

  • Control the release rate of the drug.[4]

  • Improve the solubility and bioavailability of poorly water-soluble drugs.

  • Enable targeted delivery to specific cells or tissues.

The choice of polymer (e.g., poly(lactic-co-glycolic acid) (PLGA), poly(acrylic acid)) and surfactant is critical in designing nanoparticles with the desired characteristics for a specific therapeutic application.

Experimental Protocols

The following protocols are generalized methodologies for the synthesis of drug-loaded polymeric nanoparticles using an this compound-type surfactant (ethoxylated alkyl phosphate) via emulsion polymerization. Researchers should optimize the specific conditions based on the monomer, drug, and desired nanoparticle characteristics.

Protocol 1: Synthesis of Drug-Loaded Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles

This protocol describes the preparation of drug-loaded PLGA nanoparticles using the oil-in-water (o/w) single emulsion-solvent evaporation technique.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Hydrophobic drug of interest

  • This compound® (or a suitable ethoxylated alkyl phosphate surfactant)

  • Dichloromethane (DCM) or Ethyl Acetate (as the organic solvent)

  • Deionized water

  • Water-soluble initiator (e.g., Potassium persulfate, KPS)

Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of PLGA (e.g., 100 mg) and the hydrophobic drug in an organic solvent (e.g., 5 mL of DCM). The amount of drug will depend on the desired drug loading.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of the this compound® surfactant (e.g., 1-2% w/v in 20 mL of deionized water).

  • Emulsification:

    • Add the organic phase to the aqueous phase under high-speed homogenization or sonication. This should be performed in an ice bath to prevent overheating.

    • Homogenize for 5-10 minutes at high speed (e.g., 10,000-20,000 rpm) or sonicate at a specific power output until a stable oil-in-water emulsion is formed.

  • Polymerization and Solvent Evaporation:

    • Transfer the emulsion to a round-bottom flask and place it in a water bath at a controlled temperature (e.g., 40-60°C).

    • Add the initiator (e.g., KPS dissolved in a small amount of water) to the emulsion.

    • Stir the emulsion at a constant speed (e.g., 200-500 rpm) for several hours (e.g., 3-4 hours) under a nitrogen atmosphere to allow for polymerization and complete evaporation of the organic solvent.

  • Purification:

    • The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove the excess surfactant and unencapsulated drug.

    • For centrifugation, centrifuge the suspension at high speed (e.g., 15,000 rpm for 30 minutes), discard the supernatant, and resuspend the nanoparticle pellet in deionized water. Repeat this washing step 2-3 times.

  • Lyophilization (Optional):

    • For long-term storage, the purified nanoparticle suspension can be lyophilized to obtain a dry powder. A cryoprotectant (e.g., trehalose) may be added before freezing.

Protocol 2: Synthesis of Drug-Loaded Poly(acrylic acid) Nanoparticles

This protocol outlines the synthesis of drug-loaded poly(acrylic acid) nanoparticles.

Materials:

  • Acrylic acid (monomer)

  • Drug of interest

  • This compound® (or a suitable ethoxylated alkyl phosphate surfactant)

  • Deionized water

  • Potassium persulfate (KPS) (initiator)

  • Cross-linking agent (e.g., N,N'-methylenebisacrylamide) (optional)

Procedure:

  • Reaction Setup:

    • In a three-necked flask equipped with a condenser, a nitrogen inlet, and a magnetic stirrer, add deionized water and the this compound® surfactant (e.g., 1-3% w/v).

  • Monomer and Drug Addition:

    • Add the acrylic acid monomer and the drug of interest to the reaction flask. If a cross-linking agent is used, it should also be added at this stage.

    • Purge the mixture with nitrogen for 30 minutes to remove oxygen.

  • Polymerization:

    • Heat the reaction mixture to the desired temperature (e.g., 70-80°C) under a nitrogen atmosphere with constant stirring.

    • Dissolve the KPS initiator in a small amount of deionized water and add it to the reaction mixture to initiate polymerization.

    • Continue the reaction for several hours (e.g., 4-6 hours).

  • Purification:

    • Cool the resulting nanoparticle dispersion to room temperature.

    • Purify the nanoparticles by dialysis against deionized water for 24-48 hours to remove unreacted monomer, initiator, and excess surfactant.

  • Characterization:

    • The size, polydispersity index (PDI), and zeta potential of the nanoparticles can be determined using Dynamic Light Scattering (DLS).

    • The morphology of the nanoparticles can be observed by Transmission Electron Microscopy (TEM).

    • Drug encapsulation efficiency and loading capacity can be determined using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC) after separating the nanoparticles from the aqueous phase.

Data Presentation

The following tables present exemplary quantitative data for nanoparticles synthesized using emulsion polymerization with an ethoxylated alkyl phosphate surfactant. Note: These are representative values, and actual results will vary depending on the specific experimental conditions.

Table 1: Exemplary Physicochemical Properties of Drug-Loaded PLGA Nanoparticles.

Formulation CodePolymer Concentration (mg/mL)Surfactant Concentration (% w/v)Drug:Polymer RatioParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
PLGA-NP-0151.01:10180 ± 5.20.15 ± 0.02-25.4 ± 1.875.3 ± 4.1
PLGA-NP-02101.01:10220 ± 6.80.18 ± 0.03-28.1 ± 2.272.8 ± 3.5
PLGA-NP-0352.01:10150 ± 4.50.12 ± 0.01-30.5 ± 2.580.1 ± 3.9
PLGA-NP-0451.01:5195 ± 5.90.17 ± 0.02-26.8 ± 1.965.7 ± 4.8

Table 2: Exemplary Drug Release Profile from PLGA Nanoparticles.

Time (hours)Cumulative Drug Release (%) - Formulation PLGA-NP-03
215.2 ± 1.8
630.5 ± 2.5
1248.9 ± 3.1
2465.3 ± 3.8
4880.1 ± 4.2
7292.5 ± 4.9

Visualizations

Experimental Workflow for Nanoparticle Synthesis

EmulsionPolymerizationWorkflow cluster_prep Phase Preparation organic_phase Organic Phase (Polymer + Drug in Solvent) emulsification Emulsification (High-Speed Homogenization / Sonication) organic_phase->emulsification aqueous_phase Aqueous Phase (this compound in Water) aqueous_phase->emulsification polymerization Polymerization & Solvent Evaporation (Stirring, Heating, Initiator) emulsification->polymerization purification Purification (Centrifugation / Dialysis) polymerization->purification characterization Characterization (DLS, TEM, HPLC) purification->characterization

Caption: Workflow for emulsion polymerization synthesis of nanoparticles.

Cellular Uptake Pathways of Nanoparticles

CellularUptake cluster_endocytosis Endocytosis Pathways nanoparticle Nanoparticle phagocytosis Phagocytosis nanoparticle->phagocytosis > 250 nm macropinocytosis Macropinocytosis nanoparticle->macropinocytosis > 100 nm clathrin Clathrin-mediated nanoparticle->clathrin ~120 nm caveolae Caveolae-mediated nanoparticle->caveolae ~60 nm cell_membrane Cell Membrane endosome Endosome phagocytosis->endosome macropinocytosis->endosome clathrin->endosome caveolae->endosome lysosome Lysosome endosome->lysosome drug_release Drug Release lysosome->drug_release

Caption: General cellular uptake pathways for nanoparticles.[3][5]

Logical Relationship of Surfactant to Nanoparticle Properties and Function

SurfactantInfluence cluster_properties Nanoparticle Properties cluster_function Biological Function surfactant This compound (Ethoxylated Alkyl Phosphate) size Particle Size surfactant->size pdi Polydispersity Index surfactant->pdi surface_charge Surface Charge surfactant->surface_charge stability Colloidal Stability surfactant->stability cellular_uptake Cellular Uptake size->cellular_uptake drug_release_kinetics Drug Release Kinetics size->drug_release_kinetics surface_charge->cellular_uptake biodistribution In Vivo Biodistribution stability->biodistribution

Caption: Influence of surfactant on nanoparticle properties and function.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Phase Separation in Emulphor® Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address phase separation and other stability issues encountered when formulating emulsions with Emulphor® emulsifiers.

Troubleshooting Guides

Issue 1: Immediate or Rapid Phase Separation After Preparation

Rapid phase separation, often observed as distinct layers of oil and water, typically points to fundamental issues in the formulation or processing steps.

Troubleshooting Steps:

  • Verify Emulsifier Selection and Concentration:

    • HLB Value: this compound® grades are anionic emulsifiers. For oil-in-water (O/W) emulsions, they are often used in combination with non-ionic emulsifiers, such as BASF's Emulan® series, to achieve the required Hydrophilic-Lipophilic Balance (HLB) for the specific oil phase. Ensure the calculated HLB of your emulsifier blend matches the required HLB of your oil phase.

    • Concentration: An insufficient amount of emulsifier will fail to adequately coat the dispersed phase droplets, leading to coalescence. Conversely, excessive concentrations can also lead to instability. A typical starting concentration for this compound® in emulsion polymerization is 1-5% based on the monomer weight.[1] For other applications, empirical testing is necessary to determine the optimal concentration.

  • Optimize Homogenization/Mixing:

    • Shear Energy: Insufficient shear during homogenization will result in large, non-uniform droplets that are prone to creaming and coalescence. High-shear mixers or homogenizers are recommended.

    • Mixing Time and Speed: The duration and intensity of mixing are critical. Over-mixing can sometimes introduce excessive energy and break the emulsion.

  • Control Temperature:

    • Phase Temperatures: Heat both the oil and water phases to a similar temperature (typically 70-75°C) before mixing. This reduces the interfacial tension and facilitates emulsification.

    • Cooling Process: Cool the emulsion slowly while stirring gently to prevent shocking the system, which can cause components to crystallize or precipitate. For this compound® OPS 25, it is recommended to store the raw material at room temperature and protect it from heat and frost. If the product has been cooled to below 5°C, it should be heated to 25-30°C and stirred before use.

Issue 2: Creaming or Sedimentation Observed During Storage

Creaming (upward movement of dispersed phase) or sedimentation (downward movement) is a less severe form of instability but indicates a tendency towards phase separation.

Troubleshooting Steps:

  • Increase Continuous Phase Viscosity:

    • Incorporate a thickening agent or rheology modifier (e.g., xanthan gum, carbomer) into the continuous (water) phase. This slows the movement of the dispersed droplets, hindering their aggregation.

  • Reduce Droplet Size:

    • Refine your homogenization process to achieve a smaller and more uniform droplet size distribution. Smaller droplets are less affected by gravity.

  • Adjust Phase Densities:

    • If possible, adjust the density of the oil or water phase to minimize the density difference between them.

Issue 3: Flocculation (Clumping of Droplets) without Coalescence

Flocculation is the aggregation of droplets into loose clusters without the merging of the droplets themselves. While reversible with agitation, it can be a precursor to coalescence.

Troubleshooting Steps:

  • Evaluate pH and Ionic Strength:

    • This compound® grades are anionic emulsifiers, meaning they carry a negative charge. The stability of emulsions stabilized by anionic emulsifiers is sensitive to pH and the presence of electrolytes (salts).

    • A 5% solution of this compound® OPS 25 has a pH of 7.0-8.0.[1] Significant deviations from a neutral to slightly alkaline pH can reduce the electrostatic repulsion between droplets, leading to flocculation. The addition of salts, particularly those with multivalent cations (e.g., Ca²⁺, Mg²⁺), can also neutralize the surface charge of the droplets and cause aggregation.[2]

  • Optimize Emulsifier Concentration:

    • Increasing the emulsifier concentration can sometimes enhance the steric and electrostatic barriers around the droplets, preventing flocculation.

  • Incorporate a Co-emulsifier:

    • The combination of this compound® (anionic) with a non-ionic emulsifier like an Emulan® grade can provide steric hindrance in addition to electrostatic repulsion, improving overall stability.[3][4][5][6]

Logical Troubleshooting Workflow

Troubleshooting Phase Separation start Phase Separation Observed q_emulsifier Is the emulsifier system (this compound® +/- co-emulsifier) appropriate for the oil phase (HLB)? start->q_emulsifier q_concentration Is the emulsifier concentration optimal? q_emulsifier->q_concentration Yes a_adjust_hlb Adjust emulsifier blend to match required HLB. q_emulsifier->a_adjust_hlb No q_process Are the processing conditions (temperature, mixing) controlled? q_concentration->q_process Yes a_adjust_conc Optimize emulsifier concentration (e.g., 1-5% as a starting point). q_concentration->a_adjust_conc No q_viscosity Is the viscosity of the continuous phase sufficient? q_process->q_viscosity Yes a_adjust_process Control phase temperatures and optimize mixing parameters. q_process->a_adjust_process No q_ph_electrolytes Is the pH and electrolyte concentration appropriate? q_viscosity->q_ph_electrolytes Yes a_increase_viscosity Add a rheology modifier to the continuous phase. q_viscosity->a_increase_viscosity No a_adjust_ph Adjust and buffer pH to neutral/slightly alkaline; minimize electrolytes. q_ph_electrolytes->a_adjust_ph No stable Stable Emulsion q_ph_electrolytes->stable Yes a_adjust_hlb->q_concentration a_adjust_conc->q_process a_adjust_process->q_viscosity a_increase_viscosity->q_ph_electrolytes a_adjust_ph->stable

A logical workflow for troubleshooting phase separation in this compound® emulsions.

Frequently Asked Questions (FAQs)

Q1: What are this compound® emulsifiers and how do they work?

A1: this compound® grades are high-molecular-weight ether sulphates, which are a type of anionic surfactant.[3][4][5][6] They function by reducing the interfacial tension between oil and water phases. The molecule has a hydrophilic (water-loving) head and a lipophilic (oil-loving) tail. In an O/W emulsion, the lipophilic tail orients into the oil droplet while the negatively charged hydrophilic head remains in the water phase, creating a barrier that prevents droplets from coalescing.

Q2: What is the HLB value of this compound® and how do I use it?

A2: Specific HLB values for individual this compound® grades are not readily published in the provided search results. However, as anionic surfactants, they are considered to have relatively high HLB values, making them suitable for O/W emulsions. For optimal stability, it is often necessary to blend this compound® with a lower HLB non-ionic emulsifier (like an Emulan® grade) to achieve the precise required HLB of the oil phase being emulsified.[3] The required HLB for many common oils can be found in technical literature.

Q3: What is the recommended concentration of this compound® in an emulsion?

A3: The optimal concentration depends on the specific application, the oil phase, and the desired stability. For emulsion polymerization, a common starting point for this compound® OPS 25 is 0.5-5.0% based on the weight of the monomers. For other applications, a concentration range of 1-5% of the total formulation is a reasonable starting point for experimentation.

Q4: How does pH affect the stability of this compound® emulsions?

A4: As anionic emulsifiers, the performance of this compound® is pH-dependent. The stability of emulsions stabilized by anionic surfactants generally increases with a higher pH (more alkaline).[7] This is because a more alkaline environment ensures the hydrophilic head group remains fully ionized (negatively charged), which enhances the electrostatic repulsion between droplets. A 5% solution of this compound® OPS 25 has a pH between 7.0 and 8.0, suggesting it performs well in neutral to slightly alkaline conditions.[1] Acidic conditions can reduce the charge on the emulsifier, leading to instability.

Q5: Can I mix this compound® with other types of emulsifiers?

A5: Yes, this compound® grades, being anionic, are highly compatible with non-ionic emulsifiers.[8] In fact, combining this compound® with a non-ionic emulsifier like an Emulan® grade is a recommended strategy to enhance emulsion stability.[3][9] This combination provides both electrostatic repulsion (from this compound®) and steric hindrance (from the non-ionic emulsifier), creating a more robust barrier around the dispersed droplets. Mixing anionic and cationic emulsifiers in the same product is generally not recommended as they can interact and lose their effectiveness.

Quantitative Data Summary

ParameterThis compound® GradeValue/RangeApplication/Notes
Chemical Type FAS 30, NPS 25, OPS 25High-molecular-weight ether sulphate (Anionic)Primarily used in emulsion polymerization.
Recommended Combination AllWith non-ionic Emulan® gradesTo enhance stability and control particle size.
Typical Concentration OPS 250.5 - 5.0% (based on monomer weight)Emulsion Polymerization.
pH (of 5% solution) OPS 257.0 - 8.0Suggests optimal performance in neutral to slightly alkaline conditions.[1]
Storage Temperature OPS 25Room temperature; protect from heat and frost.If cooled below 5°C, warm to 25-30°C and stir.

Key Experimental Protocols

Protocol 1: Accelerated Stability Testing via Centrifugation

This method assesses the physical stability of an emulsion under forced gravitational stress to predict its long-term stability.

Methodology:

  • Sample Preparation: Place a known volume (e.g., 10 mL) of the freshly prepared emulsion into a graduated centrifuge tube.

  • Centrifugation: Centrifuge the sample at a defined speed (e.g., 3000-5000 rpm) for a specific duration (e.g., 30 minutes).

  • Analysis: After centrifugation, measure the volume of any separated phases (creamed layer, sediment, or clear oil/water layers).

  • Calculation of Creaming Index (%):

    • Creaming Index = (Height of Serum Layer / Total Height of Emulsion) x 100

A lower creaming index indicates higher stability.

Protocol 2: Droplet Size and Zeta Potential Analysis

These measurements provide insight into the physical characteristics of the emulsion droplets, which are critical for stability.

Methodology for Droplet Size Analysis (Dynamic Light Scattering - DLS):

  • Sample Preparation: Dilute the emulsion with an appropriate solvent (usually deionized water for O/W emulsions) to a suitable concentration for the instrument.

  • Measurement: Place the diluted sample in the DLS instrument and measure the particle size distribution.

  • Analysis: Analyze the mean droplet size and the polydispersity index (PDI). A smaller mean droplet size and a lower PDI generally indicate a more stable emulsion.

Methodology for Zeta Potential Measurement:

  • Sample Preparation: Dilute the emulsion as required for the specific instrument, typically with the continuous phase of the emulsion.

  • Measurement: Introduce the sample into the measurement cell of a zeta potential analyzer. The instrument applies an electric field and measures the velocity of the droplets.

  • Analysis: The instrument calculates the zeta potential. For anionic emulsifiers like this compound®, a more negative zeta potential (e.g., below -30 mV) indicates greater electrostatic repulsion between droplets and, therefore, higher stability.

Protocol 3: Viscosity Measurement for Stability Assessment

Monitoring the viscosity of an emulsion over time can indicate changes in its internal structure and predict instability.

Methodology:

  • Initial Measurement: Measure the viscosity of the freshly prepared emulsion using a viscometer or rheometer at a controlled temperature.

  • Storage: Store the emulsion under desired conditions (e.g., accelerated temperature, room temperature).

  • Periodic Measurement: Measure the viscosity at regular intervals (e.g., daily, weekly).

  • Analysis: A significant drop in viscosity can indicate that the emulsion structure is breaking down, which may precede phase separation.

Experimental Workflow Diagram

Emulsion Stability Evaluation start Prepare Emulsion with This compound® initial_analysis Initial Characterization: - Droplet Size (DLS) - Zeta Potential - Viscosity start->initial_analysis stability_testing Accelerated Stability Testing: - Centrifugation - Freeze-Thaw Cycles - Elevated Temperature Storage initial_analysis->stability_testing periodic_analysis Periodic Analysis: - Visual Observation - Droplet Size - Viscosity stability_testing->periodic_analysis final_evaluation Evaluate Stability and Optimize Formulation periodic_analysis->final_evaluation

A general workflow for evaluating the stability of this compound® emulsions.

References

Technical Support Center: Optimizing Emulphor Concentration for Maximum Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of Emulphor® for maximum emulsion stability. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

1. What is this compound® and why is its concentration critical for emulsion stability?

This compound® refers to a group of nonionic surfactants used as emulsifying agents in pharmaceutical and industrial applications. The concentration of this compound® is critical because it directly influences the stability of an emulsion. An optimal concentration ensures the formation of a stable interfacial film around the dispersed phase droplets, preventing them from coalescing or flocculating.[1][2][3] Insufficient emulsifier will result in an unstable emulsion, while excessive amounts can lead to undesirable effects such as increased toxicity or altered drug release profiles.[1]

2. How do I determine the optimal Hydrophile-Lipophile Balance (HLB) for my system?

The Hydrophile-Lipophile Balance (HLB) system is a scale from 1 to 20 that helps in selecting the right emulsifier for a specific oil phase.[4][5][6] To determine the optimal HLB for your system, you need to know the "required HLB" of the oil or oil blend you are trying to emulsify. Different oils have different required HLB values for forming stable oil-in-water (O/W) or water-in-oil (W/O) emulsions.[5][6] You can often find the required HLB of common oils in technical literature. For a blend of oils, the required HLB can be calculated by summing the weighted HLB of each oil based on its percentage in the oil phase. Once the required HLB is known, you can select an this compound® product or a blend of emulsifiers with a matching HLB value to achieve optimal stability.[5] Emulsifiers with low HLB values (3-7) are suitable for W/O emulsions, while those with high HLB values (8-18) are better for O/W emulsions.[4][7]

3. What is the typical concentration range for this compound® in an emulsion?

The optimal concentration of this compound® can vary significantly depending on the specific this compound® product, the nature of the oil and water phases, the desired particle size, and the presence of other excipients.[8] Generally, starting with a concentration range of 0.5% to 5% (w/v or w/w) of the total formulation is a common practice. However, it is crucial to perform optimization studies to determine the precise concentration for your specific formulation.

4. How does this compound® concentration affect emulsion particle size and zeta potential?

Increasing the concentration of this compound® generally leads to a decrease in the mean particle size of the emulsion droplets, up to a certain point.[9] This is because a higher concentration of emulsifier can more effectively cover the surface of the newly formed droplets during homogenization, preventing coalescence.[9] However, beyond a certain concentration, the particle size may plateau.[9]

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles. For ionic emulsions, a higher absolute zeta potential (e.g., > |30| mV) is indicative of good stability.[10] While this compound® is a nonionic surfactant, its presence can still influence the zeta potential, although the effect might be less direct compared to ionic surfactants. The zeta potential of nonionic emulsions can become more negative as the pH increases.[11]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Phase Separation (Creaming or Sedimentation) Insufficient this compound® concentration.[2][12]Gradually increase the this compound® concentration in small increments (e.g., 0.5% steps) and observe the effect on stability.
Incorrect HLB of the emulsifier system.[12]Calculate the required HLB of your oil phase and select an this compound® product or a blend of emulsifiers that matches this value.[5]
High density difference between oil and water phases.[13]Consider adding a weighting agent to the oil phase or a thickening agent to the continuous phase to reduce the rate of creaming or sedimentation.[2]
Flocculation (Clumping of droplets) Insufficient emulsifier to cover the droplet surface.[2]Increase the this compound® concentration.
Presence of electrolytes that disrupt the interfacial film.[12]Evaluate the compatibility of all ingredients. Consider adding electrolytes at a later stage or using an encapsulated form.[12]
Coalescence (Merging of droplets) Inadequate amount of emulsifier.[2]Increase the this compound® concentration to ensure a stable interfacial film.
Improper homogenization (too low energy).[14]Optimize the homogenization process by increasing the speed, time, or pressure.
Incompatible ingredients.[12]Check for any ingredients that might be disrupting the emulsifier's function and consider alternatives.
Changes in Color or Odor Oxidation or chemical degradation.[15]Add an antioxidant to the formulation. Check the pH of the emulsion, as significant shifts can indicate instability.[15]
Increased Viscosity or Gelling Excessive emulsifier concentration.Reduce the concentration of this compound®.
Interaction with other formulation components.Investigate potential interactions between this compound® and other excipients.

Experimental Protocols

Protocol 1: Determination of Optimal this compound® Concentration

Objective: To determine the minimum concentration of this compound® required to form a stable emulsion.

Methodology:

  • Preparation of a series of emulsions: Prepare a set of emulsions with a fixed oil-to-water ratio, but with varying concentrations of this compound® (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5%, 3.0% w/v).

  • Homogenization: Subject each emulsion to the same homogenization process (e.g., high-shear mixing or high-pressure homogenization) to ensure uniform droplet size reduction.

  • Visual Assessment: Visually inspect the emulsions immediately after preparation and at regular intervals (e.g., 1h, 24h, 48h, 1 week) for any signs of instability such as creaming, sedimentation, or phase separation.[16]

  • Particle Size Analysis: Measure the mean particle size and particle size distribution of the droplets in each emulsion using a technique like Dynamic Light Scattering (DLS). A stable emulsion will have a small and narrow particle size distribution that does not change significantly over time.[17]

  • Zeta Potential Measurement: Measure the zeta potential of the droplets to assess the electrostatic stability of the emulsion.

  • Accelerated Stability Testing: To predict long-term stability, subject the emulsions to stress conditions such as centrifugation or freeze-thaw cycles.[17][18]

    • Centrifugation: Centrifuge the emulsion samples (e.g., at 3000 rpm for 30 minutes) and observe for any phase separation.[18]

    • Freeze-Thaw Cycling: Subject the samples to alternating temperature cycles (e.g., -15°C to 45°C) for at least three cycles and observe for any physical changes.[17]

Data Presentation:

This compound® Conc. (%)Visual Stability (24h)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Centrifugation Stability
0.5Phase Separation---Unstable
1.0Creaming5500.45-25.3Unstable
1.5Slight Creaming3200.32-28.1Marginally Stable
2.0Stable2100.25-30.5Stable
2.5Stable1800.22-31.2Stable
3.0Stable1750.21-31.5Stable

(Note: The data in this table is illustrative and will vary based on the specific formulation.)

Visualizations

Experimental_Workflow A Prepare Emulsion Series (Varying this compound Conc.) B Homogenize A->B C Initial Characterization (Visual, Particle Size, Zeta Potential) B->C D Stability Testing C->D E Visual Assessment (Time Points) D->E Short-term F Particle Size Analysis (Time Points) D->F Short-term G Accelerated Testing (Centrifugation, Freeze-Thaw) D->G Long-term Prediction H Analyze Data & Determine Optimal Concentration E->H F->H G->H

Caption: Workflow for determining the optimal this compound® concentration.

Troubleshooting_Logic Start Emulsion Instability Observed Q1 What is the nature of instability? Start->Q1 A1 Phase Separation (Creaming/Sedimentation) Q1->A1 Separation A2 Droplet Aggregation (Flocculation/Coalescence) Q1->A2 Aggregation S1 Increase this compound Conc. OR Adjust HLB A1->S1 S2 Increase this compound Conc. OR Optimize Homogenization A2->S2 End Stable Emulsion S1->End S2->End

Caption: A simplified troubleshooting decision tree for emulsion instability.

References

Technical Support Center: Troubleshooting Emulphor® Emulsion Instability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Emulphor®-stabilized emulsions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the formulation and handling of this compound® emulsions at various temperatures.

Frequently Asked Questions (FAQs)

Q1: What is this compound® and why is it used in emulsions?

This compound®, particularly grades like this compound® EL (also known as Kolliphor® EL or Cremophor® EL), is a non-ionic surfactant derived from castor oil.[1] It is widely used in pharmaceutical and research applications to create stable oil-in-water (O/W) emulsions. Its amphiphilic nature allows it to reduce the interfacial tension between oil and water, facilitating the formation of small droplets and preventing them from coalescing. This is crucial for solubilizing lipophilic drugs and enhancing their bioavailability.[1]

Q2: What are the common signs of emulsion instability I should watch for?

Emulsion instability can manifest in several ways:

  • Creaming or Sedimentation: The dispersed oil droplets rise to the top (creaming) or settle at the bottom (sedimentation) due to density differences. This is often a reversible process.

  • Flocculation: Droplets clump together without merging, which can be a precursor to coalescence. This may also be reversible with gentle agitation.

  • Coalescence: Droplets merge to form larger ones, leading to a visible separation of the oil and water phases. This process is irreversible.

  • Phase Inversion: The emulsion switches from an oil-in-water (O/W) to a water-in-oil (W/O) emulsion, or vice versa. This can be triggered by changes in temperature or formulation composition.

  • Breaking: Complete and irreversible separation of the oil and water phases.

Q3: How does temperature affect the stability of my this compound® emulsion?

Temperature is a critical factor for emulsions stabilized with non-ionic surfactants like this compound®. An increase in temperature generally decreases the stability of O/W emulsions. This is because the hydrophilic portion of the non-ionic surfactant becomes less hydrated at higher temperatures, reducing its effectiveness as a stabilizer. This can lead to increased droplet coalescence and phase separation. Conversely, very low temperatures can also cause instability, potentially leading to the crystallization of components.

Q4: What is the Phase Inversion Temperature (PIT) and why is it important for this compound® emulsions?

The Phase Inversion Temperature (PIT) is a key concept for non-ionic surfactants. It is the temperature at which the surfactant's hydrophilic and lipophilic properties are in balance, causing the emulsion to invert from O/W to W/O upon heating.[2][3] Emulsifying near the PIT, where interfacial tension is very low, and then rapidly cooling can produce emulsions with very fine droplet sizes and enhanced stability.[4][5][6] For optimal long-term stability, it is generally recommended to store the emulsion at a temperature significantly lower than its PIT.

Troubleshooting Guide

Issue 1: My this compound® emulsion is showing signs of creaming at room temperature.

Creaming is the upward movement of dispersed oil droplets and is often the first sign of instability.

Possible Cause Troubleshooting Action
Insufficient Viscosity of the Continuous Phase Increase the viscosity of the aqueous phase by adding a rheology modifier (e.g., xanthan gum, carbomer). This will slow down the movement of the oil droplets.
Large Droplet Size Optimize your homogenization process to reduce the average droplet size. Smaller droplets are less affected by gravity. Consider using a high-pressure homogenizer.
High Oil Concentration If the formulation allows, try reducing the oil-to-water ratio. A lower volume of the dispersed phase can reduce the rate of creaming.
Issue 2: My this compound® emulsion is separating into two distinct layers (coalescence) when stored at elevated temperatures (e.g., 40°C).

Coalescence is an irreversible process and indicates a more significant stability issue, often exacerbated by heat.

Parameter Recommendation
This compound® Concentration Increase the concentration of this compound®. A higher surfactant concentration can provide a more robust interfacial film around the oil droplets, preventing them from merging.
Oil-to-Surfactant Ratio Optimize the oil-to-surfactant ratio. A good starting point is often a 10:1 to 5:1 oil-to-surfactant ratio, but this may need to be adjusted based on the specific oil used.
Addition of a Co-surfactant Incorporate a co-surfactant (e.g., a short-chain alcohol like ethanol or propylene glycol) into your formulation. Co-surfactants can improve the packing of the surfactant molecules at the oil-water interface, enhancing stability.
Storage Temperature If possible, store the emulsion at a lower, controlled temperature (e.g., refrigerated or at room temperature). Avoid exposure to high temperatures.
Illustrative Data: Effect of this compound® EL Concentration and Temperature on Droplet Size

The following table provides an example of how this compound® EL concentration and storage temperature can influence the mean droplet size of a model oil-in-water emulsion over time. Note: This is illustrative data based on established principles of emulsion stability.

This compound® EL Conc. (% w/w) Storage Temp. Initial Droplet Size (nm) Droplet Size after 1 Month (nm) Observations
2%4°C180200Minor increase in size
2%25°C180250Moderate increase in size
2%40°C180500+ (Phase Separation)Significant coalescence and phase separation
5%4°C150160Very stable, minimal change
5%25°C150180Good stability, slight increase in size
5%40°C150280Some coalescence, but more stable than 2%
10%4°C120125Excellent stability
10%25°C120135Excellent stability
10%40°C120190Good stability at elevated temperature

Experimental Protocols

Protocol 1: Preparation of an this compound®-Stabilized Oil-in-Water (O/W) Emulsion

Objective: To prepare a stable O/W emulsion using this compound® EL.

Materials:

  • Oil Phase (e.g., mineral oil, vegetable oil)

  • Aqueous Phase (deionized water)

  • This compound® EL

  • High-shear homogenizer (e.g., rotor-stator or microfluidizer)

  • Beakers and magnetic stirrer

  • Heating plate

Methodology:

  • Prepare the Aqueous Phase: In a beaker, dissolve any water-soluble components in the required amount of deionized water.

  • Prepare the Oil Phase: In a separate beaker, add the oil and this compound® EL. If other oil-soluble components are used, dissolve them in this phase.

  • Heating: Heat both the aqueous and oil phases separately to the same temperature, typically between 60-70°C. This ensures that all components are in a liquid state and helps to lower the interfacial tension.

  • Emulsification: While stirring the aqueous phase with a magnetic stirrer, slowly add the oil phase.

  • Homogenization: Immediately after the addition of the oil phase, homogenize the mixture using a high-shear homogenizer. The time and speed of homogenization will need to be optimized for your specific formulation to achieve the desired droplet size.

  • Cooling: Continue to stir the emulsion gently until it cools to room temperature. Rapid cooling can sometimes improve stability.

Protocol 2: Accelerated Stability Testing via Centrifugation

Objective: To quickly assess the physical stability of an this compound® emulsion.

Materials:

  • Prepared this compound® emulsion

  • Centrifuge with temperature control

  • Graduated centrifuge tubes

Methodology:

  • Sample Preparation: Fill a graduated centrifuge tube with a known volume of the emulsion.

  • Centrifugation: Place the tube in the centrifuge. It is important to balance the rotor with another tube of equal weight.

  • Operating Conditions: Centrifuge the sample at a specified speed (e.g., 3000-5000 rpm) for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).

  • Analysis: After centrifugation, visually inspect the sample for any signs of phase separation, such as a cream layer at the top or a separated aqueous layer at the bottom.

  • Quantification (Creaming Index): Measure the height of the separated layer (Hc) and the total height of the emulsion (Ht). Calculate the Creaming Index (CI) as: CI (%) = (Hc / Ht) x 100 A lower CI indicates better stability.

Protocol 3: Determination of Phase Inversion Temperature (PIT)

Objective: To determine the PIT of an this compound®-stabilized emulsion.

Materials:

  • Prepared this compound® emulsion

  • Conductivity meter

  • Water bath with temperature control

  • Magnetic stirrer and stir bar

  • Thermometer

Methodology:

  • Sample Preparation: Place a sample of the emulsion in a beaker with a magnetic stir bar.

  • Initial Measurement: Immerse the conductivity probe and a thermometer into the emulsion. Record the initial conductivity at room temperature while stirring gently.

  • Heating: Slowly heat the emulsion in the water bath at a constant rate (e.g., 1-2°C per minute).

  • Data Collection: Record the conductivity and temperature at regular intervals (e.g., every 1°C).

  • Identify PIT: As the temperature approaches the PIT, the conductivity of the O/W emulsion will decrease. At the PIT, the emulsion will invert to a W/O emulsion, causing a sharp drop in conductivity. The temperature at which this sharp drop occurs is the PIT.[2]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common this compound® emulsion instability issues.

TroubleshootingWorkflow Start Emulsion Instability Observed Visual_Inspection Visual Inspection: Creaming, Flocculation, Coalescence, Phase Inversion? Start->Visual_Inspection Creaming_Flocculation Creaming or Flocculation (Potentially Reversible) Visual_Inspection->Creaming_Flocculation Reversible Coalescence_Inversion Coalescence or Phase Inversion (Irreversible) Visual_Inspection->Coalescence_Inversion Irreversible Increase_Viscosity Action: Increase Viscosity of Continuous Phase (e.g., add rheology modifier) Creaming_Flocculation->Increase_Viscosity Reduce_Droplet_Size Action: Optimize Homogenization (Reduce Droplet Size) Creaming_Flocculation->Reduce_Droplet_Size Check_Formulation Review Formulation: - this compound Concentration - Oil/Surfactant Ratio - Co-surfactant Presence Coalescence_Inversion->Check_Formulation Check_PIT Determine PIT and Adjust Storage Temperature Coalescence_Inversion->Check_PIT Re_evaluate Re-evaluate Stability Increase_Viscosity->Re_evaluate Reduce_Droplet_Size->Re_evaluate Increase_this compound Action: Increase This compound Concentration Check_Formulation->Increase_this compound Add_Cosurfactant Action: Add or Optimize Co-surfactant Check_Formulation->Add_Cosurfactant Increase_this compound->Re_evaluate Add_Cosurfactant->Re_evaluate Store_Below_PIT Action: Store Emulsion Significantly Below PIT Check_PIT->Store_Below_PIT Store_Below_PIT->Re_evaluate

Caption: Troubleshooting workflow for this compound® emulsion instability.

This guide provides a starting point for addressing stability issues with this compound® emulsions. Successful formulation often requires a systematic approach of varying one parameter at a time and carefully observing the results.

References

Techniques for reducing particle size in Emulphor emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on techniques for reducing particle size in Emulphor® (and Cremophor®) based emulsions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during formulation development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary methods for reducing particle size in this compound® emulsions?

A1: The most common and effective techniques for reducing particle size in emulsions, including those stabilized by this compound®, are high-energy methods such as high-pressure homogenization (HPH), microfluidization, and ultrasonication.[1][2][3] Low-energy methods like the phase inversion temperature (PIT) technique can also be employed to produce nanoemulsions.[4][5][6][7]

Q2: My emulsion has a large particle size. What are the likely causes and how can I troubleshoot this?

A2: A large particle size in your this compound® emulsion can stem from several factors. Here's a step-by-step troubleshooting guide:

  • Insufficient Energy Input: High-energy methods are crucial for disrupting oil droplets effectively.

    • High-Pressure Homogenization/Microfluidization: Increase the homogenization pressure and/or the number of passes.[8][9][10] Multiple passes often lead to a narrower size distribution.[11]

    • Ultrasonication: Increase the sonication amplitude and/or duration.[1][12][13] There is often an optimal processing time beyond which further sonication yields diminishing returns.[12][13]

  • Suboptimal Formulation: The concentration of your components plays a critical role.

    • This compound® Concentration: An insufficient concentration of this compound® may not adequately cover the surface of newly formed oil droplets, leading to coalescence. Increasing the surfactant-to-oil ratio generally results in a smaller particle size.[14][15]

    • Oil Concentration: High oil concentrations can lead to larger droplet sizes as there may be insufficient surfactant to stabilize all the droplets.[16] Consider reducing the oil phase concentration.

  • Incorrect Emulsifier HLB: The Hydrophile-Lipophile Balance (HLB) of your emulsifier system should be matched to the oil phase to ensure efficient emulsification. This compound® products have specific HLB values that make them suitable for oil-in-water (o/w) emulsions. For o/w emulsions, emulsifiers with HLB values in the range of 8-18 are generally preferred.[17][18]

Q3: How does the concentration of this compound® affect the particle size of my emulsion?

A3: The concentration of this compound® is inversely proportional to the resulting particle size.[14][15] As the concentration of the surfactant increases, it more effectively reduces the interfacial tension between the oil and water phases, facilitating the formation of smaller droplets.[14] Additionally, a higher surfactant concentration provides better coverage of the oil droplets, preventing them from coalescing into larger particles.[15]

Q4: Can the type of oil used in my formulation impact particle size?

A4: Yes, the type of oil can influence the final particle size. The viscosity and interfacial tension of the oil phase with the aqueous phase can affect the ease of droplet disruption during homogenization. Different oils may also require different HLB values for optimal emulsification.[17][19]

Q5: What is the Phase Inversion Temperature (PIT) method and how can it be used with this compound®?

A5: The Phase Inversion Temperature (PIT) method is a low-energy technique used to form nanoemulsions. It relies on the temperature-dependent solubility of non-ionic surfactants like this compound®. By heating the emulsion to a specific temperature (the PIT), the surfactant's properties change, leading to the formation of a microemulsion. Subsequent rapid cooling of this microemulsion results in the formation of very fine, kinetically stable nano-sized droplets.[4][5][6][7]

Q6: My nanoemulsion is unstable and particle size increases over time. What could be the cause?

A6: Instability in nanoemulsions, often observed as an increase in particle size over time, is typically due to Ostwald ripening. This phenomenon occurs when the oil from smaller droplets dissolves in the continuous phase and redeposits onto larger droplets. To mitigate Ostwald ripening, you can:

  • Optimize the surfactant concentration.

  • Include a co-surfactant.

  • Select an oil with very low water solubility.

Quantitative Data on Formulation Effects

The following tables summarize the impact of this compound® (Cremophor®) concentration and oil concentration on emulsion particle size, based on data from various studies.

Table 1: Effect of Cremophor® RH40 Concentration on Particle Size

Cremophor® RH40 Concentration (% w/w)Average Particle Size (nm)Polydispersity Index (PDI)Reference
5224.70.565[4]
7.5226.50.237[4]
10198.30.223[4]

Table 2: Effect of Surfactant and Oil Concentration on Particle Size in a Model Emulsion System

Surfactant to Oil (S/O) RatioOil Concentration (%)Average Particle Size (µm)
0.15~4.5
0.25~3.0
0.35~2.5
0.45~2.0
0.110~5.0
0.210~3.5
0.310~2.8
0.410~2.2
0.115~5.5
0.215~4.0
0.315~3.2
0.415~2.5
0.120~6.0
0.220~4.5
0.320~3.8
0.420~3.0
(Note: This table is adapted from a study using a Tween 80 and Span 80 system, but illustrates the general principle of the effect of S/O ratio and oil concentration on particle size.[14])

Experimental Protocols

The following are generalized protocols for common particle size reduction techniques. These should be optimized for your specific this compound® emulsion formulation.

Protocol 1: Particle Size Reduction using High-Pressure Homogenization
  • Preparation of Coarse Emulsion:

    • Prepare the oil phase by dissolving the lipophilic components in the oil.

    • Prepare the aqueous phase by dissolving this compound® and any other hydrophilic components in water.

    • Heat both phases to a suitable temperature (e.g., 60-70 °C) to ensure all components are melted and to facilitate emulsification.

    • Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer (e.g., Ultra-Turrax) at a moderate speed for 5-10 minutes to form a coarse emulsion.

  • High-Pressure Homogenization:

    • Pre-heat the high-pressure homogenizer to the same temperature as the coarse emulsion.

    • Process the coarse emulsion through the homogenizer at a set pressure (e.g., 500-1500 bar).[9]

    • Collect the emulsion and pass it through the homogenizer for a predetermined number of cycles (e.g., 3-10 passes).[9][10]

    • Cool the final emulsion to room temperature.

  • Particle Size Analysis:

    • Measure the particle size and polydispersity index (PDI) of the final emulsion using a suitable technique such as dynamic light scattering (DLS).

Protocol 2: Particle Size Reduction using Ultrasonication
  • Preparation of Coarse Emulsion:

    • Follow step 1 as described in the High-Pressure Homogenization protocol.

  • Ultrasonication:

    • Immerse the probe of a high-power ultrasonic processor into the coarse emulsion.

    • To prevent overheating, place the beaker containing the emulsion in an ice bath.

    • Apply ultrasonic energy at a specific amplitude (e.g., 60-80% of the maximum) for a defined period (e.g., 5-20 minutes).[1][12][13] The sonication can be performed in continuous or pulsed mode.

  • Particle Size Analysis:

    • Measure the particle size and PDI of the sonicated emulsion using DLS.

Protocol 3: Nanoemulsion Formation using the Phase Inversion Temperature (PIT) Method
  • Component Mixing:

    • In a beaker, combine the oil phase, this compound®, and the aqueous phase.

    • Place the beaker on a magnetic stirrer with a heating plate.

  • Heating and Phase Inversion:

    • Slowly heat the mixture while stirring continuously.

    • Monitor the temperature and the appearance of the mixture. As the temperature approaches the PIT, the mixture will become more transparent, indicating the formation of a microemulsion.

    • Hold the temperature at the PIT for a short period (e.g., 5-10 minutes) to ensure equilibrium is reached.[5][7]

  • Rapid Cooling:

    • Rapidly cool the microemulsion by placing the beaker in an ice bath while continuing to stir. This rapid temperature drop will cause the formation of a fine nanoemulsion.

  • Particle Size Analysis:

    • Measure the particle size and PDI of the resulting nanoemulsion using DLS.

Visualizations

Below are diagrams illustrating key concepts and workflows related to particle size reduction in this compound® emulsions.

particle_size_troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Large Particle Size in This compound® Emulsion cause1 Insufficient Energy Input start->cause1 cause2 Suboptimal Formulation start->cause2 cause3 Incorrect Emulsifier HLB start->cause3 solution1a Increase Homogenization Pressure/Passes cause1->solution1a for HPH/ Microfluidization solution1b Increase Sonication Amplitude/Duration cause1->solution1b for Ultrasonication solution2a Increase this compound® Concentration cause2->solution2a solution2b Decrease Oil Concentration cause2->solution2b solution3 Match this compound® HLB to Oil Phase cause3->solution3 end Reduced Particle Size solution1a->end solution1b->end solution2a->end solution2b->end solution3->end

Caption: Troubleshooting workflow for large particle size in this compound® emulsions.

formulation_factors center_node Emulsion Particle Size factor1 This compound® Concentration factor1->center_node inversely proportional factor2 Oil Phase Concentration factor2->center_node directly proportional factor3 Energy Input (Pressure/Amplitude/Duration) factor3->center_node inversely proportional factor4 Number of Homogenization Passes factor4->center_node inversely proportional

Caption: Key factors influencing the particle size of this compound® emulsions.

hph_workflow start Start: Prepare Oil and Aqueous Phases Separately step1 Heat Both Phases start->step1 step2 Create Coarse Emulsion (High-Shear Mixing) step1->step2 step3 Process through High-Pressure Homogenizer (Multiple Passes) step2->step3 step4 Cool to Room Temperature step3->step4 end_node Final Emulsion with Reduced Particle Size step4->end_node

Caption: Experimental workflow for high-pressure homogenization.

References

Technical Support Center: Enhancing the Shelf-Life of Emulphor-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Emulphor-based formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and extending the shelf-life of their formulations. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its stability a concern?

This compound, also known under trade names like Kolliphor EL or Cremophor EL, is a nonionic surfactant derived from polyethoxylated castor oil.[1] It is widely used as a solubilizer and emulsifier for poorly water-soluble drugs in various pharmaceutical formulations, including parenteral, oral, and topical preparations.[2] The stability of this compound-based formulations is a critical concern because its degradation can impact the quality, safety, and efficacy of the final drug product. Degradation can lead to changes in physical properties, formation of impurities, and loss of the active pharmaceutical ingredient (API).

2. What are the primary degradation pathways for this compound-based formulations?

This compound-based formulations are susceptible to two primary degradation pathways:

  • Hydrolysis: The ester bonds in the triglyceride structure of castor oil can undergo hydrolysis, leading to the formation of free fatty acids.[3] This process is often accelerated by changes in pH and temperature. An increase in free fatty acids can lead to a decrease in the pH of the formulation.[3]

  • Oxidation: The polyoxyethylene chains and the unsaturated fatty acid components of castor oil are prone to oxidation.[4] This can be initiated by factors such as exposure to light, heat, and the presence of metal ions. Oxidation can result in the formation of various degradation products, including peroxides, aldehydes, and ketones, which can affect the formulation's stability and potentially be toxic.

3. What are the key factors that influence the stability of this compound-based formulations?

Several factors can significantly impact the shelf-life of this compound-based formulations:

  • pH: The pH of the aqueous phase can influence the rate of hydrolysis of the ester linkages in this compound. Formulations with a pH between 6.2 and 7.0 have shown good stability.[5][6] Extreme pH values, both acidic and alkaline, can accelerate degradation.[7]

  • Temperature: Elevated temperatures can accelerate both hydrolysis and oxidation reactions.[3] Therefore, proper storage at controlled room temperature or refrigerated conditions is crucial.[8]

  • Light: Exposure to light, especially UV light, can initiate oxidative degradation. Formulations should be protected from light by using amber-colored containers or by storing them in the dark.[5]

  • Oxygen: The presence of oxygen is a key factor in the oxidative degradation of this compound. Minimizing headspace oxygen in the final container and using an inert gas blanket during manufacturing can improve stability.

  • Metal Ions: Trace metal ions, such as iron and copper, can act as catalysts for oxidative reactions. The presence of these ions can significantly accelerate the degradation of the formulation.[9]

4. How can I improve the shelf-life of my this compound-based formulation?

Several strategies can be employed to enhance the stability of this compound-based formulations:

  • Use of Antioxidants: Incorporating antioxidants can effectively inhibit oxidative degradation. Common antioxidants used in pharmaceutical formulations include:

    • Butylated Hydroxytoluene (BHT): A synthetic antioxidant that has been shown to be effective in preventing long-term oxidative degradation.[10][11]

    • Vitamin E (α-tocopherol): A natural antioxidant that can protect against oxidative damage.[3][12][13]

    • Butylated Hydroxyanisole (BHA): Another synthetic antioxidant often used in combination with BHT.[11]

  • Addition of Chelating Agents: Chelating agents can bind metal ions, preventing them from catalyzing oxidative reactions.[14]

    • Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent that can sequester various metal ions and improve the stability of surfactant-containing formulations.[9][15][16][17]

  • pH Control: Maintaining an optimal pH range is critical. Using appropriate buffer systems can help to stabilize the formulation and prevent pH-dependent degradation.

  • Appropriate Packaging and Storage:

    • Use of amber or opaque containers to protect from light.

    • Filling containers to minimize headspace and reduce oxygen exposure.

    • Storing formulations at recommended temperatures (e.g., controlled room temperature or refrigerated).[8]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common stability issues encountered with this compound-based formulations.

Issue 1: Phase Separation or Creaming

  • Possible Causes:

    • Inadequate homogenization or emulsification.

    • Changes in temperature during storage.[8]

    • Incorrect ratio of oil, water, and emulsifier.

    • Droplet coalescence.[18]

  • Troubleshooting Steps:

    • Review Formulation and Process: Verify the concentrations of all components and the parameters of the homogenization process (e.g., speed, time, temperature).[19]

    • Particle Size Analysis: Measure the droplet size distribution. An increase in droplet size over time is an indicator of coalescence.

    • Optimize Emulsifier Concentration: The concentration of this compound may need to be adjusted to ensure adequate stabilization of the oil droplets.

    • Evaluate Storage Conditions: Ensure the formulation is stored at the recommended temperature and is not subjected to freeze-thaw cycles.[8]

Issue 2: Change in pH

  • Possible Causes:

    • Hydrolysis of this compound leading to the formation of free fatty acids.[3]

    • Degradation of the API or other excipients.

  • Troubleshooting Steps:

    • Monitor pH over Time: Regularly measure the pH of the formulation under different storage conditions.

    • Incorporate a Buffer System: If the pH is drifting, the addition of a suitable buffer can help maintain a stable pH.

    • Investigate Hydrolysis: Use analytical techniques like HPLC to quantify the formation of free fatty acids.

Issue 3: Change in Viscosity

  • Possible Causes:

    • Changes in the emulsion structure, such as flocculation or coalescence.

    • Degradation of polymeric components in the formulation.

    • Evaporation of the aqueous phase.

  • Troubleshooting Steps:

    • Rheological Measurements: Characterize the viscosity of the formulation at different shear rates and temperatures.

    • Microscopic Examination: Visually inspect the emulsion under a microscope for signs of aggregation or changes in droplet morphology.

    • Check Container Closure Integrity: Ensure the container is properly sealed to prevent solvent loss.

Issue 4: Discoloration or Odor Formation

  • Possible Causes:

    • Oxidative degradation of this compound or the API.

    • Interaction between formulation components.

  • Troubleshooting Steps:

    • Assess for Oxidation: Use analytical methods to detect the presence of oxidation byproducts like peroxides or aldehydes.

    • Add Antioxidants: If oxidation is confirmed, incorporate an appropriate antioxidant into the formulation.[11]

    • Protect from Light: Store the formulation in light-protective containers.

Data Presentation

Table 1: Effect of Storage Temperature on the pH of a Castor Oil-Based Nano-emulsion [3]

Storage TemperatureInitial pHpH after 6 months
4°C7.0No significant change
25°C7.0Progressive decrease
37°C7.0Significant progressive decrease

Table 2: Physical Properties of Castor Oil Emulsions with Different Emulsifiers [6]

Emulsifier SystempHElectrical Conductivity (µS/cm)Oil Globule Size (µm)Creaming Index (%)
Acacia Gum6.2 - 7.02253 - 45572.73 - 3.749 - 18
Methyl Cellulose6.2 - 7.02253 - 45572.73 - 3.749 - 18
Tween 204.21115--
Acacia Gum/Methyl Cellulose/Tween 206.945573.749

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound-Based Formulations

This protocol is designed to predict the long-term stability of a formulation by subjecting it to stressed conditions.[20][21][22]

  • Sample Preparation: Prepare at least three batches of the final formulation in the proposed container closure system.

  • Storage Conditions: Store the samples at accelerated conditions, for example, 40°C ± 2°C with 75% ± 5% relative humidity (RH). A control set of samples should be stored at the intended long-term storage condition (e.g., 25°C ± 2°C / 60% ± 5% RH).[20]

  • Testing Time Points: For accelerated studies, test the samples at 0, 1, 3, and 6 months. For long-term studies, test at 0, 3, 6, 9, 12, 18, 24, and 36 months.[14]

  • Analytical Tests: At each time point, evaluate the following parameters:

    • Physical Appearance: Color, clarity, and presence of particulate matter.

    • pH Measurement: Use a calibrated pH meter.

    • Viscosity: Measure using a viscometer at a controlled temperature.

    • Particle Size Analysis: Determine the mean droplet size and size distribution using dynamic light scattering or laser diffraction.

    • Assay of Active Ingredient and Degradation Products: Use a validated stability-indicating HPLC method to quantify the API and any degradation products.[23][24]

  • Data Analysis: Analyze the data to determine the rate of degradation and estimate the shelf-life of the product.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of Degradation Products

This protocol provides a general framework for developing an HPLC method to analyze the stability of this compound-based formulations.[23][24][25][26][27]

  • Sample Preparation:

    • Accurately weigh a portion of the emulsion and dilute it with a suitable solvent (e.g., a mixture of acetonitrile and water) to precipitate the this compound and dissolve the API and degradation products.

    • Centrifuge the sample to separate the precipitate.

    • Filter the supernatant through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to separate the API from its degradation products and excipients.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the API and potential degradation products have significant absorbance.

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.

  • Method Validation: The HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Forced degradation studies (acid, base, oxidation, heat, and light) should be performed to demonstrate the stability-indicating nature of the method.

Visualizations

DegradationPathways Degradation Pathways of this compound-Based Formulations This compound This compound (Polyoxyethylated Castor Oil) Hydrolysis Hydrolysis (Ester Bonds) This compound->Hydrolysis H₂O, pH, Temp Oxidation Oxidation (Unsaturated Fatty Acids & Polyoxyethylene Chains) This compound->Oxidation O₂, Light, Metal Ions, Temp FFA Free Fatty Acids Hydrolysis->FFA DegradationProducts Peroxides, Aldehydes, Ketones Oxidation->DegradationProducts

Caption: Key degradation pathways for this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Formulation Instability Start Instability Observed (e.g., Phase Separation, pH Change) Check1 Visual & Microscopic Examination Start->Check1 Action1 Optimize Homogenization Adjust Emulsifier Conc. Check1->Action1 Abnormal Check2 Measure pH Check1->Check2 Normal End Stable Formulation Action1->End Action2 Incorporate Buffer Investigate Hydrolysis Check2->Action2 Drift Check3 Analyze for Oxidation Products Check2->Check3 Stable Action2->End Action3 Add Antioxidant Protect from Light Check3->Action3 Present Check3->End Absent Action3->End

Caption: A logical workflow for troubleshooting instability.

StabilityStudyWorkflow Experimental Workflow for a Stability Study Prep Prepare Formulation Batches (in final packaging) Store Store at Accelerated & Long-Term Conditions Prep->Store Test Test at Predetermined Time Points Store->Test Analyze Analyze Physical & Chemical Parameters (pH, Viscosity, Particle Size, Assay) Test->Analyze Evaluate Evaluate Data & Determine Shelf-Life Analyze->Evaluate

Caption: Workflow for conducting a stability study.

References

Impact of pH on the stability of Emulphor emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the impact of pH on the stability of Emulphor-stabilized emulsions. It includes frequently asked questions and troubleshooting guides to address common issues encountered during formulation and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chemical nature important for pH stability?

A1: "this compound" is a trade name for a range of non-ionic and anionic surfactants used to create stable emulsions.[1] The specific type of this compound dictates its sensitivity to pH.

  • Anionic this compound types (e.g., this compound OPS 25, FAS 30) are high-molecular-weight ether sulphates.[2][3] They possess negatively charged head groups, making them highly sensitive to changes in pH.

  • Non-ionic this compound types (e.g., polyethoxylated vegetable oils or fatty alcohols) lack a net electrical charge.[1][4] They are generally much less sensitive to pH changes across a broad range than their anionic counterparts.[5]

Q2: How does pH generally affect the stability of an emulsion?

A2: The pH of an emulsion's continuous phase is a critical factor influencing its stability.[6] Changes in pH can alter the electrostatic forces between dispersed droplets, which are essential for preventing them from merging (coalescence).[7] For emulsions stabilized by ionic surfactants, pH can ionize or neutralize the polar groups, directly impacting the repulsive forces that keep droplets apart.[6][8] This can lead to instability phenomena such as flocculation, coalescence, and eventual phase separation.[9][10]

Q3: What are the common visual indicators of pH-induced emulsion instability?

A3: Visual inspection can reveal several signs of instability:

  • Creaming or Sedimentation: The formation of a concentrated layer of droplets at the top (creaming) or bottom (sedimentation) of the emulsion. This is often a precursor to more severe instability.[10]

  • Flocculation: The clumping together of droplets to form larger aggregates, which can give the emulsion a grainy or curdled appearance.[11]

  • Coalescence: The irreversible merging of smaller droplets to form larger ones, leading to an increase in average droplet size and eventually a visible separation of the oil and water phases.[10]

  • Breaking (Cracking): The complete and irreversible separation of the emulsion into distinct oil and water layers.[11]

Troubleshooting Guide

Q1: My emulsion, stabilized with an anionic this compound (like OPS 25), cracked after I lowered the pH. Why did this happen?

A1: This is a classic instability issue for emulsions stabilized by anionic surfactants. The stability of these systems relies on the electrostatic repulsion between the negatively charged sulphate head groups on the surface of the oil droplets. When you lower the pH (add acid), the excess protons (H+) in the solution neutralize these negative charges. This reduction in surface charge diminishes the repulsive forces between droplets, allowing them to approach each other, aggregate (flocculate), and ultimately merge (coalesce), leading to the breakdown of the emulsion.[7][12]

Q2: I'm observing a significant change in my emulsion's viscosity after adjusting the pH. Is this related to stability?

A2: Yes, viscosity changes are often linked to the state of the emulsion's stability. Altering the pH can change the degree of hydration of the surfactant molecules and the strength of inter-droplet interactions.[6][8] Increased flocculation can lead to a rise in viscosity as droplet networks form. Conversely, if the emulsion is destabilizing and coalescing, the viscosity may decrease as the structure breaks down.

Q3: How can I determine the optimal pH range to ensure the stability of my specific this compound formulation?

A3: The ideal method is to perform a pH stability study. This involves preparing several samples of your emulsion and adjusting the pH of each to a different value within a target range (e.g., from pH 3 to pH 9). These samples are then stored under controlled conditions and monitored over time for any signs of instability. Key parameters to measure include droplet size, zeta potential, and visual appearance. The pH range that shows minimal changes in these parameters over time is considered the optimal stability range for your formulation.

Q4: My emulsion uses a non-ionic this compound, but it still shows some instability at very low or very high pH values. Why?

A4: While non-ionic surfactants are not susceptible to charge neutralization like anionic ones, they are not entirely immune to extreme pH conditions.[4] At very low or high pH, chemical degradation of the surfactant molecule itself can occur through acid or base-catalyzed hydrolysis of its ether or ester linkages, especially over long storage periods or at elevated temperatures. This chemical breakdown reduces the emulsifier's effectiveness and can lead to instability.

Quantitative Data on pH Effects

The stability of an emulsion, particularly one using an ionic emulsifier, can be quantified by measuring key parameters at different pH values. The following table provides an illustrative example of how pH can affect the zeta potential and mean droplet size of an emulsion stabilized with an anionic this compound .

pHZeta Potential (mV)Mean Droplet Size (nm)Observation
9.0-45180Stable, high electrostatic repulsion
7.0-35195Stable, sufficient electrostatic repulsion
5.0-15450Onset of instability, reduced repulsion, minor aggregation
3.0-2>2000Unstable, minimal repulsion, significant coalescence
Note: Data are representative and intended for illustrative purposes. Actual values will vary based on the specific formulation.

Diagrams and Workflows

Caption: Effect of pH on Anionic this compound Emulsion Stability.

TroubleshootingWorkflow Start Emulsion Instability Observed (e.g., Creaming, Coalescence) CheckpH Measure pH of Aqueous Phase Start->CheckpH pHChanged Is pH outside expected range? CheckpH->pHChanged IdentifyType Identify this compound Type IsAnionic Is this compound Anionic? IdentifyType->IsAnionic pHChanged->IdentifyType No AdjustpH Action: Adjust pH to Optimal Range with Buffer pHChanged->AdjustpH Yes LowpHInstability Instability at Low pH? IsAnionic->LowpHInstability Yes NonIonicCheck Consider other factors: - Temperature - Ingredient interaction - Surfactant hydrolysis (extreme pH) IsAnionic->NonIonicCheck No (Non-ionic) EndStable Emulsion Stabilized AdjustpH->EndStable Protonation Cause: Anionic head group neutralization reduces repulsion. LowpHInstability->Protonation Yes EndFurtherInv Further Investigation Needed LowpHInstability->EndFurtherInv No Protonation->AdjustpH Solution NonIonicCheck->EndFurtherInv

Caption: Troubleshooting Workflow for pH-Induced Emulsion Instability.

Experimental Protocols

Protocol 1: Accelerated Stability Testing via Centrifugation

This method rapidly assesses an emulsion's resistance to creaming or sedimentation by applying a force greater than gravity.[13]

  • Sample Preparation: Place 10 mL of the emulsion into a graduated centrifuge tube. Prepare an identical sample to serve as an uncentrifuged control.

  • Centrifugation: Place the tube in a centrifuge. Spin the sample at a predetermined speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).[14]

  • Analysis: After centrifugation, immediately inspect the sample for any phase separation, creaming (a layer at the top), or sedimentation (a layer at the bottom).

  • Quantification: Measure the height of any separated cream or sediment layer. The Creaming Index (%) can be calculated as: (Height of Cream Layer / Total Height of Emulsion) x 100.

  • Comparison: Compare the centrifuged sample to the uncentrifuged control. A stable emulsion will show no visible separation after centrifugation.

Protocol 2: Droplet Size and Zeta Potential Analysis

This protocol measures key physical properties that directly relate to emulsion stability.

  • Sample Preparation: Prepare a series of emulsion samples, adjusting each to a specific pH value (e.g., in increments of 1.0 from pH 3.0 to 9.0) using dilute acid (e.g., 0.1M HCl) or base (e.g., 0.1M NaOH).

  • Dilution: Dilute a small aliquot of each pH-adjusted emulsion in the corresponding pH-adjusted continuous phase (e.g., buffered water) to the appropriate concentration for the instrument being used. This prevents multiple scattering effects.

  • Droplet Size Measurement: Analyze the diluted samples using a Dynamic Light Scattering (DLS) or Laser Diffraction instrument to determine the mean droplet size and the particle size distribution.[13] An increase in droplet size indicates coalescence and instability.

  • Zeta Potential Measurement: Analyze the diluted samples using an instrument equipped with an electrophoretic light scattering (ELS) capability. The zeta potential provides a measure of the magnitude of the electrostatic charge on the droplet surface.[14] For anionic systems, a zeta potential more negative than -30 mV generally indicates good electrostatic stability.

  • Data Analysis: Plot the mean droplet size and zeta potential as a function of pH. The pH range where droplet size is minimal and zeta potential is high (in absolute value) corresponds to the region of maximum stability.

References

Preventing precipitation of active ingredients in Emulphor solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Emulphor®-based solutions. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent the precipitation of active pharmaceutical ingredients (APIs) and ensure the stability of your formulations.

Troubleshooting Guide: API Precipitation

This guide addresses common precipitation issues encountered during experiments with this compound® solutions in a question-and-answer format.

Issue 1: My API precipitates immediately after being added to the this compound® solution.

Potential Cause: The API may have very low solubility in the neat this compound® or the chosen oil phase, or there may be an interaction between the API and the formulation components.[1][2]

Solutions:

  • Increase Solubilization Capacity: Consider adding a co-solvent to the formulation to first dissolve the API before mixing with the this compound® and oil phase.

  • Pre-formulation Screening: Perform solubility studies of your API in individual excipients (this compound®, oil, co-solvents) before preparing the full formulation.

  • Particle Size Reduction: Reducing the particle size of the API can increase its dissolution rate.[3] Techniques like micronization can be employed.[4]

Issue 2: The solution is clear initially but precipitation occurs upon aqueous dilution.

Potential Cause: This is a common issue with self-emulsifying drug delivery systems (SEDDS) and is often caused by the "antisolvent" effect.[5] The co-solvents that keep the drug dissolved in the concentrate diffuse into the aqueous phase, leaving the API to precipitate.[6] The drug may also be crystallizing from a supersaturated state.[7]

Solutions:

  • Optimize the Formulation:

    • Adjust Surfactant-to-Oil Ratio: Increase the concentration of this compound® (surfactant) relative to the oil phase to ensure robust microemulsion formation and better drug encapsulation.[8][9]

    • Select an Appropriate Co-solvent: Choose a co-solvent that is less hydrophilic, as this can slow its diffusion out of the oil droplets and delay precipitation.[6]

    • Incorporate a Precipitation Inhibitor: Add a polymer such as Hydroxypropyl Methylcellulose (HPMC), Polyvinylpyrrolidone (PVP), or HPMCAS to the formulation. These polymers work by inhibiting nucleation and crystal growth, thus maintaining the drug in a supersaturated state for a longer period.[7][10][11]

Issue 3: Precipitation is observed over time during storage.

Potential Cause: The formulation is thermodynamically unstable. This could be due to temperature fluctuations, pH shifts, or degradation of one of the components.[1] Changes in temperature can affect surfactant solubility and emulsion viscosity, leading to instability.[12][13]

Solutions:

  • Optimize Storage Conditions: Store the formulation at a controlled, constant temperature. Avoid freeze-thaw cycles unless the formulation is designed to withstand them.

  • pH Control: If the API's solubility is pH-dependent, incorporate a suitable buffering agent into the formulation to maintain the optimal pH range.[3][14]

  • Evaluate Stability: Conduct a formal stability study by storing aliquots under different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) and observing them for precipitation over time.

General Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and resolving API precipitation.

G cluster_phase1 Phase 1: Observation & Diagnosis cluster_phase2 Phase 2: Strategy Selection cluster_phase3 Phase 3: Implementation & Verification start Precipitation Observed observe_when When does it occur? (In stock, upon dilution, during storage) start->observe_when check_components Check Individual Components (API, this compound, Oil, Co-solvent) observe_when->check_components check_conditions Review Experimental Conditions (pH, Temperature, Concentration) check_components->check_conditions strategy_formulation Formulation Optimization (Surfactant, Co-solvent, Polymer) check_conditions->strategy_formulation strategy_process Process Optimization (Mixing order, Dilution rate) check_conditions->strategy_process strategy_api API Modification (Particle size, Salt form) check_conditions->strategy_api implement Implement Selected Strategy strategy_formulation->implement strategy_process->implement strategy_api->implement verify Verify Solution Stability (Visual, Particle Sizing, Assay) implement->verify verify->strategy_formulation Failure finish Stable Solution Achieved verify->finish Success

Caption: A general workflow for troubleshooting API precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Hydrophilic-Lipophilic Balance (HLB) value in preventing precipitation?

The HLB value indicates the relative balance of hydrophilic and lipophilic properties of a surfactant like this compound®.[15] For an oil-in-water (o/w) emulsion, a stable system is typically formed when the HLB value of the emulsifier (or emulsifier blend) matches the "required HLB" of the oil phase.[16] A well-matched HLB value leads to the formation of small, stable droplets that can effectively solubilize the API and prevent it from precipitating upon dilution.[17][18] Using a blend of surfactants is often more effective than a single one.[16]

Q2: How does pH affect the stability of this compound® solutions?

The pH can impact stability in several ways:

  • API Solubility: The solubility of many APIs is highly pH-dependent. If the pH of the medium shifts to a range where the API is less soluble, precipitation will occur.[19][20]

  • Emulsion Stability: Extreme pH values can affect the charge and interactions of other components in the formulation, potentially destabilizing the emulsion.[19]

  • Surfactant Performance: The charge on some emulsifiers can be altered by pH, which affects how they stabilize emulsions. While this compound® is non-ionic, pH can still influence the overall system stability by affecting other ingredients.[19][21]

Q3: Can temperature changes cause my API to precipitate?

Yes, temperature is a critical factor. An increase in temperature generally decreases the viscosity of the continuous phase, which can allow dispersed droplets to move more freely, collide, and coalesce, potentially leading to drug expulsion and precipitation.[12] Conversely, a decrease in temperature can cause the API or excipients to crystallize out if their solubility limit is reached.[12] Each formulation has an optimal temperature range for stability.[13][22]

Q4: What are precipitation inhibitors and how do they work?

Precipitation inhibitors are typically polymers added to a formulation to prevent or delay the crystallization of an API from a supersaturated solution.[7] They work through several mechanisms:

  • Adsorption: They can adsorb onto the surface of newly formed crystal nuclei, physically blocking further growth.[10]

  • Increased Activation Energy: They can increase the energy barrier required for nucleation to occur.[10]

  • Reduced Molecular Mobility: They increase the viscosity of the medium, slowing down the diffusion of API molecules and hindering their assembly into a crystal lattice.[10] Commonly used polymers include HPMC, HPMCAS, and PVP.[7][10]

Data Presentation

Table 1: General HLB Values for Emulsion Types

This table provides a general guide for selecting emulsifiers based on the desired type of emulsion.

HLB Value RangeApplication / Emulsion Type
3 - 6W/O (Water-in-Oil) Emulsions[16]
7 - 9Wetting Agents
8 - 18O/W (Oil-in-Water) Emulsions[16]
13 - 15Detergents
15 - 18Solubilizing Agents

Data compiled from references[15][16].

Table 2: Common Strategies to Prevent API Precipitation
StrategyMechanismKey Considerations
pH Adjustment Increases the solubility of ionizable drugs.[3]Determine the API's pKa; use appropriate buffers to maintain optimal pH.[14]
Co-solvents Increases the API's solubility in the initial concentrate.Can cause precipitation upon dilution (antisolvent effect); requires careful optimization.[6]
Surfactants Form micelles that encapsulate and solubilize the API.[2][23]Select a surfactant system where the HLB matches the required HLB of the oil phase.[16]
Polymers Inhibit nucleation and crystal growth, maintaining supersaturation.[7][10]Screen different polymers (e.g., HPMC, PVP) for compatibility and effectiveness.[11]
Cyclodextrins Form inclusion complexes with the API, enhancing its solubility.[23]Stoichiometry of the complex and concentration of cyclodextrin are critical.[10]

Experimental Protocols

Protocol 1: Screening for Optimal Co-solvent Concentration

Objective: To determine the highest concentration of a co-solvent that can be used in a formulation without causing API precipitation upon aqueous dilution.

Methodology:

  • Prepare API Stock Solution: Prepare a concentrated stock solution of the API in the selected co-solvent (e.g., ethanol, propylene glycol, PEG 400).

  • Prepare Formulation Blanks: Prepare a series of formulation blanks containing the this compound® and oil phase, but without the API or co-solvent.

  • Titration: To separate vials of the formulation blank, add increasing volumes of the API/co-solvent stock solution.

  • Aqueous Dilution: Take a fixed volume from each vial (e.g., 1 mL) and add it to a larger volume of aqueous buffer (e.g., 99 mL) with gentle stirring.

  • Observation: Visually inspect each diluted sample for signs of precipitation or turbidity immediately and after a set period (e.g., 1, 2, 4, and 24 hours).

  • Analysis: The optimal co-solvent concentration is the highest one that results in a clear, stable microemulsion upon dilution without any signs of precipitation.

Protocol 2: Determining the Required HLB of an Oil Phase

Objective: To find the optimal HLB value for creating a stable oil-in-water (o/w) emulsion with a specific oil phase.

Methodology:

  • Prepare Emulsifier Blends: Prepare a series of emulsifier blends with varying HLB values by mixing a low-HLB surfactant (e.g., Span 80, HLB = 4.3) and a high-HLB surfactant (e.g., Tween 80, HLB = 15.0) in different ratios.

  • Prepare Test Emulsions: For each emulsifier blend, prepare a test emulsion by mixing a fixed amount of the oil phase (e.g., 30% w/w), the emulsifier blend (e.g., 5% w/w), and the aqueous phase (e.g., 65% w/w).

  • Homogenization: Homogenize all test emulsions under identical conditions (e.g., same speed and time).

  • Stability Assessment: Store the emulsions at a controlled temperature and observe them for signs of instability such as creaming, coalescence, or breaking over a period of time (e.g., 24 hours).

  • Analysis: The emulsion that remains the most stable corresponds to the blend with the optimal HLB value. This value is considered the "required HLB" of the oil phase for an o/w emulsion.[16]

Mechanism of Polymeric Precipitation Inhibition

The following diagram illustrates the primary mechanisms by which polymers maintain a supersaturated state and prevent API crystallization.

G cluster_process Crystallization Process cluster_inhibition Inhibition Mechanisms Supersaturation Supersaturated API (High Energy State) Nucleation Nucleation (Formation of Crystal Seeds) Supersaturation->Nucleation Growth Crystal Growth Nucleation->Growth Precipitate Precipitation (Solid API) Growth->Precipitate Polymer Polymer Inhibitor (e.g., HPMC, PVP) Polymer->Nucleation Inhibits Polymer->Growth Inhibits BlockNuclei Blocks Nuclei Growth Polymer->BlockNuclei IncreaseViscosity Increases Viscosity Polymer->IncreaseViscosity BlockNuclei->Growth Prevents IncreaseViscosity->Supersaturation Stabilizes

Caption: How polymers inhibit nucleation and crystal growth.

References

Technical Support Center: Filtration of Emulphor-Containing Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on filtering Emulphor-containing solutions without compromising stability. The following information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when filtering this compound-containing solutions?

Filtering solutions containing this compound (also known as Cremophor EL), a non-ionic surfactant used to solubilize poorly water-soluble drugs, presents several challenges. Due to the nature of these formulations, which are often viscous and can form micelles or emulsions, researchers may encounter:

  • Increased Backpressure: The viscosity of the solution can lead to high resistance during filtration, potentially causing the filter to clog or even burst.[1]

  • Membrane Clogging: this compound micelles or undissolved components can block the pores of the filter membrane, reducing the filtration rate and throughput.

  • Adsorption of Formulation Components: Both the active pharmaceutical ingredient (API) and this compound itself can adsorb to the filter membrane. This can lead to a loss of the drug and surfactant in the final filtered product, altering the formulation's concentration and stability.[2][3]

  • Micelle and Emulsion Instability: The shear forces exerted during filtration can disrupt the structure of micelles or emulsion droplets, potentially leading to drug precipitation or changes in particle size distribution.[4]

  • Extractables and Leachables: Components from the filter material may be extracted by the formulation, introducing impurities into the final product.[5][6][7]

Q2: Which filter membranes are recommended for this compound-containing solutions?

The choice of filter membrane is critical to ensure compatibility and minimize adsorption. While specific compatibility data for this compound is not always readily available, information on similar non-ionic surfactants like polysorbates can provide valuable guidance. Generally, hydrophilic membranes are preferred for aqueous solutions to ensure good wettability and flow.

Commonly used membranes include:

  • Polyethersulfone (PES): Known for its low protein binding and good flow rates. However, some studies on polysorbates suggest that PES may exhibit higher surfactant adsorption compared to PVDF.[8]

  • Polyvinylidene fluoride (PVDF): Often recommended for its low protein and surfactant binding properties, making it a suitable choice for many biologic and drug formulations.[2][3][9]

  • Nylon: While offering broad chemical compatibility, nylon filters have been shown to have a higher degree of protein and potentially surfactant adsorption compared to PES and PVDF.[2][3]

  • Polytetrafluoroethylene (PTFE): A hydrophobic membrane that is chemically resistant to a wide range of solvents. It is typically used for non-aqueous solutions or for venting applications. For aqueous solutions, a hydrophilic version of PTFE would be necessary.

It is crucial to perform compatibility and adsorption studies with the specific this compound formulation and chosen filter before large-scale filtration.

Q3: How can I minimize the loss of this compound and the active drug due to adsorption on the filter?

Minimizing the adsorption of this compound and the API is essential for maintaining the desired concentration and stability of the formulation. Here are some strategies:

  • Filter Material Selection: As discussed in Q2, selecting a low-binding membrane like PVDF is a primary step.

  • Pre-flushing the Filter: Flushing the filter with the formulation vehicle (without the API) can help saturate the non-specific binding sites on the membrane. This can significantly reduce the subsequent adsorption of the API and this compound.

  • Optimizing Formulation: The concentration of this compound can influence adsorption. In some cases, working with concentrations above the critical micelle concentration (CMC) can reduce the adsorption of other components.

  • Minimize Filter Surface Area: Use the smallest filter size that can accommodate the volume to be filtered to reduce the available surface area for adsorption.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High backpressure or slow flow rate 1. High viscosity of the solution.2. Inappropriate filter pore size (too small).3. Clogging of the filter membrane.1. Gently warm the solution to reduce viscosity (ensure temperature does not affect drug stability).2. Dilute the solution with a compatible solvent (e.g., ethanol), followed by solvent removal after filtration if necessary.[1][10]3. Use a pre-filter to remove larger particles before the final sterilizing-grade filter.4. Increase the filter surface area by using a larger diameter filter.
Loss of API or this compound concentration after filtration 1. Adsorption to the filter membrane.1. Switch to a lower-binding filter membrane (e.g., PVDF).2. Pre-flush the filter with the formulation vehicle.3. Quantify the loss and adjust the initial concentration to compensate for the expected loss (requires validation).
Drug precipitation or changes in particle size after filtration 1. Shear stress during filtration disrupting micelles or emulsions.2. Incompatibility of the formulation with the filter material.1. Reduce the filtration pressure.2. For emulsions, ensure the droplet size is significantly smaller than the filter pore size.[4]3. Perform compatibility studies to ensure no interaction between the formulation and the filter.
Presence of unknown peaks in post-filtration analysis (e.g., HPLC) 1. Extractables and leachables from the filter membrane or housing.1. Use a high-quality filter from a reputable manufacturer with low extractable levels.2. Pre-flush the filter with a solvent compatible with the formulation to wash out potential leachables.3. Perform an extractables and leachables study under worst-case conditions to identify and quantify any contaminants.[6][7]

Quantitative Data Summary

The following table summarizes data on the adsorption of Polysorbate 80, a surfactant with properties similar to this compound, on different filter membranes. This data can be used as a starting point for selecting a suitable filter for your this compound-containing solution.

Filter Membrane Material Surfactant Adsorption (Polysorbate 80) Key Observations
Polyethersulfone (PES) Moderate to HighAdsorption can vary between manufacturers. Generally shows higher adsorption than PVDF.[8]
Polyvinylidene fluoride (PVDF) LowGenerally exhibits lower surfactant binding compared to PES and Nylon.[2][3][9]
Nylon HighShows the highest degree of protein and surfactant adsorption among the tested materials.[2][3]
Cellulose Acetate (CA) ModerateAdsorption properties can be variable.

Note: This data is based on studies with Polysorbate 80 and should be used as a general guide. It is imperative to conduct specific binding studies with your this compound formulation.

Experimental Protocols

Protocol 1: Filter Compatibility and Adsorption Study

Objective: To select a suitable filter membrane by evaluating its chemical compatibility and the extent of this compound and API adsorption.

Materials:

  • This compound-containing formulation

  • A selection of syringe filters with different membranes (e.g., PVDF, PES, Nylon) and the same pore size (e.g., 0.22 µm)

  • Syringes

  • Collection vials

  • Analytical instrument for quantifying API and this compound (e.g., HPLC)

Methodology:

  • Initial Sample Analysis: Analyze an unfiltered sample of the formulation to determine the initial concentration of the API and this compound. This will serve as the control (100% recovery).

  • Filter Flushing (Optional but Recommended): For each filter type, pass a small volume (e.g., 1-2 mL) of the formulation vehicle (without API) through the filter and discard the filtrate.

  • Filtration:

    • Draw a known volume of the formulation into a syringe.

    • Attach the syringe filter to be tested.

    • Filter the solution into a clean collection vial. Discard the first few drops to avoid dilution from the flushing step.

  • Post-Filtration Analysis: Analyze the filtered sample to determine the concentration of the API and this compound.

  • Calculation of Adsorption:

    • Calculate the percentage recovery of the API and this compound for each filter type using the following formula: % Recovery = (Concentration in filtered sample / Concentration in unfiltered sample) x 100

    • The percentage of adsorption is 100% - % Recovery.

  • Filter Selection: Choose the filter membrane that shows the highest recovery (lowest adsorption) for both the API and this compound and exhibits no signs of incompatibility (e.g., filter degradation, high backpressure).

Protocol 2: Validation of Sterile Filtration Process

Objective: To validate that the chosen filter and process can effectively sterilize the this compound-containing formulation without negatively impacting its quality. This is a high-level overview; detailed validation should follow regulatory guidelines.[11][12]

Materials:

  • Selected filter from Protocol 1

  • This compound-containing formulation

  • Bacterial challenge organism (e.g., Brevundimonas diminuta)

  • Sterile collection vessels

  • Incubator and microbiological growth media

Methodology:

  • Filter Integrity Testing (Pre-filtration): Perform a bubble point or forward flow test on the filter to ensure it is integral before use.

  • Bacterial Challenge:

    • Prepare the this compound-containing formulation and spike it with a known high concentration of the challenge organism (typically >10^7 CFU/cm² of filter area).

    • Filter the challenged solution through the selected filter under worst-case process conditions (e.g., maximum process time, lowest temperature).

  • Sterility Testing of Filtrate: Collect the filtrate aseptically and perform sterility testing according to standard microbiological procedures to confirm the absence of the challenge organism.

  • Filter Integrity Testing (Post-filtration): Repeat the integrity test on the filter after use to ensure it remained integral throughout the filtration process.

  • Product Quality Analysis: Analyze the filtered product for API and this compound concentration, particle size distribution, and other critical quality attributes to ensure they were not adversely affected by the filtration process.

Visualizations

FilterSelectionWorkflow start Start: Need to filter This compound solution viscosity Is the solution highly viscous? start->viscosity pre_treatment Consider pre-treatment: - Gentle warming - Dilution viscosity->pre_treatment Yes filter_selection Select candidate filter membranes (e.g., PVDF, PES) viscosity->filter_selection No pre_treatment->filter_selection compatibility_study Perform compatibility and adsorption studies (Protocol 1) filter_selection->compatibility_study adsorption_ok Is adsorption acceptable? compatibility_study->adsorption_ok optimize Optimize: - Pre-flush filter - Change filter type adsorption_ok->optimize No validation Validate filtration process (Protocol 2) adsorption_ok->validation Yes optimize->compatibility_study end End: Optimized filtration process validation->end

Caption: Workflow for selecting and validating a filter for this compound-containing solutions.

TroubleshootingLogic issue Filtration Issue Encountered pressure High Backpressure? issue->pressure concentration API/Emulphor Loss? pressure->concentration No pressure_yes Action: - Reduce viscosity - Use pre-filter - Increase filter area pressure->pressure_yes Yes precipitation Precipitation/Particle Size Change? concentration->precipitation No concentration_yes Action: - Use low-binding filter - Pre-flush filter concentration->concentration_yes Yes precipitation_yes Action: - Reduce pressure - Check compatibility precipitation->precipitation_yes Yes resolve Issue Resolved precipitation->resolve No pressure_yes->resolve concentration_yes->resolve precipitation_yes->resolve

Caption: Troubleshooting logic for common issues in filtering this compound solutions.

References

Validation & Comparative

Emulphor vs. Tween 80: A Comprehensive Guide to Enhancing Drug Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective oral delivery of poorly water-soluble drugs remains a significant hurdle in pharmaceutical development. Two non-ionic surfactants, Emulphor® (a polyoxyethylated castor oil, also known by the trade name Cremophor® EL) and Tween® 80 (Polysorbate 80), have emerged as critical tools for formulators to enhance the solubility and subsequent bioavailability of these challenging compounds. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in the rational selection of an appropriate bioavailability enhancer.

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of this compound and Tween 80 is crucial for their effective application in drug formulation. Both are non-ionic surfactants, but they differ in their chemical composition, which in turn influences their performance characteristics such as their Hydrophile-Lipophile Balance (HLB).

PropertyThis compound (Cremophor EL)Tween 80 (Polysorbate 80)
Chemical Name Polyoxyethylated Castor OilPolyoxyethylene (20) sorbitan monooleate
CAS Number 61791-12-69005-65-6
HLB Value 12-14[1]15.0[2]
Appearance Pale yellow, oily liquidAmber-colored, viscous liquid
Solubility Soluble in water, ethanol, and various organic solvents.Readily soluble in water and ethanol.
Primary Composition A complex mixture of hydrophobic (fatty acid esters of glycerol polyethylene glycol) and hydrophilic (polyethylene glycols and glycerol ethoxylates) components.[3]Derived from polyethoxylated sorbitan and oleic acid.

Mechanisms of Bioavailability Enhancement

Both this compound and Tween 80 employ multiple mechanisms to improve the oral bioavailability of poorly soluble drugs. These primarily involve enhancing drug solubilization in the gastrointestinal tract and increasing permeability across the intestinal epithelium.

Micellar Solubilization

Above their critical micelle concentration (CMC), both surfactants self-assemble into spherical micelles in aqueous environments. The hydrophobic cores of these micelles can encapsulate lipophilic drug molecules, effectively increasing their concentration in the gastrointestinal fluids and creating a higher concentration gradient for passive diffusion across the intestinal membrane.[4]

Inhibition of P-glycoprotein (P-gp) Efflux Pump

P-glycoprotein is an efflux transporter protein expressed on the apical membrane of intestinal epithelial cells. It actively pumps a wide range of xenobiotics, including many drug molecules, back into the intestinal lumen, thereby limiting their absorption. Both Tween 80 and this compound have been shown to inhibit the function of P-gp.[5] This inhibition increases the intracellular concentration of P-gp substrate drugs, leading to enhanced net absorption.

P_gp_Inhibition cluster_membrane Intestinal Epithelial Cell Membrane cluster_lumen Intestinal Lumen cluster_cell Inside Cell Pgp P-glycoprotein (P-gp) Efflux Pump Drug_out Drug Pgp->Drug_out Efflux Drug_out->Pgp Binds to P-gp Drug_in Drug Drug_out->Drug_in Passive Diffusion Surfactant This compound or Tween 80 Surfactant->Pgp Inhibits

Mechanism of P-gp Inhibition by Surfactants.

Comparative Performance Data

Direct, head-to-head in vivo comparative studies for a wide range of drugs are limited. The following tables summarize available data on solubility enhancement and in vivo bioavailability, providing an indirect comparison of the two surfactants.

Solubility Enhancement
DrugSurfactantConcentration (% w/v)Solubility Enhancement (fold)Reference
EzetimibeCremophor EL1~150[6]
EzetimibeTween 801~120[6]
MidazolamCremophor EL0.03- (Reduced intrinsic clearance by ~30%)[7]
MidazolamTween 800.03- (Reduced intrinsic clearance by ~25%)[7]

Note: The study on midazolam investigated the impact on metabolism (intrinsic clearance), which can indirectly affect bioavailability. A reduction in clearance can lead to increased systemic exposure.

In Vivo Bioavailability Enhancement (Indirect Comparison)
DrugFormulation VehicleAnimal ModelOral Bioavailability (%)Reference
PaclitaxelCremophor EL:ethanol (Taxol®)Rats<2[8]
PaclitaxelTween 80-based mixed micellesRats~12 (6-fold increase vs. Taxol®)[8]
Digoxin10% Tween 80 in ethanol/salineRatsAUC increased by 61% vs. control[9]
SR13668No surfactant (suspension)Rats<1[10]
SR13668PEG400:Labrasol® (1:1 v/v)Rats~26[10]

Note: The data for paclitaxel and digoxin with Tween 80 suggest significant bioavailability enhancement. The commercial formulation of paclitaxel uses Cremophor EL, although its oral bioavailability is very low. The SR13668 data is included to show the dramatic effect a suitable vehicle can have on bioavailability.

Experimental Protocols

In Vivo Bioavailability Study (Oral Gavage in Rats)

This protocol outlines a typical procedure for assessing the in vivo oral bioavailability of a drug formulated with a surfactant.

InVivo_Workflow A Animal Acclimatization (e.g., Sprague-Dawley rats, 1 week) B Fasting (Overnight, with free access to water) A->B D Dose Administration (Oral gavage, specific volume/kg) B->D C Drug Formulation Preparation (e.g., in this compound or Tween 80 vehicle) C->D E Blood Sampling (Serial, via jugular vein cannula at predefined time points) D->E F Plasma Separation (Centrifugation) E->F G Drug Concentration Analysis (e.g., LC-MS/MS) F->G H Pharmacokinetic Analysis (Calculate AUC, Cmax, Tmax, Bioavailability) G->H

Workflow for an In Vivo Bioavailability Study.

Detailed Methodology:

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. They should be acclimatized for at least one week before the experiment.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.

  • Fasting: Rats are fasted overnight (approximately 12-16 hours) before dosing, with continued access to water.

  • Formulation Preparation: The test drug is dissolved or suspended in the desired vehicle (e.g., 10% Tween 80 in saline or a specific concentration of this compound in water). The formulation should be prepared fresh on the day of the experiment.[11]

  • Dosing: A single oral dose is administered via gavage using a suitable gavage needle (e.g., 18-gauge for rats). The dosing volume is typically 5-10 mL/kg body weight.[12][13]

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma.

  • Sample Analysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax). Absolute bioavailability (F%) is calculated by comparing the AUC after oral administration to the AUC after intravenous administration of the drug.

In Vitro Permeability Assay (Caco-2 Cells)

This assay is used to assess the potential of a compound to be a P-gp substrate and the ability of surfactants to inhibit P-gp mediated efflux.

Detailed Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions.[14]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.[14]

  • Transport Studies:

    • The test compound is added to either the apical (A) or basolateral (B) chamber of the Transwell® plate.

    • To assess P-gp inhibition, the experiment is repeated in the presence of the surfactant (e.g., Tween 80 or this compound) in the apical chamber. A known P-gp inhibitor like verapamil can be used as a positive control.[7]

    • Samples are taken from the receiver chamber at specific time points.

  • Sample Analysis: The concentration of the test compound in the samples is determined by LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

    • The efflux ratio (ER) is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp.[14]

    • A significant reduction in the efflux ratio in the presence of the surfactant indicates its inhibitory effect on P-gp.

Formulation Considerations

  • Toxicity and Hypersensitivity: Cremophor EL has been associated with a higher incidence of hypersensitivity reactions upon intravenous administration compared to Tween 80.[2] This is an important consideration for parenteral formulations and may also be relevant for oral formulations, especially at high concentrations.

  • Stability: Both surfactants can undergo degradation, particularly oxidation, which can be influenced by factors like light, temperature, and the presence of metal ions.[2] The stability of the final formulation should be thoroughly evaluated.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Both this compound and Tween 80 are key components in the formulation of SEDDS and self-microemulsifying drug delivery systems (SMEDDS). These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[4][15][16] The choice between this compound and Tween 80 in a SEDDS formulation will depend on the specific oil phase and the desired droplet size of the resulting emulsion.

Conclusion

Both this compound and Tween 80 are effective non-ionic surfactants for enhancing the oral bioavailability of poorly soluble drugs. Their primary mechanisms of action involve micellar solubilization and inhibition of the P-gp efflux pump.

  • Tween 80 , with its higher HLB value, is generally a very effective emulsifier for oil-in-water systems and has a well-documented role as a P-gp inhibitor.

  • This compound (Cremophor EL) also possesses good emulsifying properties and has been shown to inhibit P-gp. It has a long history of use in pharmaceutical formulations, most notably in the intravenous formulation of paclitaxel.

The selection between this compound and Tween 80 should be made on a case-by-case basis, considering the physicochemical properties of the drug, the desired formulation type, and potential toxicity concerns. For oral formulations, both surfactants offer significant potential to overcome the challenges of poor drug solubility and permeability. It is recommended to perform initial screening studies to evaluate the solubility enhancement of the target drug in both surfactants to guide the selection process. Furthermore, for drugs that are known P-gp substrates, the P-gp inhibitory activity of the chosen surfactant can provide an additional mechanism for bioavailability enhancement.

References

A Comparative Analysis of Emulphor and Polysorbate 80 for Emulsification Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Emulsifier

In the realm of pharmaceutical and cosmetic formulations, the selection of an appropriate emulsifier is paramount to ensuring the stability, bioavailability, and overall performance of a product. Among the myriad of available options, Emulphor (also known as Cremophor EL) and Polysorbate 80 (Tween 80) are two of the most widely utilized nonionic surfactants. This guide provides a comprehensive comparison of their emulsifying efficiencies, supported by a review of available data and detailed experimental protocols.

Physicochemical Properties and Emulsifying Performance

Both this compound and Polysorbate 80 are effective emulsifying agents, capable of reducing the interfacial tension between oil and water phases to create stable emulsions. However, their performance characteristics can differ based on their distinct chemical structures. This compound is a polyethoxylated castor oil, while Polysorbate 80 is a polyethoxylated sorbitan monooleate. These structural differences influence their Hydrophilic-Lipophilic Balance (HLB) values and, consequently, their emulsifying capabilities.

PropertyThis compound (Cremophor EL)Polysorbate 80 (Tween 80)
Chemical Type Polyethoxylated castor oilPolyethoxylated sorbitan monooleate
HLB Value 12-14[1][2]~15[3]
Appearance Pale yellow oily liquid[2]Amber, viscous liquid[4]
Solubility Soluble in water and various organic solventsSoluble in water and alcohol[4]

Table 1: Physicochemical Properties of this compound and Polysorbate 80

The emulsifying efficiency of these surfactants can be quantified by examining key parameters of the resulting emulsions, such as droplet size, polydispersity index (PDI), and zeta potential. Smaller droplet sizes and lower PDI values are generally indicative of a more effective and stable emulsion. The zeta potential provides insight into the electrostatic stability of the emulsion, with higher absolute values suggesting greater stability.

While direct, side-by-side comparative studies with identical formulations are limited in the public domain, the available literature suggests that Cremophor EL can produce smaller and more uniform droplet sizes compared to other surfactants in certain applications.[1]

ParameterThis compound (Cremophor EL)Polysorbate 80
Droplet Size Capable of producing nanoemulsions with droplet sizes in the range of 20-500 nm.[2] Some studies suggest it can produce smaller and more uniform droplets than Tween surfactants.[1][5] For example, a study on a self-nanoemulsifying drug delivery system (SNEDDS) reported a minimum droplet size of 43.5 ± 1.3 nm using Cremophor EL.[6]Also used to create nanoemulsions. The droplet size is dependent on the concentration and the oil phase. Increasing the concentration of Polysorbate 80 has been shown to decrease the mean droplet size.[7]
Zeta Potential As a non-ionic surfactant, its contribution to the zeta potential is often minimal. The zeta potential of emulsions stabilized with Cremophor EL is influenced by the properties of the oil phase and other excipients.[8][9]Being non-ionic, it does not inherently impart a strong charge to the droplets. The resulting zeta potential of an emulsion is typically influenced by the encapsulated material and the continuous phase.[8]
Stability Known to form stable emulsions, particularly in pharmaceutical formulations for enhancing the solubility and bioavailability of poorly soluble drugs.[1][5]Widely used to create stable emulsions in food, cosmetic, and pharmaceutical applications.[10]

Table 2: Comparison of Emulsifying Performance

Experimental Protocols

To objectively compare the emulsifying efficiency of this compound and Polysorbate 80, a series of standardized experiments should be conducted. The following protocols outline the methodologies for preparing and characterizing oil-in-water emulsions.

Emulsion Preparation

Objective: To prepare oil-in-water emulsions using this compound and Polysorbate 80 under identical conditions.

Materials:

  • Oil phase (e.g., medium-chain triglycerides, mineral oil)

  • Aqueous phase (deionized water)

  • This compound (Cremophor EL)

  • Polysorbate 80

  • High-shear homogenizer

Procedure:

  • Prepare the aqueous phase by dissolving a predetermined concentration (e.g., 1-5% w/w) of either this compound or Polysorbate 80 in deionized water.

  • Prepare the oil phase.

  • Gradually add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer at a constant speed and duration (e.g., 5000 rpm for 10 minutes).

  • Maintain a consistent temperature throughout the emulsification process.

  • Repeat the procedure for each emulsifier at various concentrations to assess the effect of concentration on emulsion properties.

Droplet Size and Polydispersity Index (PDI) Measurement

Objective: To determine the mean droplet size and size distribution of the prepared emulsions.

Methodology: Dynamic Light Scattering (DLS) is a widely used technique for this purpose.[11]

Instrumentation: A Zetasizer or similar DLS instrument.

Procedure:

  • Dilute a small aliquot of the emulsion with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Place the diluted sample in a cuvette and insert it into the DLS instrument.

  • Equilibrate the sample to a controlled temperature (e.g., 25°C).

  • Perform the measurement to obtain the mean droplet size (Z-average) and the Polydispersity Index (PDI).

  • Repeat the measurement at least three times for each sample to ensure reproducibility.

Zeta Potential Measurement

Objective: To assess the electrostatic stability of the emulsions.

Methodology: Electrophoretic Light Scattering (ELS) is the standard method for determining zeta potential.[12]

Instrumentation: A Zetasizer or an instrument with ELS capability.

Procedure:

  • Dilute the emulsion sample with an appropriate medium (e.g., deionized water or a specific buffer) to a suitable concentration.

  • Inject the diluted sample into the specialized zeta potential cell.

  • Place the cell into the instrument.

  • Apply an electric field and measure the electrophoretic mobility of the droplets.

  • The instrument's software will calculate the zeta potential based on the measured mobility using the Helmholtz-Smoluchowski equation.

  • Perform multiple measurements for each sample.

Emulsion Stability Assessment

Objective: To evaluate the physical stability of the emulsions over time and under stress conditions.

Methodologies:

  • Centrifugation: Accelerates creaming or sedimentation.

    • Place a known volume of the emulsion in a centrifuge tube.

    • Centrifuge at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).

    • Measure the volume of the separated aqueous or cream layer. A smaller separation volume indicates higher stability.

  • Freeze-Thaw Cycles: Assesses stability against temperature fluctuations.

    • Store the emulsion at a low temperature (e.g., -20°C) for 24 hours.

    • Allow the emulsion to thaw at room temperature for 24 hours. This constitutes one cycle.

    • Repeat for several cycles (e.g., 3-5 cycles).

    • Visually inspect for phase separation, creaming, or coalescence after each cycle.

  • Long-Term Storage: Evaluates shelf-life stability.

    • Store emulsion samples at different controlled temperatures (e.g., 4°C, 25°C, 40°C).

    • At regular intervals (e.g., 1, 2, 4, 8 weeks), withdraw samples and analyze for droplet size, PDI, and zeta potential as described above.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Emulsifier_Comparison_Workflow cluster_prep Emulsion Preparation cluster_char Characterization cluster_stab Stability Assessment cluster_analysis Data Analysis & Comparison prep_this compound Prepare Emulsion with this compound dls Droplet Size & PDI (DLS) prep_this compound->dls els Zeta Potential (ELS) prep_this compound->els centrifuge Centrifugation prep_this compound->centrifuge freeze_thaw Freeze-Thaw Cycles prep_this compound->freeze_thaw storage Long-Term Storage prep_this compound->storage prep_poly80 Prepare Emulsion with Polysorbate 80 prep_poly80->dls prep_poly80->els prep_poly80->centrifuge prep_poly80->freeze_thaw prep_poly80->storage compare Compare Emulsifying Efficiency dls->compare els->compare centrifuge->compare freeze_thaw->compare storage->compare

Caption: Experimental workflow for comparing emulsifier efficiency.

Emulsifier_Properties This compound This compound (Cremophor EL) Chemical Type: Polyethoxylated castor oil HLB: 12-14 Polysorbate80 Polysorbate 80 (Tween 80) Chemical Type: Polyethoxylated sorbitan monooleate HLB: ~15 Properties Key Properties Properties->this compound Comparison Properties->Polysorbate80 Comparison

Caption: Key property comparison of this compound and Polysorbate 80.

Conclusion

Both this compound (Cremophor EL) and Polysorbate 80 are highly effective nonionic emulsifiers widely used in various scientific and industrial applications. While Polysorbate 80 has a slightly higher HLB value, suggesting stronger hydrophilic characteristics, some evidence indicates that this compound may produce emulsions with smaller and more uniform droplet sizes in certain formulations. The optimal choice between these two emulsifiers is highly dependent on the specific oil phase, the desired final product characteristics, and the required stability profile. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own comparative studies and make an informed decision based on empirical data.

References

Validating Emulphor Purity: A Comparative Guide for Sensitive Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of all components in cell culture systems is paramount to the validity and reproducibility of experimental results. Emulphor, a non-ionic surfactant, is frequently used in various formulations. However, impurities within this compound can introduce significant variability, potentially impacting cell viability, function, and the stability of biologics. This guide provides a comparative analysis of this compound's purity validation alongside common alternatives, supported by experimental data and detailed protocols.

Performance Comparison of this compound and Alternatives

The selection of a surfactant for sensitive cell culture applications should be based on a thorough evaluation of its purity and potential for cellular toxicity. While this compound is a widely used solubilizer, alternatives such as other non-ionic surfactants may offer advantages in terms of purity and lower cytotoxicity.

Key Purity Concerns:

  • Peroxides: These are common impurities in polyethoxylated surfactants like this compound, arising from autooxidation of the polyethylene glycol chains. Peroxides can induce oxidative stress in cells, leading to reduced viability and altered signaling pathways.

  • Endotoxins: As lipopolysaccharides from Gram-negative bacteria, endotoxins can elicit strong inflammatory responses in many cell types, even at very low concentrations.[1][2] Surfactants can sometimes mask the presence of endotoxins, leading to underestimation in standard Limulus Amebocyte Lysate (LAL) tests.[1][3]

  • Unreacted Raw Materials and By-products: The manufacturing process of this compound may leave residual unreacted castor oil or other synthesis by-products, which can have unknown effects on cell cultures.

Alternatives to this compound:

  • Kolliphor® ELP: A purified grade of polyoxyl-35-castor oil, offering lower endotoxin levels and improved stability for sensitive active pharmaceutical ingredients (APIs).[4][5]

  • Polysorbate 80 (Tween® 80) and Polysorbate 20 (Tween® 20): These are widely used non-ionic surfactants in biopharmaceutical formulations and have been shown to be effective in reducing protein aggregation in cell culture.[6][7]

  • Pluronic® F-68: A non-ionic block copolymer that is often used to protect cells from shear stress in suspension cultures.

  • Vanillin Ethoxylates (VAEOs): A newer class of non-ionic surfactants that have demonstrated lower cytotoxicity compared to other ethoxylated surfactants like nonylphenol ethoxylates (NPEOs).[8][9]

Quantitative Data Comparison

The following tables summarize key data points for comparing this compound and its alternatives in terms of purity and cytotoxicity.

ParameterThis compound (Typical Grade)Kolliphor® ELPPolysorbate 80Polysorbate 20Pluronic® F-68
Purity Specification
Peroxide Value (meq/kg)Variable, can be highLower, controlledTypically ≤ 10Typically ≤ 10Typically ≤ 1
Endotoxin (EU/mL)VariableControlled, low levelsTypically ≤ 10Typically ≤ 10Typically ≤ 0.25
Physical Properties
Critical Micelle Conc. (CMC)~0.02%~0.02%~0.0013%~0.006%~1%
Impact on Protein Stability
Prevention of mAb aggregationEffectiveEffective[10]Highly Effective[6][11]Effective[6]Effective

Table 1: Purity and Physical Properties Comparison.

Surfactant ClassExample(s)Relative Cytotoxicity RankingLC50 (µg/mL) on Human Fibroblasts
CationicBenzethonium chlorideHighest< 10
AnionicSodium Lauryl SulphateHigh~20-30
Non-ionic (Phenol Ethoxylate)Triton X-100Moderate~30-40
Non-ionic (Polyoxyethylene Sorbitan Ester)Tween 60Lower~40-50
Non-ionic (Polyoxyethylene Sorbitan Ester)Tween 80Lowest> 100[12]

Table 2: Comparative Cytotoxicity of Surfactant Classes. [12]

Experimental Protocols

Protocol 1: Determination of Peroxide Value

This protocol is adapted from standard iodometric titration methods to quantify peroxide impurities.[13][14][15]

Materials:

  • Solvent mixture: Acetic acid and a suitable organic solvent (e.g., chloroform or isooctane).

  • Saturated potassium iodide (KI) solution.

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (0.1 N or 0.01 N).

  • Starch indicator solution.

  • Sample of this compound or alternative surfactant.

Procedure:

  • Dissolve a known weight of the surfactant sample in the solvent mixture in a conical flask.

  • Add saturated KI solution to the flask. The solution should be protected from light.

  • Allow the reaction to proceed in the dark for a specified time (e.g., 5-10 minutes). Peroxides in the sample will oxidize the iodide ions to iodine.

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow iodine color almost disappears.

  • Add a few drops of starch indicator solution. The solution will turn blue.

  • Continue the titration with sodium thiosulfate until the blue color disappears.

  • Perform a blank titration using the same procedure without the surfactant sample.

  • Calculate the peroxide value (in milliequivalents of peroxide per kg of sample) using the appropriate formula.

Protocol 2: Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Sensitive cell line (e.g., Chinese Hamster Ovary (CHO) cells, hybridoma cells).

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • This compound and alternative surfactants, sterilized by filtration.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., acidified isopropanol or DMSO).

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test surfactants in complete cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of the surfactants. Include a negative control (medium only) and a positive control (a known cytotoxic agent).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each surfactant concentration relative to the negative control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizing the Impact of Impurities

Impurities in surfactants can trigger cellular stress responses, including oxidative stress and apoptosis. The following diagrams illustrate key signaling pathways that can be affected.

Experimental_Workflow_for_Purity_Validation cluster_sample Sample Preparation cluster_purity Purity Analysis cluster_cell Cell-Based Assays Surfactant_Sample This compound or Alternative Peroxide_Test Peroxide Value (Titration) Surfactant_Sample->Peroxide_Test Endotoxin_Test Endotoxin Level (LAL Assay) Surfactant_Sample->Endotoxin_Test Composition_Analysis Compositional Profile (HPLC/GC-MS) Surfactant_Sample->Composition_Analysis Cytotoxicity_Assay Cytotoxicity (MTT, LDH) Surfactant_Sample->Cytotoxicity_Assay Protein_Stability_Assay Protein Aggregation (SEC-HPLC) Surfactant_Sample->Protein_Stability_Assay Data_Analysis Comparative Data Analysis Peroxide_Test->Data_Analysis Quantitative Impurity Levels Endotoxin_Test->Data_Analysis Composition_Analysis->Data_Analysis Cytotoxicity_Assay->Data_Analysis Cell Viability & IC50 Protein_Stability_Assay->Data_Analysis Monomer Purity Oxidative_Stress_Signaling_Pathways cluster_mapk MAPK Pathway cluster_jak_stat JAK-STAT Pathway Peroxide_Impurities Peroxide Impurities (from Surfactant) ROS Increased Reactive Oxygen Species (ROS) Peroxide_Impurities->ROS MAPK MAPK Activation (ERK1/2, p38) ROS->MAPK JAK_STAT JAK-STAT Activation (STAT3) ROS->JAK_STAT Cellular_Stress Cellular Stress & Altered Gene Expression MAPK->Cellular_Stress JAK_STAT->Cellular_Stress Apoptosis_Signaling_Pathway Surfactant_Toxicity Surfactant-Induced Cellular Stress Mitochondrial_Damage Mitochondrial Damage Surfactant_Toxicity->Mitochondrial_Damage Caspase_Activation Caspase Cascade Activation Mitochondrial_Damage->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

References

A Comparative Guide to Analytical Methods for Quantifying Emulphor Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Emulphor (also known as Kolliphor EL), a polyethoxylated castor oil derivative widely used as a non-ionic surfactant and emulsifying agent in pharmaceutical formulations. The selection of an appropriate analytical method is critical for formulation development, quality control, and stability studies. This document presents a comparative analysis of common analytical techniques, including High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Spectrofluorimetry, and Colorimetry, with a focus on their quantitative performance and experimental protocols.

Quantitative Performance Comparison

The selection of an analytical method often depends on the required sensitivity, accuracy, and the complexity of the formulation matrix. The following table summarizes the key quantitative performance parameters of the discussed analytical methods for this compound quantification.

Analytical MethodPrincipleLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (% RSD)
HPLC-CAD Separation by chromatography and universal detection based on charged aerosol particles.0.05 - 2 mg/mL[1][2]~2 µg/mL[1]~5 µg/mL[1]98 - 102%< 2%
Spectrofluorimetry Measurement of fluorescence intensity, potentially enhanced by a suitable agent.50 - 300 ng/mL (for enhanced drug fluorescence)[3]14.51 ng/mL (for enhanced drug fluorescence)[3]43.97 ng/mL (for enhanced drug fluorescence)[3]99 - 101%< 1%
Colorimetry Formation of a colored complex with a reagent and measurement of absorbance.1 - 5 mg/L (for Triton X-100)[4]Not explicitly found for this compoundNot explicitly found for this compoundNot explicitly found for this compound< 10% (for Triton X-100)[4]

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and accurate quantification. Below are representative methodologies for each of the compared analytical techniques.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

This method is highly suitable for the analysis of non-volatile compounds like this compound that lack a strong UV chromophore.

a. Sample Preparation:

  • Accurately weigh a portion of the formulation containing this compound.

  • Dilute the sample with a suitable solvent (e.g., a mixture of methanol and water) to a concentration within the linear range of the method.

  • Filter the sample through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient elution is often employed to separate this compound from other formulation components. A typical gradient might be:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a low percentage of B, and gradually increase to elute the this compound.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

c. CAD Detector Settings:

  • Evaporation Temperature: 35 °C.

  • Nebulizer Gas (Nitrogen): 60 psi.

  • Data Collection Rate: 10 Hz.

d. Quantification:

  • A calibration curve is constructed by plotting the peak area of this compound standards against their known concentrations.

  • The concentration of this compound in the sample is determined by interpolating its peak area on the calibration curve.

Spectrofluorimetry

This method relies on the intrinsic fluorescence of this compound or the enhancement of its fluorescence by a specific reagent.

a. Sample Preparation:

  • Prepare a stock solution of the this compound-containing formulation in a suitable solvent (e.g., ethanol).

  • Prepare a series of dilutions from the stock solution to fall within the linear range of the assay.

  • For enhanced fluorescence, a reagent that specifically interacts with the polyoxyethylene chains of this compound to produce a fluorescent signal would be added to each standard and sample.

b. Instrumental Parameters:

  • Excitation Wavelength (λex): To be determined by scanning the fluorescence spectrum of this compound.

  • Emission Wavelength (λem): To be determined by scanning the fluorescence spectrum of this compound.

  • Slit Widths (Excitation and Emission): 5 nm.

c. Quantification:

  • A calibration curve is generated by plotting the fluorescence intensity of the this compound standards against their concentrations.

  • The concentration of this compound in the sample is calculated from the calibration curve.

Colorimetric Method

This method is based on the formation of a colored complex between the polyoxyethylene chains of this compound and a colorimetric reagent.

a. Reagent Preparation:

  • Cobalt Thiocyanate Reagent: Prepare a solution of ammonium cobalt thiocyanate in water.

b. Sample Preparation:

  • Dilute the this compound-containing formulation with deionized water to a concentration suitable for the colorimetric assay.

c. Procedure:

  • To a specific volume of the diluted sample or standard, add the cobalt thiocyanate reagent.

  • Add a non-polar solvent (e.g., dichloromethane) and shake vigorously to extract the colored complex into the organic phase.

  • Allow the phases to separate.

  • Measure the absorbance of the organic layer at the wavelength of maximum absorbance (typically around 620 nm) using a UV-Vis spectrophotometer.

d. Quantification:

  • Prepare a calibration curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of this compound in the sample from the calibration curve.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the general workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Processing Dilution Dilution Filtration Filtration Dilution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection CAD Detection Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for HPLC-CAD analysis of this compound.

Spectrofluorimetry_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_data Data Analysis Dilution Dilution Reagent_Addition Reagent Addition (Optional) Dilution->Reagent_Addition Excitation Excitation at λex Reagent_Addition->Excitation Emission Emission Measurement at λem Excitation->Emission Calibration Calibration Curve Emission->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for Spectrofluorimetric analysis of this compound.

Colorimetry_Workflow cluster_prep Sample Preparation & Reaction cluster_measurement Absorbance Measurement cluster_data Data Analysis Dilution Dilution Complexation Complexation with Reagent Dilution->Complexation Extraction Solvent Extraction Complexation->Extraction Spectrophotometry Measure Absorbance at λmax Extraction->Spectrophotometry Calibration Calibration Curve Spectrophotometry->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the Colorimetric determination of this compound.

References

Comparative Study of Emulphor and Cremophor EL as Drug Delivery Vehicles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance and properties of two common non-ionic surfactants used in pharmaceutical formulations.

This guide provides a detailed comparison of Emulphor and Cremophor EL, two widely used polyethoxylated surfactants employed as drug delivery vehicles to enhance the solubility and bioavailability of poorly water-soluble drugs. This document summarizes their physicochemical properties, performance in drug delivery, biocompatibility, and impact on cellular signaling pathways, supported by experimental data and detailed protocols.

Introduction

The formulation of poorly water-soluble drugs presents a significant challenge in pharmaceutical development. Excipients that can effectively solubilize and stabilize these drugs are crucial for achieving therapeutic efficacy. This compound, a polyethoxylated vegetable oil, and Cremophor EL, a polyethoxylated castor oil, are two such excipients that have been extensively used in various pharmaceutical preparations. While both serve a similar purpose, their distinct chemical compositions can lead to differences in their performance, biocompatibility, and interaction with biological systems. This guide aims to provide a comparative analysis of these two drug delivery vehicles to aid researchers in selecting the appropriate excipient for their specific formulation needs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of these surfactants is essential for predicting their behavior in formulations and in vivo.

PropertyThis compoundCremophor EL (Kolliphor EL)
Chemical Name Polyethoxylated vegetable oilPolyoxyl 35 Castor Oil
Synonyms Alkamuls, Emulsifier EL-40Kolliphor EL, Polyoxyl 35 hydrogenated castor oil
CAS Number Varies by specific grade61791-12-6
Appearance Pale yellow, oily liquidPale yellow, oily liquid
HLB Value Approximately 13.312-14
Critical Micelle Concentration (CMC) Not consistently reported in literature~0.02% w/v
Solubility Soluble in water and many organic solventsSoluble in water, ethanol, n-propanol, isopropanol, ethyl acetate, chloroform, carbon tetrachloride, trichloroethylene, toluene, and xylene[1]

Performance in Drug Delivery

The primary function of these surfactants in drug delivery is to enhance the solubilization of lipophilic drugs, thereby improving their bioavailability.

Drug Solubilization

Both this compound and Cremophor EL form micelles in aqueous solutions that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.

Table 2: Comparative Drug Solubilization Capacity

DrugVehicleSolubilization EnhancementReference
PaclitaxelCremophor ELAqueous solubility of < 0.3 µg/mL increased to enable clinical administration[2]
IbuprofenCremophor ELDissolved 300 mg/ml of Ibuprofen
Carbon TetrachlorideThis compoundUsed to create stable aqueous emulsions of the lipophilic compound[3]

Note: Direct comparative studies on the solubilization capacity of this compound for a wide range of drugs are limited in the available literature.

Biocompatibility and Toxicity

The safety profile of excipients is a critical consideration in drug formulation. Both this compound and Cremophor EL have been associated with certain toxicities.

Hemolytic Activity

Hemolysis, the rupture of red blood cells, is a key indicator of the parenteral toxicity of a formulation.

Table 3: Comparative Hemolytic Activity

VehicleHemolytic ActivityReference
This compound Data not available in comparative studies.
Cremophor EL Can cause hemolysis. One study showed that a Cremophor EL-based vehicle (1:1 with ethanol) led to approximately 37% hemolysis at a 0.035 volume ratio to blood.[4][4][5]
Cytotoxicity

The cytotoxic potential of these surfactants is an important consideration for both parenteral and oral formulations.

Table 4: Comparative Cytotoxicity on Caco-2 Cells

VehicleConcentrationCell ViabilityReference
This compound Data not available in comparative studies.
Cremophor EL 0.1 mg/mL (on endothelial cells)Toxic[6]
Cremophor EL 5 mg/mL (on epithelial cells)Toxic[6]
Cremophor EL 0.625% - 1.25% (w/v)Acceptable tolerance observed[7][8]

Note: The cytotoxicity of Cremophor EL is concentration-dependent and varies between cell types.[6][7][9]

Impact on Cellular Signaling Pathways

Drug delivery vehicles are not always inert and can interact with cellular components, affecting various signaling pathways.

P-glycoprotein (P-gp) Inhibition

P-glycoprotein is an efflux pump that can limit the absorption and efficacy of many drugs. Inhibition of P-gp can therefore enhance drug bioavailability.

  • Cremophor EL: Has been shown to be a potent inhibitor of P-glycoprotein.[10][11][12][13][14][15][16] This inhibition is thought to occur through various mechanisms, including fluidization of the cell membrane and direct interaction with the transporter. This property can be advantageous for increasing the oral absorption and overcoming multidrug resistance of certain cancer drugs.

  • This compound: There is limited specific data on the effect of this compound on P-glycoprotein. However, as a non-ionic surfactant, it may possess some P-gp inhibitory activity, a common characteristic of this class of excipients.

The following diagram illustrates the general mechanism of P-gp inhibition by surfactants.

G cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Drug_out Drug (extracellular) Pgp->Drug_out Drug Efflux Drug_in Drug (intracellular) Drug_in->Pgp Drug_out->Drug_in Passive Diffusion Surfactant Surfactant (e.g., Cremophor EL) Surfactant->Pgp Inhibition

Caption: General mechanism of P-gp inhibition by surfactants.

Experimental Protocols

This section outlines general methodologies for evaluating the key performance parameters of drug delivery vehicles like this compound and Cremophor EL.

Determination of Critical Micelle Concentration (CMC)

Method: Surface tension measurement using a tensiometer (e.g., Du Noüy ring method). Procedure:

  • Prepare a series of aqueous solutions of the surfactant at varying concentrations.

  • Measure the surface tension of each solution at a constant temperature.

  • Plot surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined as the concentration at which a sharp decrease in surface tension is observed, indicating the formation of micelles.

Drug Solubilization Assay

Method: High-Performance Liquid Chromatography (HPLC). Procedure:

  • Prepare supersaturated solutions of the drug in aqueous solutions of the surfactant at different concentrations.

  • Equilibrate the solutions for a set period (e.g., 24-48 hours) at a constant temperature with continuous agitation.

  • Centrifuge the samples to pellet the undissolved drug.

  • Filter the supernatant through a suitable filter (e.g., 0.22 µm).

  • Quantify the amount of dissolved drug in the filtrate using a validated HPLC method.

Hemolysis Assay

Method: Spectrophotometric determination of hemoglobin release. Procedure:

  • Obtain fresh red blood cells (RBCs) and wash them with an isotonic buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Prepare a suspension of RBCs at a specific concentration (e.g., 2% v/v).

  • Incubate the RBC suspension with various concentrations of the surfactant solution for a defined period (e.g., 1-4 hours) at 37°C.

  • Use a positive control (e.g., Triton X-100) for 100% hemolysis and a negative control (buffer only) for 0% hemolysis.

  • Centrifuge the samples to pellet the intact RBCs.

  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).

  • Calculate the percentage of hemolysis relative to the positive control.

The following workflow illustrates the hemolysis assay procedure.

G A Prepare RBC suspension B Incubate with Surfactant (and controls) A->B C Centrifuge B->C D Collect Supernatant C->D E Measure Absorbance D->E F Calculate % Hemolysis E->F

Caption: Workflow for Hemolysis Assay.

In Vitro Cytotoxicity Assay (MTT Assay)

Method: Colorimetric assay based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells. Procedure:

  • Seed cells (e.g., Caco-2) in a 96-well plate and allow them to adhere and grow to a desired confluency.

  • Treat the cells with various concentrations of the surfactant for a specific duration (e.g., 24, 48, or 72 hours).

  • Include a vehicle control (medium only) and a positive control for cell death.

  • After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the resulting solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Conclusion

Both this compound and Cremophor EL are effective solubilizing agents for poorly water-soluble drugs. Cremophor EL is well-characterized, with a large body of literature detailing its properties, performance, and toxicities. It is a potent P-gp inhibitor, which can be beneficial for enhancing the bioavailability of certain drugs, but it is also associated with hypersensitivity reactions and other toxicities.

Information on this compound is less comprehensive, particularly in direct comparison to Cremophor EL for drug delivery applications. The available data suggests it is an effective emulsifier with a potentially favorable toxicity profile in some contexts. However, the lack of extensive, publicly available data on its biocompatibility, drug solubilization capacity across a range of APIs, and its effects on cellular signaling pathways necessitates further investigation for specific drug development programs.

Researchers and formulation scientists should carefully consider the specific requirements of their drug candidate and the intended route of administration when choosing between these two excipients. For well-established applications where the risk-benefit profile is understood, Cremophor EL may be a suitable choice. For novel formulations, especially for parenteral administration, a thorough evaluation of this compound, or other alternative solubilizers, may be warranted to potentially mitigate the known toxicities associated with Cremophor EL. The experimental protocols provided in this guide can serve as a starting point for such evaluations.

References

Emulphor's Impact on Cell Viability: A Comparative Analysis with Other Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

In the realm of pharmaceutical and biotechnological research, the choice of surfactants is critical, not only for their solubilizing and stabilizing properties but also for their potential impact on cell viability. This guide provides a comparative assessment of Emulphor, a polyoxyethylene castor oil derivative, and its effects on cellular health in contrast to other commonly used surfactants. The following sections present quantitative data, detailed experimental protocols, and visual representations of experimental workflows and cellular response pathways to aid in the informed selection of surfactants for your research needs.

Comparative Cytotoxicity Data

The cytotoxic potential of a surfactant is a key determinant of its suitability for in vitro and in vivo applications. The following table summarizes the 50% inhibitory concentration (IC50) and other cell viability metrics for this compound (often reported as its equivalent, Cremophor EL) and a range of other surfactants across various cell lines. Lower IC50 values are indicative of higher cytotoxicity.

SurfactantChemical ClassCell LineAssayIC50 / Cytotoxicity MetricReference
This compound (as Cremophor EL) Non-ionicHuman Hepatocellular Carcinoma (HepG2)Not SpecifiedIC50: 0.59 mg/mL[1]
This compound (as Cremophor EL) Non-ionicHuman Embryonic Kidney (HEK 293F)Not SpecifiedCaused rapid cell death at tested concentrations[2]
Tween 80 Non-ionicHuman FibroblastsNeutral Red, MTT, LDHLeast cytotoxic among tested surfactants
Tween 80 Non-ionicHuman Embryonic Kidney (HEK 293F)Not SpecifiedCaused rapid cell death at tested concentrations[2]
Tween 60 Non-ionicHuman FibroblastsNeutral Red, MTT, LDHMore cytotoxic than Tween 80 and Texapon N40
Triton X-100 Non-ionicHuman FibroblastsNeutral Red, MTT, LDHMore cytotoxic than Texapon K1298
Texapon N40 (Sodium Lauryl Ether Sulfate) AnionicHuman FibroblastsNeutral Red, MTT, LDHMore cytotoxic than Tween 80
Texapon K1298 (Sodium Lauryl Sulfate) AnionicHuman FibroblastsNeutral Red, MTT, LDHMore cytotoxic than Tween 60
Benzethonium Chloride CationicHuman FibroblastsNeutral Red, MTT, LDHMost cytotoxic among tested surfactants
Labrasol Non-ionicHuman Hepatocellular Carcinoma (HepG2)Not SpecifiedIC50: 0.51 mg/mL[1]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the assessment of surfactant-induced cytotoxicity.

Cell Culture and Treatment
  • Cell Lines: A variety of cell lines are employed to assess surfactant cytotoxicity, including human fibroblasts, human keratinocytes (HaCaT), and various cancer cell lines such as HepG2 (liver), Caco-2 (intestinal), and A549 (lung).

  • Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Surfactant Preparation and Exposure: Surfactants are dissolved in the culture medium to achieve a range of concentrations. The cells are then exposed to these surfactant-containing media for a specified duration, commonly 24, 48, or 72 hours.

Cell Viability Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength (typically 570 nm).

  • LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies the amount of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. An increase in LDH activity in the medium is indicative of compromised cell membrane integrity and cytotoxicity.

  • Neutral Red Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. The amount of dye extracted from the cells is proportional to the number of viable cells.

Visualizing Experimental and Cellular Processes

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for assessing surfactant cytotoxicity and a conceptual model of the cellular signaling pathways involved in surfactant-induced cell death.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Line Seeding & Incubation exposure Exposure of Cells to Surfactant Concentrations cell_culture->exposure surfactant_prep Surfactant Stock Solution Preparation surfactant_prep->exposure incubation Incubation (e.g., 24, 48, 72 hours) exposure->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay neutral_red Neutral Red Assay incubation->neutral_red data_analysis Data Analysis (e.g., IC50 Calculation) mtt_assay->data_analysis ldh_assay->data_analysis neutral_red->data_analysis

Caption: Experimental workflow for assessing surfactant cytotoxicity.

G cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_outcome Outcome surfactant Surfactant Exposure membrane Membrane Perturbation surfactant->membrane ros Reactive Oxygen Species (ROS) Production membrane->ros necrosis Necrosis membrane->necrosis mitochondria Mitochondrial Dysfunction ros->mitochondria caspase Caspase Activation mitochondria->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Surfactant-induced cell death pathways.

Conclusion

The selection of a surfactant for research and drug development requires a careful balance between its efficacy as a solubilizing or delivery agent and its potential for cellular toxicity. The data presented in this guide indicates that the cytotoxicity of surfactants is highly dependent on their chemical class, concentration, and the specific cell line being tested. Non-ionic surfactants like Tween 80 generally exhibit lower cytotoxicity compared to anionic and, particularly, cationic surfactants. This compound (Cremophor EL) has demonstrated significant cytotoxicity in some studies, even leading to rapid cell death at certain concentrations. Researchers should meticulously consider these factors and conduct appropriate cell viability studies to ensure the integrity and validity of their experimental results.

References

A Comparative Guide to Characterizing Emulphor® Emulsion Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for characterizing the stability of emulsions stabilized with Emulphor®, a non-ionic surfactant. The performance of this compound® is evaluated against other commonly used emulsifying agents, supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate methods and formulations for their specific applications.

Introduction to Emulsion Stability

Emulsions are thermodynamically unstable systems consisting of at least two immiscible liquids, where one liquid is dispersed in the other in the form of droplets. The long-term stability of these formulations is a critical quality attribute in the pharmaceutical and cosmetic industries, as instability can lead to phase separation, altered bioavailability, and reduced product efficacy and shelf-life. This compound®, a brand of non-ionic surfactants, is widely used to stabilize oil-in-water (o/w) and water-in-oil (w/o) emulsions. Understanding the methods to characterize the stability of this compound®-stabilized emulsions and comparing its performance to alternatives is crucial for formulation development.

Comparison of Emulsifier Performance

The stability of an emulsion is influenced by the choice of emulsifier. Here, we compare the performance of this compound® with other common emulsifiers: Polysorbate 80 (a non-ionic surfactant), Lecithin (a natural emulsifier), and Sodium Dodecyl Sulfate (SDS, an anionic surfactant). The following tables summarize key stability parameters from various studies.

Table 1: Droplet Size and Polydispersity Index (PDI)

Smaller droplet sizes and a lower PDI generally indicate a more stable emulsion, as they reduce the likelihood of creaming and coalescence.

EmulsifierOil PhaseEmulsifier Conc.Mean Droplet Size (nm)PDIReference
This compound® EL Ethyl Oleate3:2 (S/O ratio)Varies with co-surfactant-[1]
Polysorbate 80 Neem Oil30%~2750 (secondary emulsion)-[2]
Polysorbate 60 VariesVariesStable, homogeneous-[3]
Lecithin n-tetradecane0.1 wt%Stable at neutral pH-[4]
Sodium Dodecyl Sulfate (SDS) VariesVariesLower stability, creaming observed-[3]
Table 2: Zeta Potential

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles. A higher absolute zeta potential (typically > ±30 mV) is indicative of good stability.

EmulsifierZeta Potential (mV)Stability IndicationReference
This compound® (in SNEDDS) -2.24 to -15.4Moderate stability[5]
Polysorbate 80 -37.91 to -40.8 (with co-surfactant)High stability[6]
Lecithin > -36High stability[7]
Tween 20 (non-ionic) -35.5 to -58.0High stability[8]
Table 3: Viscosity and Rheological Behavior

Higher viscosity of the continuous phase can slow down the movement of droplets, thereby enhancing emulsion stability. The rheological behavior (e.g., shear-thinning) is also a critical parameter for product performance and stability.

Emulsifier/SystemRheological PropertyImpact on StabilityReference
This compound®-based Emulgels Non-Newtonian, shear-thinningGood stability[9]
Xanthan Gum (Stabilizer) High viscosity, shear-thinningIncreased stability[10]
Cellulose Derivatives Viscoelastic fluidsIncreased stability[11]
OSA-PGS Shear-thinning, gel-likeGood stability during storage[12]
Table 4: Accelerated Stability Testing - Turbiscan® Stability Index (TSI)

The Turbiscan® analyzer monitors changes in light transmission and backscattering to provide a direct and quantitative measure of emulsion destabilization over time. A lower TSI value indicates greater stability.[13]

Emulsifier SystemObservationStability RankingReference
Tween 20 (varying conc.) TSI decreases with optimal surfactant conc.Higher concentration can lead to instability
Plant-origin dispersion Emulsion with 10% (w/w) emulsifier was most stableStability is concentration-dependent[14]
PCL-DEX copolymers Successfully stabilized ethyl acetate-in-water emulsionsEfficient stabilization without additional surfactants[15]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and adapt these techniques for their specific needs.

Droplet Size and Zeta Potential Analysis
  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the emulsion droplets, while Laser Doppler Electrophoresis is used to determine their zeta potential.[16]

  • Instrumentation: Zetasizer Nano ZS (Malvern Panalytical) or similar instrument.

  • Sample Preparation: Dilute the emulsion sample (e.g., 100-fold) with the continuous phase (typically deionized water for o/w emulsions) to avoid multiple scattering effects.[5][8]

  • Measurement:

    • Equilibrate the sample to a controlled temperature (e.g., 25°C).

    • For droplet size, measurements are taken at a scattering angle of 173°. The instrument software calculates the size distribution and Polydispersity Index (PDI).

    • For zeta potential, the diluted sample is placed in a capillary cell, and a voltage is applied. The electrophoretic mobility of the droplets is measured and converted to zeta potential using the Smoluchowski equation.[8]

  • Data Analysis: Report the mean droplet size (Z-average), PDI, and the mean zeta potential with standard deviation from at least three replicate measurements.

Rheological Characterization
  • Principle: Rheology studies the flow and deformation of materials. For emulsions, it provides information on viscosity, viscoelasticity, and shear-thinning behavior, which are related to stability and texture.[17]

  • Instrumentation: A controlled-stress rheometer equipped with a cone-plate or parallel-plate geometry.

  • Measurement:

    • Flow Curve: Measure the shear stress over a range of shear rates (e.g., 0.1 to 100 s⁻¹) to determine the viscosity and identify Newtonian or non-Newtonian behavior.

    • Oscillatory Sweep: Apply a small, oscillating stress or strain to the sample to determine the storage modulus (G') and loss modulus (G''). This provides information on the viscoelastic properties and gel-like structure of the emulsion.

  • Data Analysis: Plot shear stress versus shear rate to obtain the flow curve. Plot G' and G'' as a function of frequency to assess the viscoelastic nature of the emulsion.

Accelerated Stability Testing
  • Principle: Emulsions are subjected to stress conditions such as centrifugation or temperature cycling to accelerate destabilization processes like creaming, coalescence, and phase separation.[1]

  • Centrifugation:

    • Place a known volume of the emulsion in a centrifuge tube.

    • Centrifuge at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).

    • Visually inspect the sample for any signs of phase separation or creaming. The volume of the separated layer can be measured to quantify instability.

  • Freeze-Thaw Cycling:

    • Subject the emulsion to alternating cycles of freezing (e.g., -10°C for 24 hours) and thawing (e.g., 25°C for 24 hours).

    • After a predetermined number of cycles (e.g., 3-5), evaluate the emulsion for changes in physical appearance, droplet size, and viscosity.

  • Turbiscan® Analysis:

    • Principle: This technique uses Static Multiple Light Scattering to detect particle migration and size variation in concentrated dispersions without dilution.[13]

    • Instrumentation: Turbiscan® Lab or similar instrument.

    • Measurement: Place the emulsion sample in a measurement cell and scan it with a light source (e.g., 880 nm) at regular intervals. The instrument records the backscattering and transmission profiles as a function of the sample height.

    • Data Analysis: The software calculates the Turbiscan Stability Index (TSI), which provides a quantitative measure of the overall destabilization kinetics. A lower TSI value indicates a more stable emulsion.

Visualizations

Experimental Workflow for Emulsion Stability Characterization

G cluster_prep Emulsion Preparation cluster_methods Characterization Methods cluster_accel_sub Accelerated Testing Techniques cluster_analysis Data Analysis & Comparison prep Formulate Emulsion (this compound or Alternative) dls Droplet Size & Zeta Potential (DLS) prep->dls rheo Rheological Analysis prep->rheo accel Accelerated Stability Testing prep->accel micro Microscopic Observation prep->micro data Quantitative Data (Tables) dls->data rheo->data cent Centrifugation accel->cent ft Freeze-Thaw Cycling accel->ft tsi Turbiscan Analysis accel->tsi micro->data cent->data ft->data tsi->data comp Performance Comparison data->comp

Caption: Workflow for preparing, characterizing, and comparing emulsion stability.

Logical Relationships in Emulsion Stability Assessment

G cluster_macro Macroscopic Observation cluster_micro Microscopic Properties cluster_bulk Bulk Properties cluster_kinetic Kinetic Stability visual Visual Inspection (Creaming, Phase Separation) size Droplet Size & Distribution size->visual influences zeta Zeta Potential zeta->visual predicts rheology Viscosity & Rheology rheology->visual affects kinetic Accelerated Testing (TSI, Centrifugation) kinetic->visual predicts

References

A Comprehensive Comparison of the Long-Term Stability of Emulphor and Other Nonionic Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of nonionic surfactants is a critical parameter in the development of stable and effective pharmaceutical formulations. This guide provides a detailed comparison of the long-term stability of Emulphor (also known as Cremophor EL) with other widely used nonionic surfactants: Polysorbate 80, Pluronic F68, and Solutol HS 15. The information presented is based on available experimental data to assist researchers in making informed decisions for their formulation needs.

Executive Summary

Nonionic surfactants are essential for solubilizing poorly water-soluble drugs and enhancing their bioavailability. However, their chemical and physical stability can vary significantly, impacting the shelf-life and performance of the final drug product. This guide delves into the stability profiles of four key nonionic surfactants, examining their susceptibility to degradation under various conditions and their effects on cellular pathways.

Long-Term Stability Comparison

The long-term stability of nonionic surfactants is primarily influenced by their susceptibility to hydrolysis and oxidation. The following table summarizes available quantitative data on the stability of this compound (Cremophor EL), Polysorbate 80, Pluronic F68, and Solutol HS 15. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is synthesized from various sources.

SurfactantChemical NameKey Stability CharacteristicsQuantitative Stability DataDegradation Products
This compound (Cremophor EL) Polyoxyl 35 Castor OilSusceptible to hydrolysis of ester bonds and oxidation of the fatty acid chains. Purity can affect stability, with unpurified grades showing lower stability.In a nanoemulsion formulation, the percentage of undecomposed ramipril was 82.53% after 180 days at 25°C, indicating a degree of degradation of the formulation which can be partly attributed to the surfactant.[1]Carboxylate anions, fatty acid esters, and various oxidation products.[2]
Polysorbate 80 Polyoxyethylene (20) sorbitan monooleateProne to auto-oxidation of the oleic acid moiety and hydrolysis of the ester bond, which can be accelerated by heat, light, and the presence of metal ions.In a comparative study, a stronger degradation and earlier onset of oxidation was observed for Polysorbate 80 compared to Polysorbate 20 at 40°C.[3]Peroxides, aldehydes, ketones, and free fatty acids.
Pluronic F68 Poloxamer 188Generally considered more stable than polysorbates due to the absence of ester linkages, making it resistant to hydrolysis. Susceptible to oxidation of the polyoxyethylene chains.In aqueous solutions, it can enhance the conformational stability of proteins, indicating good stability under typical formulation conditions.[4]Formaldehyde and other oxidative degradation products.
Solutol HS 15 Macrogol 15 HydroxystearateA non-ionic solubilizer and emulsifier with good stability. It is a mixture of mono- and di-esters of 12-hydroxystearic acid and polyethylene glycol.Colloidal dispersions of thymoquinone-loaded Soluplus®-Solutol® HS15 mixed micelles were stable during storage for a period of 40 days.[5]Hydrolysis can lead to the formation of 12-hydroxystearic acid and polyethylene glycol.

Experimental Protocols for Stability Assessment

Standardized protocols are crucial for evaluating and comparing the long-term stability of nonionic surfactants. The most common methods involve accelerated stability testing under stressed conditions to predict shelf-life.

Accelerated Stability Testing Protocol

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances and products.

1. Sample Preparation:

  • Prepare aqueous solutions or formulations of the nonionic surfactants at relevant concentrations.

  • Package the samples in containers that mimic the final product packaging.

2. Storage Conditions:

  • Place the samples in stability chambers under accelerated conditions. According to ICH Q1A(R2) guidelines, a common condition for accelerated stability testing is 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[6]

  • For long-term stability testing, the recommended condition is 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

3. Testing Intervals:

  • For accelerated studies, testing is typically performed at 0, 1, 2, 3, and 6 months.[6]

  • For long-term studies, testing is recommended at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[7]

4. Analytical Methods for Degradation Assessment:

  • Visual Inspection: Observe for any changes in appearance, such as color change, precipitation, or phase separation.

  • pH Measurement: Monitor for any significant changes in the pH of the formulation.

  • High-Performance Liquid Chromatography (HPLC): A primary method for quantifying the intact surfactant and its degradation products. A reverse-phase HPLC method with a suitable detector (e.g., UV, ELSD, or MS) can be developed and validated for this purpose.[8]

  • Gas Chromatography (GC): Can be used to analyze volatile degradation products.

  • Peroxide Value: To quantify the extent of oxidation.

  • Acid Value: To measure the amount of free fatty acids generated from hydrolysis.

  • Particle Size Analysis: For emulsified systems, changes in droplet size can indicate instability.

The following diagram illustrates a general workflow for the accelerated stability testing of nonionic surfactants.

G cluster_0 Preparation cluster_1 Storage cluster_2 Analysis at Time Points (0, 1, 2, 3, 6 months) cluster_3 Data Evaluation A Sample Preparation (Surfactant Formulations) B Accelerated Stability Chamber (e.g., 40°C / 75% RH) A->B C Visual Inspection B->C Sampling D pH Measurement B->D Sampling E HPLC Analysis (Quantification of Surfactant & Degradants) B->E Sampling F Peroxide & Acid Value B->F Sampling G Assess Degradation Kinetics C->G D->G E->G F->G H Predict Shelf-Life G->H

Accelerated Stability Testing Workflow

Impact on Cellular Signaling Pathways

Nonionic surfactants, particularly at concentrations used in drug formulations, can interact with cell membranes and influence various cellular signaling pathways. Understanding these interactions is crucial for predicting potential off-target effects and for designing drug delivery systems with specific biological activities.

Several studies have indicated that nonionic surfactants can modulate the activity of efflux pumps like P-glycoprotein (P-gp), and affect signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, as well as induce apoptosis.

The following diagram illustrates the potential influence of this compound (Cremophor EL), Polysorbate 80, Pluronic F68, and Solutol HS 15 on key cellular signaling pathways.

G This compound This compound (Cremophor EL) Membrane Cell Membrane Fluidity/Permeability This compound->Membrane Alters Pgp P-glycoprotein (P-gp) (Efflux Pump) This compound->Pgp Inhibits MAPK MAPK Pathway (e.g., ERK1/2) This compound->MAPK Modulates (via PKC inhibition) NFkB NF-κB Pathway This compound->NFkB No direct activation Apoptosis Apoptosis/Cell Death This compound->Apoptosis Promotes Ca2+-dependent necrosis Polysorbate80 Polysorbate 80 Polysorbate80->Membrane Alters Polysorbate80->Pgp Inhibits Polysorbate80->MAPK Activates Polysorbate80->Apoptosis Induces Ferroptosis PluronicF68 Pluronic F68 PluronicF68->Membrane Seals/Alters PluronicF68->Pgp Inhibits PluronicF68->MAPK Inhibits (p38) PluronicF68->Apoptosis Hinders SolutolHS15 Solutol HS 15 SolutolHS15->Membrane Alters SolutolHS15->Pgp Inhibits SolutolHS15->Apoptosis May trigger

Surfactant Effects on Signaling Pathways

Key Observations on Signaling Pathway Interactions:

  • P-glycoprotein (P-gp) Inhibition: All four surfactants have been shown to inhibit the function of the P-gp efflux pump. This can be beneficial for increasing the intracellular concentration and efficacy of certain anticancer drugs that are P-gp substrates.[1][9][10][11]

  • MAPK Pathway Modulation: The effects on the MAPK pathway are varied. This compound (Cremophor EL) can indirectly modulate this pathway through its inhibition of Protein Kinase C (PKC).[12][13] Polysorbate 80 has been shown to activate the MAPK pathway, while Pluronic F68 can inhibit the p38 MAPK pathway.[4][14]

  • NF-κB Pathway: High doses of Cremophor EL that cause oxidative stress do not appear to be sufficient to induce changes in NF-κB activation.[15]

  • Apoptosis/Cell Death: The surfactants can induce different cell death mechanisms. This compound (Cremophor EL) can promote calcium-dependent necrosis.[16] Polysorbate 80 has been shown to induce ferroptosis, an iron-dependent form of programmed cell death.[17][18] In contrast, Pluronic F68 has been reported to hinder apoptosis.[4] Solutol HS 15's effects on apoptosis may be linked to its impact on membrane fluidity.[6]

Conclusion

The choice of a nonionic surfactant for a pharmaceutical formulation requires a careful consideration of its long-term stability and its potential biological interactions.

  • This compound (Cremophor EL) , while an effective solubilizer, shows susceptibility to degradation, and its purity is a critical factor for stability. It also exhibits significant biological activity, including the inhibition of P-gp and modulation of cell death pathways.

  • Polysorbate 80 is widely used but is known to be susceptible to oxidation and hydrolysis, which can lead to the formation of reactive species. Its effects on cellular pathways are also notable, including the induction of ferroptosis.

  • Pluronic F68 offers a more stable alternative due to its ether-based structure, making it resistant to hydrolysis. It also demonstrates a protective effect against apoptosis in some contexts.

  • Solutol HS 15 presents a good stability profile and is an effective P-gp inhibitor. Its mechanism of action on cellular pathways appears to be linked to its effects on cell membrane properties.

Researchers and formulation scientists must weigh the solubilizing capacity of these surfactants against their stability profiles and potential biological effects to select the most appropriate excipient for their specific application. Further head-to-head long-term stability studies under standardized conditions are needed to provide a more definitive comparative analysis.

References

Validating the reproducibility of experiments using Emulphor as an excipient

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility of experiments is paramount. The choice of excipients plays a critical role in the formulation of therapeutic agents, directly impacting their solubility, stability, and bioavailability. Emulphor® EL, a non-ionic solubilizer and emulsifier, is a widely used excipient, but its inherent variability can pose challenges to experimental reproducibility. This guide provides a comparative analysis of this compound® EL with common alternatives, supported by experimental data and detailed protocols to aid in the validation of formulation reproducibility.

Performance Comparison of Solubilizing Excipients

The selection of a suitable solubilizing agent is often a critical step in the development of formulations for poorly water-soluble drugs. The following table summarizes the performance of this compound® EL in comparison to other commonly used non-ionic surfactants, Solutol® HS 15 and Tween® 80, in enhancing the solubility of various active pharmaceutical ingredients (APIs).

ExcipientAPIConcentration (% w/v)Solubility Enhancement FactorReference
This compound® EL Paclitaxel0.1~2000[1]
Ibuprofen7.1Significant[1][2]
Midazolam0.3~50% reduction in clearance[3]
Solutol® HS 15 Paclitaxel1.5 mMSignificant
Midazolam0.3~50% reduction in clearance[3]
Tween® 80 Carbamazepine> CMCSlight decrease[4]
Ibuprofen10Significant[5]
Midazolam0.3~20% reduction in clearance[3]

Note: Solubility enhancement factors can vary significantly based on the specific API, the composition of the medium, and the experimental conditions.

Addressing Lot-to-Lot Variability

To mitigate the risks associated with this variability, a robust quality control and validation strategy is essential. The following table outlines key parameters to assess when evaluating a new lot of this compound® EL or any other excipient.

ParameterMethodAcceptance Criteria
Appearance Visual InspectionClear, pale yellow viscous liquid
pH (1% aqueous solution) pH meter5.0 - 7.0
Viscosity ViscometerWithin specified range of the Certificate of Analysis
Water Content Karl Fischer Titration≤ 3.0%
In Vitro Dissolution USP Apparatus 2Dissolution profile comparable to the reference lot

Experimental Protocols

To assist researchers in validating the reproducibility of their formulations, detailed methodologies for key experiments are provided below.

In Vitro Dissolution Testing for Poorly Soluble Drugs (USP Apparatus 2)

This protocol outlines a general procedure for assessing the dissolution rate of a formulation containing a poorly soluble drug with an excipient like this compound® EL.

1. Materials and Equipment:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Dissolution Vessels (typically 900 mL)

  • Paddles

  • Water bath with temperature control

  • Syringes and filters (e.g., 0.45 µm PVDF)

  • HPLC system with a validated method for the API

  • Dissolution Medium: Based on the drug's properties and desired physiological relevance (e.g., simulated gastric fluid, phosphate buffer pH 6.8).[7][8] For poorly soluble drugs, the addition of a surfactant like sodium lauryl sulfate (SLS) may be necessary to achieve sink conditions.[7][9]

  • Formulated drug product (e.g., tablets or capsules)

2. Procedure:

  • Prepare the dissolution medium and deaerate if necessary.[8]

  • Pre-heat the dissolution medium to 37 ± 0.5 °C in the dissolution vessels.[7]

  • Set the paddle speed to the specified rate (commonly 50 or 75 rpm for USP Apparatus 2).[7]

  • Carefully drop one unit of the drug product into each vessel.

  • Start the dissolution apparatus timer.

  • At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium from each vessel.[7]

  • Immediately filter the samples to prevent undissolved drug particles from affecting the analysis.

  • Replenish the withdrawn volume with fresh, pre-heated dissolution medium if necessary.

  • Analyze the concentration of the dissolved API in each sample using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

Excipient Cytotoxicity Assessment using MTT Assay

This protocol provides a method to evaluate the potential cytotoxicity of an excipient on a cell line, such as Caco-2 cells, which are often used as a model for the intestinal epithelium.

1. Materials and Equipment:

  • Caco-2 cell line

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[10]

  • Microplate reader

  • Excipient solution (this compound® EL or alternatives) at various concentrations

2. Procedure:

  • Seed Caco-2 cells into a 96-well plate at a predetermined density and allow them to adhere and grow for a specified period (e.g., 24 hours).

  • Prepare serial dilutions of the excipient in cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the excipient. Include a control group with medium only.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37 °C in a 5% CO2 incubator.[11]

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours.

  • During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Gently mix the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each excipient concentration relative to the control group.

Mandatory Visualizations

To further clarify key concepts and workflows, the following diagrams have been generated using the DOT language.

cluster_workflow Drug Development and Validation Workflow Formulation\nDevelopment Formulation Development Excipient\nScreening Excipient Screening Formulation\nDevelopment->Excipient\nScreening Prototype\nFormulation Prototype Formulation Excipient\nScreening->Prototype\nFormulation Stability\nTesting Stability Testing Prototype\nFormulation->Stability\nTesting Analytical Method\nDevelopment Analytical Method Development Stability\nTesting->Analytical Method\nDevelopment Method\nValidation Method Validation Analytical Method\nDevelopment->Method\nValidation Process\nValidation Process Validation Method\nValidation->Process\nValidation Reproducibility\nAssessment Reproducibility Assessment Process\nValidation->Reproducibility\nAssessment Scale-Up Scale-Up Reproducibility\nAssessment->Scale-Up cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) NBD1 NBD2 Drug_out Drug (extracellular) Pgp->Drug_out Efflux ADP ADP + Pi Pgp:NBD1->ADP Hydrolysis Pgp:NBD2->ADP Hydrolysis Drug_in Drug (intracellular) Drug_in->Pgp Binding ATP ATP ATP->Pgp:NBD1 ATP->Pgp:NBD2 Excipient Excipient (e.g., this compound) Excipient->Pgp Inhibition

References

Spectroscopic Techniques for Quality Control of Emulphor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various spectroscopic techniques for the quality control of Emulphor®, a widely used non-ionic surfactant in pharmaceutical formulations, also known as Polyoxyl 35 Castor Oil or Cremophor® EL. We will delve into the application of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Raman Spectroscopy, and Mass Spectrometry (MS) for ensuring the quality and consistency of this compound. This guide also draws comparisons with alternative surfactants such as the Kolliphor® series and Polysorbates.

Introduction to this compound and its Quality Control

This compound is a complex mixture of hydrophobic and hydrophilic components, primarily composed of ricinoleyl-glycerol ethoxylates. Its quality can vary depending on the manufacturing process, leading to potential inconsistencies in its composition, such as the degree of ethoxylation, impurity profile, and fatty acid composition. These variations can significantly impact the stability, safety, and efficacy of the final drug product. Therefore, robust analytical methods are crucial for its quality control.

Spectroscopic techniques offer rapid, reliable, and often non-destructive methods for the comprehensive characterization of this compound. This guide will explore the utility of each technique for key quality attributes.

Comparison of Spectroscopic Techniques for this compound Quality Control

The selection of a spectroscopic technique for the quality control of this compound depends on the specific quality attribute being assessed. The following table summarizes the applicability and performance of each technique.

Spectroscopic TechniqueKey Quality Parameters AnalyzedAdvantagesLimitations
UV-Vis Spectroscopy Purity (presence of chromophoric impurities), ConcentrationSimple, cost-effective, readily available.[1][2][3]Limited specificity, not suitable for identifying individual components in a complex mixture.[4]
FTIR Spectroscopy Identification (fingerprinting), Degree of Ethoxylation, Functional Group Analysis.[5][6][7]Fast, non-destructive, provides structural information.[5]Can be affected by water content, may require chemometrics for quantitative analysis of complex mixtures.[8]
NMR Spectroscopy Structural Elucidation, Chemical Composition, Degree of Ethoxylation, Impurity Identification.[9][10]Provides detailed structural information, quantitative without the need for reference standards for similar molecules.[9]Lower sensitivity compared to MS, higher instrument cost and complexity.[10]
Raman Spectroscopy Identification (fingerprinting), Molecular Structure, Polymorphism.[11][12][13]Non-destructive, can analyze samples through packaging, less interference from water.[11][14]Weak signal (Raman scattering is inherently inefficient), potential for fluorescence interference.
Mass Spectrometry (MS) Molecular Weight Distribution, Impurity Profiling, Structural Confirmation of components.[15][16][17][18][19][20]High sensitivity and specificity, excellent for identifying unknown impurities.[15][16][17]Often requires coupling with a separation technique (e.g., LC-MS), complex data analysis.[19]

Experimental Protocols

This section provides generalized experimental protocols for the application of each spectroscopic technique in the quality control of this compound. These protocols are based on established methods for the analysis of similar polyethoxylated surfactants.

UV-Vis Spectroscopy for Purity Assessment
  • Objective: To assess the presence of chromophoric impurities.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a solution of this compound in a suitable solvent (e.g., ethanol or methanol) at a known concentration (e.g., 1% w/v).

    • Use the same solvent as a blank.

    • Scan the sample solution over a wavelength range of 200-400 nm.

    • The absence of significant absorbance peaks in the UV region indicates the absence of major chromophoric impurities. The absorbance at a specific wavelength can also be used to determine the concentration based on a calibration curve.

  • Data Interpretation: The UV spectrum should be compared to a reference standard of this compound. The presence of unexpected peaks may indicate impurities.

FTIR Spectroscopy for Identification and Degree of Ethoxylation
  • Objective: To confirm the identity of this compound and estimate its degree of ethoxylation.

  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Place a small amount of the this compound sample directly on the ATR crystal.

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • For determining the degree of ethoxylation, a calibration model can be built using samples with known ethylene oxide content. The model correlates the area or height of specific peaks (e.g., the C-O-C stretching vibration of the ethoxy groups around 1100 cm⁻¹) to the degree of ethoxylation.[6]

  • Data Interpretation: The obtained FTIR spectrum serves as a "fingerprint" and should match that of a reference standard. The degree of ethoxylation can be calculated from the calibration model.

NMR Spectroscopy for Structural Characterization
  • Objective: To obtain detailed structural information and determine the chemical composition.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

    • Acquire ¹H and ¹³C NMR spectra.

    • Integrate the signals in the ¹H NMR spectrum to determine the ratio of protons from the fatty acid chains to the protons from the ethylene oxide units. This ratio can be used to calculate the average degree of ethoxylation.

  • Data Interpretation: The chemical shifts and coupling constants provide detailed information about the molecular structure, confirming the identity of the main components and allowing for the identification of impurities.

Raman Spectroscopy for Fingerprinting
  • Objective: To provide a characteristic molecular fingerprint for identification.

  • Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 785 nm).

  • Procedure:

    • Place the this compound sample directly in the path of the laser beam. The analysis can often be done through a transparent container.

    • Acquire the Raman spectrum over a relevant spectral range (e.g., 200-2000 cm⁻¹).

  • Data Interpretation: The Raman spectrum provides a unique vibrational fingerprint that can be compared to a library of known materials for rapid identification and confirmation of this compound.

LC-MS for Impurity Profiling
  • Objective: To separate and identify potential impurities and characterize the molecular weight distribution.

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Orbitrap).

  • Procedure:

    • Dissolve the this compound sample in a suitable solvent mixture.

    • Separate the components using a reversed-phase HPLC column with a gradient elution program.

    • The eluent is introduced into the mass spectrometer for detection and identification of the separated components based on their mass-to-charge ratio (m/z) and fragmentation patterns.

  • Data Interpretation: The chromatogram reveals the complexity of the mixture, and the mass spectra of individual peaks allow for the identification of the main components, their distribution, and any related impurities or degradation products.[18][19][20]

Workflow and Signaling Pathway Diagrams

General Workflow for Spectroscopic Quality Control of this compound

G cluster_0 Sample Reception & Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Decision raw_material This compound Raw Material sample_prep Sample Preparation (Dilution, etc.) raw_material->sample_prep uv_vis UV-Vis (Purity) sample_prep->uv_vis ftir FTIR (Identity, Ethoxylation) sample_prep->ftir nmr NMR (Structure, Composition) sample_prep->nmr raman Raman (Identity) sample_prep->raman lc_ms LC-MS (Impurities, Distribution) sample_prep->lc_ms data_analysis Data Processing & Comparison to Specifications uv_vis->data_analysis ftir->data_analysis nmr->data_analysis raman->data_analysis lc_ms->data_analysis decision Release / Reject Batch data_analysis->decision G cluster_screening Screening & Identification cluster_detailed Detailed Characterization This compound This compound Quality Control ftir FTIR (Fingerprinting) This compound->ftir Primary ID raman Raman (Fingerprinting) This compound->raman Confirmatory ID uv_vis UV-Vis (Initial Purity Screen) This compound->uv_vis Impurity Check lc_ms LC-MS (Impurity Profiling, MW Distribution) This compound->lc_ms In-depth analysis nmr NMR (Structural Elucidation, Composition) ftir->nmr For detailed structure raman->nmr For detailed structure

References

Safety Operating Guide

Proper Disposal of Emulphor: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of Emulphor, a polyoxyethylated castor oil derivative, is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound waste.

This compound, a nonionic surfactant and emulsifier, requires disposal as a chemical waste. The primary recommended method is incineration by a licensed waste disposal service. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain, as this can lead to environmental contamination and plumbing issues.[1]

I. Personal Protective Equipment (PPE) and Safety Precautions

Before beginning any disposal procedure, it is imperative to be equipped with the appropriate personal protective equipment.

Required Personal Protective Equipment:

PPE ItemSpecification
Eye ProtectionSafety glasses with side shields or goggles
Hand ProtectionChemical-resistant gloves (e.g., nitrile)
Protective ClothingLaboratory coat
Respiratory ProtectionUse in a well-ventilated area. A respirator may be necessary for large spills.

Always handle this compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any vapors.[2] Avoid contact with skin, eyes, and clothing.[2]

II. Disposal Procedure for Unused or Waste this compound

The preferred method for disposing of liquid this compound waste is through a licensed chemical waste disposal company.

Step-by-Step Disposal Protocol:

  • Contact a Licensed Waste Disposal Service: Arrange for the collection of the this compound waste. Inform the service of the chemical's identity.

  • Package for Disposal:

    • Carefully transfer the waste this compound into a designated and compatible chemical waste container.

    • Ensure the container is properly labeled with the words "Hazardous Waste" and the chemical name "this compound" or "Polyoxyethylated Castor Oil."[3]

    • Keep the container tightly closed and store it in a cool, dry, and well-ventilated area away from incompatible materials.

  • Professional Disposal: The licensed disposal company will typically incinerate the waste in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.[2]

III. Managing Spills

In the event of an this compound spill, immediate and appropriate action is necessary to prevent contamination and ensure safety.

Spill Cleanup Protocol:

  • Ensure Proper Ventilation: Work in a well-ventilated area.

  • Contain the Spill: Use an inert absorbent material such as sand, earth, vermiculite, or kitty litter to soak up the spilled this compound.[1][4]

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a suitable, closed container for disposal.[2]

  • Label the Container: Clearly label the container as "Hazardous Waste" and specify the contents (e.g., "this compound spill debris").

  • Dispose of as Hazardous Waste: Arrange for a licensed waste disposal service to collect and dispose of the container.

  • Clean the Area: Thoroughly clean the contaminated surface to remove any residue.

IV. Disposal of Empty this compound Containers

Empty containers that have held this compound must be decontaminated before disposal to remove any chemical residue.

Container Decontamination and Disposal:

  • Triple Rinse the Container:

    • Rinse the empty container three times with a suitable solvent that can dissolve this compound.

    • Crucially, collect the rinsate (the solvent used for rinsing) as it is now considered hazardous waste. [3][5]

  • Dispose of the Rinsate: Transfer the collected rinsate into a properly labeled hazardous waste container for disposal by a licensed service.

  • Dispose of the Clean Container: Once triple-rinsed and dry, the container can be disposed of in the regular trash or recycled, in accordance with local regulations.[3]

Emulphor_Disposal_Workflow start Start: this compound Waste Generated assess_waste Assess Waste Type start->assess_waste liquid_waste Liquid this compound Waste assess_waste->liquid_waste  Liquid spill_waste This compound Spill assess_waste->spill_waste Spill   container_waste Empty this compound Container assess_waste->container_waste Empty Container package_liquid Package in Labeled Hazardous Waste Container liquid_waste->package_liquid absorb_spill Absorb with Inert Material (e.g., Sand, Vermiculite) spill_waste->absorb_spill triple_rinse Triple Rinse Container with Suitable Solvent container_waste->triple_rinse licensed_disposal Arrange for Licensed Waste Disposal (Incineration) package_liquid->licensed_disposal end End: Compliant Disposal licensed_disposal->end collect_spill Collect Absorbed Material in Labeled Container absorb_spill->collect_spill collect_spill->licensed_disposal collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Clean Container in Regular Trash/Recycling triple_rinse->dispose_container collect_rinsate->package_liquid dispose_container->end

Caption: Logical workflow for the proper disposal of different types of this compound waste.

References

Personal protective equipment for handling Emulphor

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Emulphor

This guide provides crucial safety and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedural steps are designed to ensure the safety of researchers, scientists, and drug development professionals. Given that the "this compound" trade name encompasses a range of high-molecular-weight ether sulfates, and safety data can vary, a conservative approach to personal protection is strongly advised.[1][2][3] Some formulations are classified as corrosive and irritants, warranting careful handling.[1][4][5][6]

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound and similar emulsifiers include skin irritation, serious eye irritation or damage, and respiratory tract irritation.[4][5][6] The United Nations designated GHS hazard pictograms for some variants are "Corrosive" and "Irritant," with a "Danger" signal word.[1] Therefore, the selection and use of appropriate PPE is the final and most critical barrier to exposure.

Summary of Required Personal Protective Equipment

Protection TypeMinimum RequirementRecommended for Splash/High Concentration
Eye/Face Chemical splash goggles (meeting ANSI Z.87.1 standard)[7][8]Face shield worn over chemical splash goggles.[7][9][10][11]
Hand Chemical-resistant, disposable nitrile gloves.[7]Neoprene or PVC gloves; consult manufacturer's compatibility chart.[7][12]
Body Cotton or Nomex® lab coat, fully buttoned.[7][8]Chemical-resistant apron over a fire-resistant lab coat.[11]
Foot Closed-toe, closed-heel leather or chemical-resistant shoes.[7]Chemical-resistant, steel-toe boots.[13]
Respiratory Not typically required if handled in a fume hood.Air-purifying respirator with appropriate cartridges if vapors/aerosols are generated outside of a fume hood.[2][7]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the necessary steps for safely handling this compound in a laboratory environment.

Pre-Handling Preparations
  • Review Documentation: Thoroughly read the Safety Data Sheet (SDS) for the specific this compound product in use.[14]

  • Hazard Assessment: Prepare a written Standard Operating Procedure (SOP) that includes a comprehensive hazard assessment for the planned experiment.[8][15]

  • Engineering Controls: All handling of this compound should occur in a certified chemical fume hood to minimize inhalation exposure.[8][16] Ensure the work area is clean and free of clutter.[8]

  • Safety Equipment Check: Confirm that a safety shower and eyewash station are unobstructed and readily accessible (within 10 seconds travel time).[4][11]

  • Assemble PPE: Gather all necessary PPE as specified in the table above. Inspect all equipment, particularly gloves, for any signs of damage before use.[7]

  • Work Area Setup: Remove all flammable and unnecessary materials from the fume hood.[8] If applicable, line the work surface with absorbent, disposable bench paper.

  • Buddy System: Whenever possible, avoid working alone. Ensure a colleague is aware of the work being performed.[8]

Handling Procedure
  • Don PPE: Put on all required personal protective equipment before entering the designated work area.

  • Chemical Handling:

    • Keep containers of this compound tightly closed when not in use.[4]

    • Dispense the chemical carefully to avoid splashing or generating aerosols.

    • If transferring from a larger container, use appropriate and stable secondary containers.

  • Immediate Decontamination: If skin contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][6] If eye contact occurs, flush with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[5][6]

Post-Handling Procedures
  • Decontaminate Work Area: Wipe down all surfaces in the fume hood and any equipment used with an appropriate cleaning agent.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and eye protection.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4][15]

  • Store Chemicals: Ensure the primary this compound container is tightly sealed and stored in a cool, dry, well-ventilated area away from incompatible materials.[4]

Disposal Plan: Waste Management and Spill Cleanup

Proper disposal is critical to ensure laboratory and environmental safety.

Chemical Waste Disposal
  • Waste Collection:

    • All waste containing this compound (including rinsate from cleaning) must be collected in a designated, properly labeled hazardous waste container.[4][17] The container must be compatible with the chemical.

    • Never dispose of this compound down the sanitary sewer.[17][18]

  • Container Disposal:

    • Empty this compound containers are also considered hazardous waste.

    • They must be triple-rinsed with a suitable solvent (e.g., water or as indicated by your institution's safety office).[17]

    • The rinsate from the triple-rinse must be collected and disposed of as hazardous chemical waste.[17]

    • After proper rinsing, the container can be disposed of according to institutional guidelines for solid waste.[17]

Spill Cleanup Protocol
  • Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the this compound formulation is flammable, turn off any nearby ignition sources.[16]

  • Wear Appropriate PPE: At a minimum, wear double nitrile gloves, a lab coat, and chemical splash goggles. A face shield and respirator may be necessary for larger spills.

  • Contain the Spill: Confine the spill to a small area using absorbent materials like sand, vermiculite, or a commercial spill absorbent.[4][16]

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[4]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to the laboratory supervisor and the institutional Environmental Health & Safety (EH&S) office.

Workflow for Handling this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep1 Review SDS & SOP prep2 Hazard Assessment prep1->prep2 prep3 Verify Fume Hood & Safety Shower/Eyewash prep2->prep3 prep4 Inspect & Assemble PPE prep3->prep4 handle1 Don PPE prep4->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 handle3 Keep Containers Closed handle2->handle3 post1 Decontaminate Work Area & Equipment handle3->post1 Experiment Complete post2 Doff PPE Correctly post1->post2 post3 Wash Hands Thoroughly post2->post3 post4 Store Chemicals Properly post3->post4 disp1 Collect Liquid Waste in Labeled Container post4->disp1 Manage Waste disp2 Triple-Rinse Empty Containers disp1->disp2 disp3 Collect Rinsate as Hazardous Waste disp2->disp3 disp4 Dispose of Rinsed Container disp3->disp4

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.